VANADATE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
13981-20-9 |
|---|---|
Formule moléculaire |
C9H10ClNO2 |
Synonymes |
VANADATE |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Orthovanadate and Its Function in Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Sodium orthovanadate (Na₃VO₄) is a cornerstone tool in cell signaling research, prized for its potent ability to inhibit protein tyrosine phosphatases (PTPs). This inhibition effectively preserves the transient state of protein phosphorylation, enabling detailed investigation of kinase-mediated signaling pathways. Initially identified as an ATPase inhibitor, its application has expanded to diverse fields including diabetes, cancer biology, and neuroscience.[1] This technical guide provides a comprehensive exploration of sodium orthothis compound's biochemical properties, its mechanism of action, and its profound impact on cellular function. We present quantitative data on its inhibitory constants, detailed experimental protocols for its preparation and use, and visual diagrams of the key signaling pathways it modulates. This document serves as a critical resource for professionals leveraging sodium orthothis compound to dissect cellular processes and explore novel therapeutic avenues.
Biochemical Properties and Mechanism of Action
Sodium orthothis compound, an inorganic salt with the chemical formula Na₃VO₄, functions as a structural analog of phosphate (B84403).[2][3] This mimicry allows it to competitively inhibit a broad spectrum of phosphatases, most notably PTPs, which are critical negative regulators of signal transduction.[1][2][4]
The inhibitory mechanism of sodium orthothis compound lies in its ability to act as a transition-state analog. PTPs catalyze the hydrolysis of phosphate from tyrosine residues via a cysteine-based nucleophilic attack, forming a transient phospho-enzyme intermediate. This compound's tetrahedral structure allows it to enter the PTP active site and form a stable, covalent adduct with the catalytic cysteine, effectively trapping the enzyme in an inactive state.[1]
To exert its maximum inhibitory effect, sodium orthothis compound must be in its monomeric form (orthothis compound). In aqueous solutions at neutral pH and concentrations above 0.1 mM, it tends to polymerize into inactive forms like decathis compound, which are visible as a yellow-orange hue.[3][5][6] Therefore, an "activation" process involving boiling at an alkaline pH (10.0) is essential to depolymerize the solution back to the colorless, active monomeric state before use in cellular assays.[1][5][6]
Quantitative Data: Inhibitory Potency
Sodium orthothis compound exhibits a broad inhibitory spectrum. Its efficacy varies depending on the specific phosphatase and the experimental context. The data below summarizes its inhibitory concentrations against several key enzymes and its effective concentrations in cellular assays.
| Target Enzyme/Process | System/Cell Type | Effective Concentration (IC₅₀) | Notes |
| (Na,K)-ATPase | Enzyme Assay | 40 nM | A potent inhibitor of the sodium-potassium pump.[2] |
| Alkaline Phosphatase | Enzyme Assay | 10 µM | General inhibitor of alkaline phosphatases.[2] |
| Protein Tyrosine Phosphatases (PTPs) | |||
| SHP-2 (PTPN11) | Enzyme Assay (PTP domain) | 620 µM | Moderate inhibitor of the SHP-2 catalytic domain.[7] |
| General PTPs in Lysates | Various Cell/Tissue Lysates | 1 mM (Working Concentration) | Standard concentration used in lysis buffers to preserve phosphorylation.[8] |
| Cellular Effects | |||
| Suppression of Cell Proliferation | SGC-7901, MGC-803 Cancer Cells | 2 - 32 µM | Induces dose-dependent inhibition of cell viability over 48 hours.[3] |
| G₂/M Cell Cycle Arrest | 8505C Anaplastic Thyroid Cancer | 2 - 4 µM | Induces cell cycle arrest at the G₂/M phase after 48 hours.[9] |
Core Cellular Functions and Signaling Pathways
By preventing dephosphorylation, sodium orthothis compound amplifies and prolongs tyrosine kinase signaling, impacting numerous cellular pathways.
Insulin (B600854) Signaling Pathway
Sodium orthothis compound is widely recognized for its insulin-mimetic properties.[1][10] It enhances insulin signaling by inhibiting PTPs, such as PTP1B, which are responsible for dephosphorylating and inactivating the insulin receptor (IR) and its downstream substrate, IRS-1.[1][11] This inhibition leads to sustained activation of the insulin signaling cascade, promoting glucose transporter (GLUT4) translocation and increasing glucose uptake, even in the absence of insulin.[11][12][13] This has made it a significant tool in diabetes research.
Figure 1: Modulation of the Insulin Signaling Pathway by Sodium Orthothis compound.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell proliferation, differentiation, and survival. Sodium orthothis compound treatment can lead to the activation of this pathway.[2] By inhibiting PTPs that normally dampen the signals from receptor tyrosine kinases (RTKs) like the EGF receptor, orthothis compound sustains the phosphorylation and activation of key upstream components like Ras and Raf, leading to the phosphorylation and activation of MEK and subsequently ERK. This sustained ERK activation can influence gene expression and promote mitogenesis.[9]
Figure 2: Activation of the MAPK/ERK Pathway via PTP Inhibition by Sodium Orthothis compound.
Experimental Protocols
Accurate and reproducible results when using sodium orthothis compound hinge on proper preparation and application.
Protocol 1: Preparation of Activated Sodium Orthothis compound Stock Solution (100-200 mM)
This protocol is critical for depolymerizing this compound into its active monomeric form.[5]
Materials:
-
Sodium Orthothis compound (Na₃VO₄) powder
-
High-purity, deionized water (dH₂O)
-
1 M HCl and 1 M NaOH
-
pH meter
-
Heating plate or microwave
-
Sterile 0.22 µm filter
Procedure:
-
Dissolution: Dissolve Na₃VO₄ in dH₂O to the desired final concentration (e.g., 3.68 g in a final volume of 100 mL for 200 mM).
-
pH Adjustment: Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow, particularly upon addition of acid.[5]
-
Boiling: Heat the solution to boiling and maintain a gentle boil until it becomes completely colorless (approx. 10 minutes).[5] This step breaks down the polythis compound complexes.
-
Cooling: Cool the solution to room temperature.
-
pH Re-adjustment: Measure the pH again. It will likely have drifted. Readjust the pH back to 10.0.
-
Cycling: Repeat the boiling (Step 3), cooling (Step 4), and pH re-adjustment (Step 5) cycles until the pH stabilizes at 10.0 after cooling and the solution remains colorless.[5] This may require 3-5 cycles.
-
Final Volume & Storage: Adjust to the final volume with dH₂O. For cell culture use, sterile filter the solution. Aliquot into sterile tubes and store at -20°C.[5]
Protocol 2: Cell Treatment and Lysate Preparation for Phosphorylation Analysis
Materials:
-
Cultured cells of interest
-
Activated Sodium Orthothis compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 70-80%).
-
Treatment: If studying the effect of a stimulus, starve cells in serum-free media for several hours to overnight to reduce basal phosphorylation. Pre-treat with sodium orthothis compound (typically 1-2 mM final concentration) for 15-30 minutes before adding the stimulus.
-
Harvesting: After treatment, immediately place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Preparation: Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail and activated sodium orthothis compound to a final concentration of 1 mM.[4][8]
-
Cell Lysis: Add the supplemented, ice-cold lysis buffer to the plate. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet nuclei and insoluble debris.
-
Supernatant Collection: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Quantification & Storage: Determine the protein concentration using a standard assay (e.g., BCA). Aliquot the lysate and store at -80°C until use for Western blotting.
Protocol 3: Western Blotting for Phosphotyrosine Detection
This protocol outlines the key steps for detecting total tyrosine-phosphorylated proteins.[2][3]
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an appropriate amount of protein (20-50 µg) with 2x SDS-PAGE sample buffer. Denature by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using a total protein stain like Ponceau S.
-
Blocking: This step is critical to prevent non-specific antibody binding. Block the membrane for at least 1 hour at room temperature in a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as the phosphoprotein casein can cause high background.
-
Primary Antibody Incubation: Dilute a pan-specific anti-phosphotyrosine antibody (e.g., 4G10 or PY20 clones) in 5% BSA/TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent and capture the signal using a digital imager or X-ray film.
Figure 3: Standard Experimental Workflow for Phosphotyrosine Western Blot Analysis.
Applications in Research and Drug Development
Sodium orthothis compound's reliable inhibition of PTPs makes it an indispensable tool.
-
Dissecting Signaling Pathways: It allows researchers to "freeze" phosphorylation events, enabling the identification of kinase substrates and the elucidation of signaling cascades.[1][2][4]
-
Insulin and Diabetes Research: Its insulin-mimetic effects have been crucial for studying insulin resistance and exploring PTP1B as a therapeutic target for type 2 diabetes.[1]
-
Cancer Biology: By modulating pathways that control cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways, it serves as a tool to study cancer cell proliferation and apoptosis.[9] It has been shown to inhibit the growth of various cancer cells, including anaplastic thyroid carcinoma and hepatocellular carcinoma.[9]
-
Drug Development: While its own therapeutic use is limited by toxicity, it is vital for validating PTPs as drug targets. It provides a benchmark for the cellular effects that more specific, novel PTP inhibitors aim to achieve.
Conclusion
Sodium orthothis compound remains a powerful and versatile tool in cellular and molecular biology. Its well-characterized role as a potent, broad-spectrum inhibitor of protein tyrosine phosphatases allows for the elegant dissection of phosphorylation-dependent pathways. From its initial discovery as an ATPase inhibitor to its current use across diverse fields of biomedical research, the journey of sodium orthothis compound highlights the profound impact of fundamental biochemical tools in advancing our understanding of complex biological systems and informing future therapeutic strategies.
References
- 1. PhosphoTyrosine Western Blotting [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Novel Inhibitor of the Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tyrosine phosphatases SHP-1 and SHP-2 are associated with distinct tyrosine-phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Major Binding Proteins and Substrates for the SH2-Containing Protein Tyrosine Phosphatase SHP-1 in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Vanadate as a Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the biochemical mechanisms underlying the function of vanadate as a potent inhibitor of phosphatases. It covers the molecular basis of inhibition, kinetic data, its impact on critical cellular signaling pathways, and detailed experimental protocols for studying its effects.
Core Mechanism of Action: A Transition State Analog
This compound's efficacy as a phosphatase inhibitor stems from its ability to act as a transition state analog. In its pentavalent state (orthothis compound, VO₄³⁻), it shares structural and electronic similarities with the phosphate (B84403) group (PO₄³⁻).[1] This mimicry allows it to fit into the active site of many phosphatases.[1]
The catalytic mechanism of protein tyrosine phosphatases (PTPs) involves a nucleophilic attack by a cysteine residue on the phosphorus atom of the substrate's phosphate group. This process proceeds through a high-energy, trigonal bipyramidal transition state. This compound inhibits this process by forming a stable, covalent adduct with the catalytic cysteine in the enzyme's active site.[2] This enzyme-inhibitor complex adopts a trigonal bipyramidal geometry that closely resembles the transition state of the normal enzymatic reaction.[2][3] By locking the enzyme in this stable, transition-state-like conformation, this compound effectively prevents the completion of the catalytic cycle, leading to potent inhibition.[2]
While widely considered a transition state analog, some studies suggest that the enzyme-vanadate complex may not perfectly replicate all properties of the true transition state, indicating a more complex interaction.[3][4]
References
Vanadate as a Phosphate Analog in Enzymatic Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadium, in its +5 oxidation state as vanadate (VO₄³⁻), serves as a potent and widely utilized tool in biochemical and cellular research due to its ability to act as a structural and electronic analog of phosphate (B84403). This property allows it to interact with the active sites of numerous phosphate-metabolizing enzymes, often leading to potent, reversible inhibition. By forming a stable trigonal bipyramidal adduct that mimics the transition state of phosphoryl transfer reactions, this compound effectively "traps" enzymes in an inactive conformation. This guide provides an in-depth overview of the core principles of this compound's action, quantitative data on its enzymatic inhibition, detailed experimental protocols for its preparation and use, and visual representations of its impact on cellular signaling and experimental design.
Mechanism of Action: Mimicking the Transition State
The inhibitory power of this compound lies in its geometric and electronic resemblance to the pentavalent transition state of the phosphate group (PO₄³⁻) during enzymatic phosphoryl transfer. Most phosphatases and ATPases proceed through a mechanism involving a nucleophilic attack on the phosphorus atom, leading to a short-lived, high-energy trigonal bipyramidal intermediate.
This compound readily adopts this same trigonal bipyramidal geometry when it enters the enzyme's active site and forms a covalent adduct with the nucleophilic residue (e.g., cysteine or serine). This this compound-enzyme complex is significantly more stable than the natural phosphate transition state, effectively locking the enzyme and preventing the completion of the catalytic cycle. This mechanism makes this compound a classic example of a transition-state analog inhibitor.
Major Enzyme Classes Targeted by this compound
This compound is not a specific inhibitor and can affect a broad range of phosphate-utilizing enzymes. Its primary targets include:
-
Protein Tyrosine Phosphatases (PTPs): this compound is a powerful inhibitor of PTPs, such as PTP1B and CD45. This has made it an invaluable tool for studying the role of tyrosine phosphorylation in signal transduction.
-
Alkaline Phosphatases: These enzymes are strongly inhibited by this compound.
-
ATPases: this compound inhibits various ATPases, including Na+/K+-ATPase and Ca2+-ATPase, by interfering with the hydrolysis of ATP.
It is important to note that serine/threonine phosphatases are generally less sensitive to this compound inhibition than their tyrosine-specific counterparts.
Quantitative Inhibition Data
The potency of this compound as an inhibitor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The table below summarizes these values for several key enzymes.
| Enzyme Class | Specific Enzyme | Organism/Source | Inhibitor | Ki Value | IC50 Value | Reference |
| Protein Tyrosine Phosphatase | PTP1B | Human Recombinant | Orthothis compound | 0.38 ± 0.04 µM | - | [J. Biol. Chem. 1995, 270, 11545-11550] |
| Protein Tyrosine Phosphatase | CD45 | Human | Orthothis compound | 0.6 µM | - | [Biochem. J. 1993, 296, 281-285] |
| Alkaline Phosphatase | Intestinal AP | Calf Intestine | Orthothis compound | 0.43 µM | - | [J. Biol. Chem. 1986, 261, 14950-14953] |
| P-type ATPase | Na+/K+-ATPase | Pig Kidney | Orthothis compound | 4 nM | - | [J. Biol. Chem. 1979, 254, 6398-6407] |
| P-type ATPase | Ca2+-ATPase (SERCA) | Rabbit Skeletal Muscle | Orthothis compound | 0.1 - 0.2 µM | - | [J. Biol. Chem. 1981, 256, 11809-11818] |
Note: Ki and IC50 values can vary depending on experimental conditions such as pH, temperature, and substrate concentration.
Detailed Experimental Protocols
Preparation of Activated Sodium Orthothis compound Solution (100 mM Stock)
This compound exists in various polymeric forms in solution, with only the monomeric orthothis compound (VO₄³⁻) form being an effective inhibitor. The following protocol ensures the depolymerization to the active monomeric state.
Materials:
-
Sodium Orthothis compound (Na₃VO₄) powder
-
Milli-Q or deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Boiling water bath
Procedure:
-
Dissolve the required amount of Na₃VO₄ powder in high-purity water to make a solution with a final concentration of 100 mM. The initial solution will be colorless and have a pH of ~12-13.
-
Adjust the pH of the solution to 10.0 using 1 M HCl. The solution will turn yellow-orange as the pH drops, indicating the formation of polythis compound species.
-
Boil the solution in a water bath until it becomes colorless again (typically 5-10 minutes). This process breaks down the polymeric this compound into the monomeric orthothis compound.
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0 using 1 M NaOH or 1 M HCl as needed.
-
Repeat the boil-cool-adjust pH cycle until the solution remains colorless and the pH stabilizes at 10.0.
-
Aliquot the final 100 mM stock solution and store it at -20°C. This stock is stable for several months.
Protocol: In Vitro PTP Inhibition Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on a purified protein tyrosine phosphatase using a synthetic substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified PTP enzyme
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM DTT, pH 7.5
-
Substrate: p-nitrophenyl phosphate (pNPP) stock solution (e.g., 100 mM in water)
-
Inhibitor: Activated sodium orthothis compound stock solution (e.g., 1 mM, freshly diluted from 100 mM stock)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified PTP enzyme to the desired working concentration in the Assay Buffer.
-
Inhibitor Preparation: Prepare a series of this compound dilutions in Assay Buffer to test a range of concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
X µL of Assay Buffer
-
10 µL of the appropriate this compound dilution (or buffer for the no-inhibitor control).
-
10 µL of diluted PTP enzyme.
-
-
Pre-incubation: Gently mix and incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of pNPP substrate to each well to start the reaction. The final pNPP concentration should be close to its Km value for the enzyme.
-
Reaction Incubation: Incubate the plate for a fixed period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of a strong base will deprotonate the p-nitrophenol product, turning it yellow.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the no-enzyme blank from all readings. Plot the enzyme activity (Absorbance) against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Visualizing this compound's Role: Pathways and Workflows
Impact on a Signaling Pathway
This compound's inhibition of PTPs, particularly PTP1B, leads to the hyperphosphorylation of key signaling molecules. A prominent example is the insulin (B600854) signaling pathway, where this compound mimics the effects of insulin by preventing the dephosphorylation of the insulin receptor (IR) and its downstream substrates.
Caption: this compound inhibits PTP1B, preventing IR dephosphorylation and promoting downstream signaling.
A Typical Experimental Workflow
Researchers often use this compound to increase the overall level of protein tyrosine phosphorylation in cells before analysis. This workflow allows for the study of phosphotyrosine-dependent processes.
Caption: Workflow for analyzing changes in protein phosphorylation after this compound treatment in cells.
Applications and Limitations
Applications:
-
Probing Signal Transduction: this compound is widely used to artificially increase tyrosine phosphorylation to study downstream signaling events.
-
Enzyme Mechanism Studies: As a transition-state analog, it helps elucidate the catalytic mechanisms of phosphatases and ATPases.
-
Insulin-mimetic: this compound and its complexes have been explored for their insulin-mimetic and potential therapeutic properties in diabetes research.
Limitations:
-
Lack of Specificity: this compound inhibits a broad range of enzymes, making it difficult to attribute an observed cellular effect to the inhibition of a single target.
-
Redox Activity: this compound can participate in cellular redox reactions, which can be a confounding factor in experimental interpretations.
-
Toxicity: At higher concentrations, this compound can be toxic to cells, necessitating careful dose-response studies.
An In-depth Technical Guide to the Structure and Chemical Properties of Decavanadate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structure and chemical properties of the decavanadate (B1236424) anion ([V₁₀O₂₈]⁶⁻). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this complex polyoxometalate.
Molecular Structure of Decathis compound
The decathis compound anion, [V₁₀O₂₈]⁶⁻, is a polyoxometalate consisting of ten vanadium atoms and twenty-eight oxygen atoms. The vanadium atoms are in the +5 oxidation state.[1][2] The structure is a highly condensed system of ten distorted VO₆ octahedra that are fused by sharing edges.[3][4] This arrangement results in a compact, cage-like structure with D₂h symmetry.[1] The structure of sodium decathis compound, Na₆[V₁₀O₂₈]·18H₂O, has been confirmed through X-ray crystallography.[1]
The ten vanadium atoms within the decathis compound structure are not all equivalent and can be categorized into three distinct sets. Two central vanadium atoms are each coordinated to six oxygen atoms (VO₆ octahedra), while the other eight are located at the periphery. These peripheral vanadium atoms can be further divided into two groups of four, each forming tetragonal-pyramidal VO₅ groups.[1]
Similarly, the twenty-eight oxygen atoms are distributed among seven unique groups. These include two oxygen atoms that bridge six vanadium centers, four that bridge three vanadium centers, fourteen that span the edges between pairs of vanadium centers, and eight terminal oxygen atoms.[1]
Table 1: Summary of Structural Features of the Decathis compound Anion
| Feature | Description |
| Formula | [V₁₀O₂₈]⁶⁻ |
| Vanadium Oxidation State | +5 |
| Molecular Geometry | Ten fused, distorted VO₆ octahedra |
| Symmetry | D₂h |
| Dimensions | 8.3 Å x 7.7 Å x 5.4 Å[5] |
| Vanadium Environments | - 2 central VO₆ octahedra- 8 peripheral VO₅ tetragonal pyramids (in two sets of four) |
| Oxygen Environments | - 2 μ₆-O (bridging six V atoms)- 4 μ₃-O (bridging three V atoms)- 14 μ₂-O (bridging two V atoms)- 8 terminal O |
Chemical Properties of Decathis compound
The chemical behavior of decathis compound is significantly influenced by the pH of its aqueous solution. This compound ions exist in various forms in solution, and their speciation is highly dependent on both pH and concentration.
In aqueous solutions, a complex equilibrium exists between various this compound species. Decathis compound is the predominant species in the pH range of approximately 2 to 6 at vanadium concentrations above 1 mM.[6] The formation of decathis compound is optimized in the pH range of 4-7.[1] Solutions of decathis compound are characteristically bright orange, which distinguishes them from other colorless this compound species.[1][7]
Below pH 2, the brown hydrate (B1144303) of vanadium pentoxide (V₂O₅) precipitates.[1] Above pH 7, decathis compound begins to decompose into smaller, colorless oxovanadates such as orthothis compound ([VO₄]³⁻), pyrothis compound ([V₂O₇]⁴⁻), and metathis compound ([V₄O₁₂]⁴⁻).[7][8] At neutral pH, decathis compound can be stable for several days.[8]
The following diagram illustrates the general equilibrium of this compound species as a function of pH.
The decathis compound anion can be protonated in acidic solutions. The protonation states have been studied by ⁵¹V NMR spectroscopy.[1] The equilibria for the protonation of decathis compound are as follows:
-
HV₁₀O₂₈⁵⁻ ⇌ V₁₀O₂₈⁶⁻ + H⁺
-
H₂V₁₀O₂₈⁴⁻ ⇌ HV₁₀O₂₈⁵⁻ + H⁺
-
H₃V₁₀O₂₈³⁻ ⇌ H₂V₁₀O₂₈⁴⁻ + H⁺
Protonation occurs at the bridging oxygen centers.[1]
Table 2: Physicochemical Properties of Decathis compound
| Property | Value / Description |
| Appearance | Orange solid[1] |
| Molar Mass (Na₆[V₁₀O₂₈]) | 1419.6 g/mol [1] |
| pH Stability Range | ~ 4 - 7[1] |
| Color in Solution | Bright Orange[1] |
| Solubility | High solubility in water, allowing for the preparation of concentrated solutions.[7] |
Experimental Protocols
A common method for the preparation of sodium decathis compound involves the acidification of a sodium orthothis compound solution.[1]
Materials:
-
Sodium orthothis compound (Na₃VO₄)
-
Glacial acetic acid (HOAc)
-
Distilled water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare an aqueous solution of sodium orthothis compound.
-
While stirring, slowly add glacial acetic acid to the this compound solution.
-
Monitor the pH of the solution continuously. The formation of decathis compound is indicated by a color change to bright orange.
-
Adjust the pH to be within the range of 4-7 to optimize the yield of decathis compound.[1]
-
The reaction is: 10 Na₃[VO₄] + 24 HOAc → Na₆[V₁₀O₂₈] + 12 H₂O + 24 NaOAc.[1]
-
The resulting orange solution can be concentrated by slow evaporation at room temperature to obtain crystals of sodium decathis compound hydrate.
The synthesized decathis compound can be characterized using various analytical techniques to confirm its structure and purity.
1. X-ray Crystallography:
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
-
Methodology:
-
Grow single crystals of the decathis compound salt from the reaction solution.
-
Mount a suitable crystal on a goniometer.
-
Expose the crystal to a beam of X-rays and collect the diffraction data.
-
Process the diffraction data to solve and refine the crystal structure, yielding information on bond lengths, bond angles, and overall molecular geometry.
-
2. ⁵¹V NMR Spectroscopy:
-
Purpose: To probe the different vanadium environments within the decathis compound structure and to study its speciation and protonation states in solution.
-
Methodology:
-
Dissolve the decathis compound sample in a suitable solvent (e.g., D₂O).
-
Acquire the ⁵¹V NMR spectrum.
-
The spectrum of decathis compound typically shows three distinct signals corresponding to the different vanadium environments, with chemical shifts around -425, -506, and -523 ppm relative to vanadium oxytrichloride.[1]
-
3. UV-Vis Spectroscopy:
-
Purpose: To monitor the formation and stability of decathis compound in solution.
-
Methodology:
-
Prepare aqueous solutions of the this compound species.
-
Record the UV-Vis absorption spectrum.
-
The presence of decathis compound is confirmed by its characteristic absorption in the visible range, which gives the solution its orange color.[5]
-
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a decathis compound compound.
Potential Applications in Drug Development and Research
Decathis compound has garnered interest in the scientific community due to its diverse biological activities. It has been shown to interact with a variety of enzymes and proteins, often by mimicking phosphate.[5][9] Some of its reported biological effects include:
-
Enzyme Inhibition: Decathis compound is a known inhibitor of various ATPases and phosphoglycerate mutase.[1][10]
-
Insulin-mimetic Properties: It has demonstrated insulin-like effects, such as increasing glucose uptake in cells.[10]
-
Antimicrobial and Antiviral Activity: The polyanionic nature of decathis compound allows it to interfere with biological electrostatic interactions, leading to potential antimicrobial and antiviral applications.[10] For instance, it has been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.[10]
-
Antitumor Activity: Studies have indicated that decathis compound can induce apoptosis and cell cycle arrest in certain cancer cell lines.[10]
These properties make decathis compound and its derivatives interesting candidates for further investigation in drug discovery and development. However, it is crucial to consider the complex solution chemistry and stability of decathis compound under physiological conditions when designing and interpreting biological experiments.
References
- 1. Sodium decathis compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Recent perspectives into biochemistry of decathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of bis(ammonium) bis[pentaaqua(dimethylformamide)zinc(II)] decathis compound tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Analysis of the POM Ammonium Decathis compound, (NH4) 6V10O28*6H2O | VIPEr [ionicviper.org]
- 10. Decathis compound Reagent|For Research Use Only [benchchem.com]
understanding vanadate's insulin-mimetic properties
An In-depth Technical Guide to the Insulin-Mimetic Properties of Vanadate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadium compounds, particularly this compound and its derivatives, have long been recognized for their potent insulin-mimetic properties. These compounds have demonstrated the ability to normalize blood glucose levels and improve insulin (B600854) sensitivity in both animal models of diabetes and in limited human trials. The primary mechanism underlying these effects is the inhibition of protein tyrosine phosphatases (PTPs), which are negative regulators of the insulin signaling cascade. By inhibiting PTPs, such as PTP1B, this compound effectively enhances and prolongs the phosphorylation state of the insulin receptor and its downstream substrates, thereby amplifying the insulin signal. This guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and downstream metabolic effects of this compound. It includes a compilation of quantitative data from pivotal studies, detailed experimental protocols for assessing this compound's activity, and visualizations of the core signaling pathways to facilitate a deeper understanding of its therapeutic potential.
Core Mechanism of Action: Protein Tyrosine Phosphatase (PTP) Inhibition
The most accepted mechanism for this compound's insulin-like effects is its role as a competitive inhibitor of protein tyrosine phosphatases (PTPs). As a phosphate (B84403) analog, this compound binds to the active site of PTPs, preventing them from dephosphorylating their target proteins. A key target in the context of insulin signaling is PTP1B, a major negative regulator of the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.
By inhibiting PTP1B, this compound leads to:
-
Sustained Insulin Receptor (IR) Phosphorylation : this compound prevents the dephosphorylation of the activated insulin receptor, prolonging its kinase activity.
-
Enhanced Phosphorylation of Downstream Substrates : This sustained IR activity leads to increased and prolonged tyrosine phosphorylation of downstream molecules like IRS-1.
This inhibition effectively bypasses or enhances defective early events in the insulin signaling cascade, which is of significant clinical importance in states of insulin resistance. While PTP inhibition is the primary mechanism, some studies suggest this compound may also utilize alternative, insulin-independent pathways.
Quantitative Analysis of PTP1B Inhibition
The inhibitory potency of this compound against PTP1B has been quantified in several studies. The inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) are key parameters for evaluating its efficacy.
| Compound | Parameter | Value | Substrate Used | Source |
| This compound | Ki | 0.38 ± 0.02 µM | FDP | |
| Sodium Orthothis compound | IC50 | 204.1 ± 25.15 nM | pNPP |
FDP: Fluorescein diphosphate; pNPP: p-nitrophenylphosphate
Impact on Insulin Signaling Pathways
This compound's inhibition of PTPs amplifies the canonical insulin signaling pathway, leading to significant metabolic consequences. The two major branches of this pathway are the PI3K/Akt pathway, responsible for most of insulin's metabolic actions, and the MAPK pathway, which is involved in mitogenic effects.
PI3K/Akt Pathway and Glucose Metabolism
This compound treatment enhances the signaling cascade through the Phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) pathway. This activation is crucial for the primary insulin-mimetic effects of this compound.
-
Glucose Transport : Akt activation leads to the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane in muscle and adipose tissues. This increases the rate of glucose uptake from the bloodstream. Studies have shown that this compound can induce GLUT4 recruitment to a similar extent as insulin.
-
Glycogen (B147801) Synthesis : Akt also phosphorylates and inactivates Glycogen Synthase Kinase 3 (GSK3). This relieves the inhibition of Glycogen Synthase (GS), promoting the conversion of glucose into glycogen for storage, primarily in the liver and skeletal muscle.
Vanadate's Impact on Protein Tyrosine Phosphatase (PTP) Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of vanadate and its derivatives on the activity of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Their activity is tightly regulated, and dysregulation is implicated in numerous diseases, including cancer and diabetes. This compound is a widely used tool in the study of PTPs due to its potent inhibitory effects.
Mechanism of Action: A Tale of Two Vanadium Compounds
This compound primarily exists in two forms relevant to PTP inhibition: orthothis compound and perthis compound (B1264367). While both are potent PTP inhibitors, their mechanisms of action differ significantly.
Orthothis compound (this compound): A Competitive Inhibitor and Transition State Analog
Orthothis compound, the simpler of the two, acts as a competitive inhibitor of PTPs.[1][2] Its tetrahedral structure closely mimics that of the phosphate (B84403) group, allowing it to bind to the active site of PTPs.[3] This binding is reversible, and the inhibition can be overcome by increasing the substrate concentration. Furthermore, this compound is considered a transition state analog. During the dephosphorylation reaction, the phosphate group of the substrate passes through a trigonal bipyramidal transition state. This compound can adopt a similar geometry within the PTP active site, effectively locking the enzyme in an inactive conformation.
Perthis compound: An Irreversible Oxidizing Agent
Perthis compound is a more potent and irreversible inhibitor of PTPs.[1][2] It is formed by the reaction of this compound with hydrogen peroxide.[1] Unlike orthothis compound, perthis compound does not act as a competitive inhibitor. Instead, it irreversibly inhibits PTPs by oxidizing the essential catalytic cysteine residue in the active site.[1][2] This oxidation renders the enzyme permanently inactive. It is important to note that reducing agents, such as dithiothreitol (B142953) (DTT), which are often included in enzyme assays to maintain the reduced state of the catalytic cysteine, can rapidly convert perthis compound back to this compound.[1][2]
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives can be quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values can vary depending on the specific PTP and the experimental conditions.
| Inhibitor | PTP Target | Inhibition Metric | Value | Reference |
| Sodium Orthothis compound | PTP1B | Ki | 0.38 µM | [1][2] |
| Sodium Orthothis compound | SHP-2 (PTP domain) | IC50 | 620 µM | [4] |
| Sodium Orthothis compound | PTPs (hepatocyte cytosolic fraction) | IC50 | 30-50 µM | [5] |
| Sodium Orthothis compound | PTPs (hepatocyte particulate fraction) | IC50 | 2-20 µM | [5] |
Experimental Protocols
Accurate and reproducible experimental design is crucial when studying the effects of this compound on PTP activity. Below are detailed protocols for key experiments.
Preparation of Activated Sodium Orthothis compound (200 mM Stock Solution)
For maximal inhibitory activity, it is essential to use a depolymerized, activated solution of sodium orthothis compound.
Materials:
-
Sodium orthothis compound (Na₃VO₄)
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate/stirrer
Procedure:
-
Dissolve sodium orthothis compound in deionized water to a final concentration of 200 mM.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow.
-
Boil the solution until it becomes colorless.
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling steps until the solution remains colorless and the pH stabilizes at 10.0 after cooling.
-
Bring the solution to the final volume with deionized water.
-
Aliquot and store at -20°C.
Preparation of Perthis compound (100 mM Stock Solution)
Perthis compound should be prepared fresh before each experiment due to its instability.
Materials:
-
Activated sodium orthothis compound solution (100 mM, pH 10)
-
Hydrogen peroxide (H₂O₂) (100 mM)
-
Distilled water
Procedure:
-
Prepare a 100 mM solution of hydrogen peroxide in distilled water.
-
Mix equal volumes of 100 mM activated sodium orthothis compound and 100 mM hydrogen peroxide.
-
Incubate the mixture for a few minutes at room temperature before diluting to the final desired concentration in the appropriate buffer for your experiment.[6]
In Vitro PTP Activity Assay with this compound Inhibition
This protocol describes a general method for measuring PTP activity using a chromogenic substrate and assessing the inhibitory effect of this compound.
Materials:
-
Purified PTP enzyme
-
PTP assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Activated sodium orthothis compound solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the activated sodium orthothis compound solution in the PTP assay buffer.
-
In a 96-well plate, add a constant amount of the purified PTP enzyme to each well.
-
Add the different concentrations of the this compound solution to the respective wells. Include a control well with no this compound.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a saturating concentration of pNPP to each well.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of the reaction is proportional to the PTP activity.
-
Plot the PTP activity against the this compound concentration to determine the IC50 value.
Cell Lysis for Phosphotyrosine Analysis
To preserve the phosphorylation state of proteins in cellular lysates, it is critical to include phosphatase inhibitors.
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Activated sodium orthothis compound (final concentration 1 mM)
-
Sodium fluoride (B91410) (a serine/threonine phosphatase inhibitor, final concentration 10 mM)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash the cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors, activated sodium orthothis compound, and sodium fluoride to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cellular proteins, for downstream analysis such as Western blotting with anti-phosphotyrosine antibodies.
Impact on Cellular Signaling Pathways
By inhibiting PTPs, this compound can significantly impact various cellular signaling pathways that are regulated by tyrosine phosphorylation. This has made it a valuable tool for studying these pathways and has also generated interest in its potential therapeutic applications.
Insulin (B600854) Signaling Pathway
The insulin signaling pathway is a key regulator of glucose metabolism. PTPs, particularly PTP1B, are negative regulators of this pathway by dephosphorylating the insulin receptor and its substrates. This compound's inhibition of PTPs leads to an enhancement and prolongation of insulin signaling, resulting in insulin-mimetic effects such as increased glucose uptake.[3]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for cell proliferation, differentiation, and survival. PTPs, including SHP-2, are involved in regulating this pathway. This compound-induced inhibition of these PTPs can lead to the activation of the MAPK/ERK pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the inhibitory effect of this compound on a specific PTP.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Inhibitor of the Protein Tyrosine Phosphatase Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of a Src homology 2 domain containing protein tyrosine phosphatase by this compound in the primary culture of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protein Tyrosine Phosphatase Inhibitor, Perthis compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pervanadate: Formation, Mechanism, and Application in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of pervanadate (B1264367), a potent protein tyrosine phosphatase (PTP) inhibitor widely utilized in cell signaling research. We will delve into its formation from this compound, its mechanism of action, and its profound effects on cellular pathways, with a particular focus on the insulin (B600854) signaling cascade. This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate its application in a laboratory setting.
Introduction to this compound and Perthis compound
This compound, an oxoanion of vanadium in its +5 oxidation state, is recognized for its ability to inhibit protein tyrosine phosphatases (PTPs).[1] Its structural similarity to phosphate (B84403) allows it to act as a competitive inhibitor of these enzymes.[2] However, for more potent and irreversible inhibition of PTPs, researchers often turn to perthis compound.
Perthis compound is a complex formed from the reaction of this compound with hydrogen peroxide.[3][4] This reaction results in the formation of peroxothis compound species, which are significantly more potent PTP inhibitors than this compound alone.[4] The enhanced inhibitory activity of perthis compound stems from its ability to irreversibly oxidize the catalytic cysteine residue within the active site of PTPs, thereby inactivating the enzyme.[3][4] This characteristic makes perthis compound an invaluable tool for studying the roles of PTPs in regulating a multitude of cellular processes, including growth, differentiation, metabolism, and immune responses.[1][5]
Formation of Perthis compound from this compound
Perthis compound is generated in situ by mixing a solution of sodium orthothis compound (Na₃VO₄) with hydrogen peroxide (H₂O₂).[3][4] The reaction is rapid and results in the formation of various peroxothis compound species. The exact species formed can depend on the pH and the molar ratio of this compound to hydrogen peroxide. To ensure the removal of excess, potentially cell-damaging hydrogen peroxide, catalase is often added to the perthis compound solution before its use in cell culture experiments.[6]
Below is a simplified representation of the formation of a monoperoxothis compound species:
Caption: Chemical formation of perthis compound from this compound.
Mechanism of Action: PTP Inhibition
The inhibitory mechanisms of this compound and perthis compound on PTPs are distinct. This compound acts as a competitive inhibitor, reversibly binding to the active site of PTPs.[3][7] In contrast, perthis compound brings about an irreversible inhibition by oxidizing the catalytic cysteine residue in the PTP active site.[3][4] This oxidation converts the cysteine to cysteine-sulfenic acid, -sulfinic acid, or -sulfonic acid, rendering the enzyme catalytically inactive.
This potent and irreversible inhibition of PTPs by perthis compound leads to a global increase in protein tyrosine phosphorylation within the cell, making it a powerful tool to study the downstream effects of hyper-phosphorylation in various signaling pathways.
Quantitative Data on this compound and Perthis compound Inhibition
The following table summarizes the inhibitory constants for this compound and perthis compound against various protein tyrosine phosphatases. This data is essential for designing experiments and interpreting results.
| Inhibitor | Target PTP | Inhibition Constant/Effect | Reference(s) |
| Sodium Orthothis compound | PTP1B | Kᵢ = 0.38 ± 0.02 µM | [3][4] |
| Perthis compound | Total Cellular PTPs (in rat adipocytes) | ID₅₀ = 5 µM | [4][8] |
| Sodium Orthothis compound | Effect on β-arrestin cleavage | IC₅₀ = 0.1 - 0.5 mM | [9] |
| BMOV (a this compound compound) | GST-PTP1B | IC₅₀ = 0.86 ± 0.02 µM | [10] |
| BMOV (a this compound compound) | Alkaline Phosphatase | IC₅₀ = 32.1 ± 0.6 µM | [10] |
Experimental Protocols
Preparation of a 100X Perthis compound Stock Solution (10 mM)
This protocol provides a method for preparing a concentrated stock solution of perthis compound that can be diluted for use in cell culture experiments.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Catalase
-
HEPES buffer (20 mM, pH 7.3) or sterile distilled water
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of sodium orthothis compound in sterile distilled water. Ensure the solution is colorless; a yellow tint indicates the formation of decathis compound, which is less effective. The solution can be heated to dissolve and depolymerize the this compound, then cooled to room temperature. Adjust the pH to 10.0.
-
In a sterile microcentrifuge tube, mix equal volumes of the 100 mM sodium orthothis compound solution and a fresh 30% (v/v) H₂O₂ solution. For example, mix 50 µL of 100 mM Na₃VO₄ with 50 µL of 30% H₂O₂.
-
Incubate the mixture at room temperature for 15 minutes. The solution will typically turn a yellowish color, indicating the formation of perthis compound.
-
To remove excess hydrogen peroxide, add a small amount of catalase (e.g., using the tip of a pipette to add a few crystals) to the perthis compound solution. The solution will bubble as the catalase breaks down the H₂O₂.
-
Once the bubbling has ceased, the perthis compound stock solution is ready. It should be used immediately or within a few hours for maximal activity, as it is unstable.[6]
Treatment of Cultured Cells with Perthis compound
This protocol outlines a general procedure for treating adherent cells in culture with perthis compound to study its effects on protein phosphorylation.
Materials:
-
Cultured cells in appropriate growth medium
-
Prepared 100X perthis compound stock solution (10 mM)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer containing phosphatase and protease inhibitors
Procedure:
-
Grow cells to the desired confluency in multi-well plates or culture dishes.
-
Prior to treatment, it is often recommended to serum-starve the cells for a few hours to reduce basal levels of tyrosine phosphorylation.
-
Prepare the working concentration of perthis compound by diluting the 100X stock solution in serum-free medium. A common final concentration for treating cells is 100 µM. For a 1:100 dilution, add 10 µL of the 10 mM stock to 1 mL of serum-free medium.
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the perthis compound-containing medium to the cells and incubate for the desired time (e.g., 5-30 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell type and experimental question.
-
Following incubation, aspirate the perthis compound-containing medium and immediately wash the cells with ice-cold PBS to stop the reaction.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Collect the cell lysates and proceed with downstream applications such as SDS-PAGE and Western blotting to analyze protein phosphorylation.
Perthis compound's Impact on Cellular Signaling: The Insulin Pathway
Perthis compound is a well-established mimetic of insulin, largely due to its ability to inhibit PTPs that negatively regulate the insulin signaling pathway, such as PTP1B.[4][11] By inhibiting these phosphatases, perthis compound treatment leads to the sustained tyrosine phosphorylation and activation of the insulin receptor and its downstream substrates, such as Insulin Receptor Substrate 1 (IRS-1).[12] This activation triggers the downstream signaling cascades, including the PI3K/Akt and MAPK pathways, ultimately leading to cellular responses like glucose uptake and protein synthesis.[13]
The following diagram illustrates the effect of perthis compound on the initial steps of the insulin signaling pathway:
Caption: Perthis compound's effect on the insulin signaling pathway.
Experimental Workflow for Studying Protein Phosphorylation
The following diagram outlines a typical experimental workflow for investigating the effects of perthis compound on protein tyrosine phosphorylation in a cellular context.
Caption: Workflow for analyzing perthis compound-induced phosphorylation.
Conclusion
Perthis compound is a powerful and indispensable tool for researchers studying protein tyrosine phosphorylation and its role in cellular signaling. Its ability to potently and irreversibly inhibit PTPs allows for the elucidation of complex signaling networks that are often transient and difficult to study. By understanding its formation, mechanism of action, and proper experimental application, researchers can effectively leverage perthis compound to gain deeper insights into the intricate regulation of cellular processes, paving the way for new discoveries in both basic science and drug development.
References
- 1. Perthis compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of perthis compound stimulation and potentiation of insulin-activated glucose transport in rat adipocytes: dissociation from this compound effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. schwartzlab.uconn.edu [schwartzlab.uconn.edu]
- 6. Different Forms of this compound on Sugar Transport in Insulin Target and Nontarget Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Protein Tyrosine Phosphatase Inhibitor, Perthis compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perthis compound [peroxide(s) of this compound] mimics insulin action in rat adipocytes via activation of the insulin receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The insulinomimetic agents H2O2 and this compound stimulate tyrosine phosphorylation of potential target proteins for the insulin receptor kinase in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine phosphatases SHP-1 and SHP-2 are associated with distinct tyrosine-phosphorylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Vanadate: From Industrial Catalyst to Potent Biological Modulator
A Technical Guide to the History, Discovery, and Mechanisms of Vanadate's Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vanadium, a trace element with a rich and varied industrial history, has emerged as a fascinating and potent modulator of biological systems. Its anionic form, this compound, bears a striking resemblance to phosphate (B84403), a cornerstone of cellular bioenergetics and signaling. This structural mimicry allows this compound to insinuate itself into the intricate machinery of the cell, acting as a powerful inhibitor of key enzymes, most notably ATPases and protein tyrosine phosphatases. This technical guide provides an in-depth exploration of the historical journey of this compound's discovery in the biological realm, from early observations of its toxicity to the groundbreaking realization of its insulin-mimetic properties. We will delve into the core mechanisms of its action, detailing its profound effects on cellular signaling pathways. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the complex biological processes influenced by this multifaceted ion.
A Serendipitous Discovery: The Biological Emergence of this compound
The story of vanadium's biological significance begins not in a biology lab, but in the field of industrial chemistry. Initially prized for its ability to strengthen steel, the element's journey into the life sciences was unexpected. The first hints of its biological activity came from observations of its toxicity in industrial settings. However, it was the astute recognition of the structural similarity between the tetrahedral this compound ion (H₂VO₄⁻) and the phosphate ion (H₂PO₄⁻) that truly unlocked its potential as a tool for biochemical investigation.[1][2] This similarity allows this compound to act as a competitive inhibitor or an alternative substrate for many phosphate-metabolizing enzymes.[1][3]
A pivotal moment in the history of this compound's biological exploration was the discovery of its potent inhibitory effect on Na+/K+-ATPase, a crucial enzyme responsible for maintaining ion gradients across cell membranes.[4] This finding, coupled with its ability to inhibit other ATPases, established this compound as a valuable tool for studying the mechanisms of these essential cellular pumps.
The Phosphate Mimic: Mechanisms of Enzyme Inhibition
This compound's ability to interfere with phosphate-utilizing enzymes is central to its biological effects. It achieves this primarily through competitive inhibition, binding to the active sites of enzymes that normally accommodate phosphate or phosphate-containing substrates like ATP.
Inhibition of ATPases
This compound is a potent inhibitor of P-type ATPases, such as the Na+/K+-ATPase and Ca2+-ATPase. It binds to the enzyme in a state that mimics the transition state of phosphate hydrolysis, effectively locking the enzyme in an inactive conformation.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Perhaps the most significant discovery regarding this compound's biological effects was its role as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical regulators of cellular signaling pathways, and their inhibition by this compound leads to a sustained increase in protein tyrosine phosphorylation, mimicking the effects of various growth factors and hormones, most notably insulin (B600854). This compound acts as a competitive inhibitor of PTPs, with a high affinity for the active site.
The Insulin-Mimetic Effects of this compound
The discovery that this compound could mimic the effects of insulin revolutionized the field of diabetes research. In various cell types, particularly adipocytes and muscle cells, this compound was shown to stimulate glucose uptake and metabolism, processes normally under the tight control of insulin.[5][6] This insulin-like activity stems primarily from its inhibition of PTPs, which leads to the sustained activation of key components of the insulin signaling pathway.
The Insulin Signaling Pathway and this compound's Intervention
The canonical insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrates (IRS). This triggers a cascade of downstream signaling events, including the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for glucose transporter 4 (GLUT4) translocation to the cell membrane and subsequent glucose uptake.
This compound bypasses the need for insulin receptor activation by directly inhibiting the PTPs that would normally dephosphorylate and inactivate downstream signaling molecules like IRS-1.[7] This leads to a prolonged state of activation of the PI3K/Akt pathway and enhanced glucose uptake.[7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the biological effects of this compound.
Table 1: Inhibition of Key Enzymes by this compound
| Enzyme | Organism/Tissue | Inhibition Constant | Reference |
| Na+/K+-ATPase | Rat Vascular Smooth Muscle Cells | IC50: 10⁻⁶ to 10⁻⁷ M | [4][6] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Recombinant Human | Ki: 0.38 µM | [3][8][9] |
| Glucose-6-Phosphatase | Rat Adipose Tissue | IC50: 7 µM | [10] |
Table 2: Effects of this compound on Glucose Metabolism
| Cell Type/Tissue | This compound Concentration | Effect | Reference |
| Isolated Perfused Rat Liver | 0.5 - 1 µM | ~50-60% suppression of glucose output | [11] |
| Isolated Rat Adipocytes | 1 mM | 6- to 12-fold stimulation of 2-deoxyglucose transport | [12] |
| fa/fa Rat Muscle (in vivo) | Chronic Oral Administration | 2- to 3-fold increase in insulin-mediated glucose utilization | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.
Na+/K+-ATPase Activity Assay
Methodology:
-
Membrane Preparation: Isolate crude membrane fractions from the tissue of interest (e.g., rat brain or kidney) by homogenization followed by differential centrifugation.
-
Assay Buffer: Prepare a reaction buffer containing ATP, MgCl₂, NaCl, and KCl at optimal concentrations for enzyme activity.
-
This compound Incubation: Pre-incubate the membrane preparation with varying concentrations of sodium orthothis compound.
-
Reaction Initiation: Initiate the ATPase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid.
-
Phosphate Measurement: Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method. The difference in Pi released in the presence and absence of ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) represents the Na+/K+-ATPase activity.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
Methodology:
-
Enzyme and Substrate: Use a purified recombinant PTP, such as PTP1B, and a chromogenic substrate like p-nitrophenyl phosphate (pNPP).
-
Assay Buffer: Prepare a suitable assay buffer for the specific PTP being studied.
-
Inhibitor Incubation: Pre-incubate the PTP enzyme with various concentrations of sodium orthothis compound.
-
Reaction Initiation: Start the reaction by adding the pNPP substrate.
-
Measurement: Monitor the rate of p-nitrophenol production by measuring the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme kinetic models.
Glucose Uptake Assay in Adipocytes
Methodology:
-
Cell Preparation: Isolate primary adipocytes from rat epididymal fat pads by collagenase digestion.
-
Pre-incubation: Pre-incubate the adipocytes in a buffer with or without sodium orthothis compound or insulin.
-
Glucose Uptake Measurement: Initiate glucose uptake by adding a radiolabeled, non-metabolizable glucose analog, such as [³H]2-deoxyglucose.
-
Termination: After a short incubation period, stop the transport process by adding an ice-cold stop solution containing a glucose transport inhibitor like cytochalasin B.
-
Washing and Lysis: Wash the cells to remove extracellular radioactivity and then lyse the cells.
-
Quantification: Measure the amount of intracellular radioactivity using a scintillation counter to determine the rate of glucose uptake.
Western Blot Analysis of Insulin Signaling Proteins
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells (e.g., 3T3-L1 adipocytes or HepG2 hepatocytes) with this compound or insulin for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated forms of insulin signaling proteins (e.g., phospho-IRS-1, phospho-Akt).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion and Future Directions
The journey of this compound from an industrial commodity to a powerful biological probe and potential therapeutic agent is a testament to the serendipitous nature of scientific discovery. Its ability to act as a phosphate analog has provided invaluable insights into the mechanisms of numerous enzymes and signaling pathways. The insulin-mimetic effects of this compound, in particular, have opened up new avenues for the development of novel therapeutics for diabetes and other metabolic disorders.
However, the clinical application of this compound is hampered by its toxicity. Future research will likely focus on the development of vanadium-containing compounds with improved efficacy and reduced side effects. A deeper understanding of the precise molecular targets of this compound and the intricate downstream consequences of its actions will be crucial for harnessing its therapeutic potential while minimizing its risks. The continued exploration of this fascinating element promises to yield further exciting discoveries in the fields of biochemistry, cell biology, and medicine.
References
- 1. scispace.com [scispace.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound effect on the Na,K-ATPase and the Na-K pump in in vitro-grown rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the this compound–MutS interaction at the Walker A motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vanadium-dependent activation of glucose transport in adipocytes by catecholamines is not mediated via adrenoceptor stimulation or monoamine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound fully stimulates insulin receptor substrate-1 associated phosphatidyl inositol 3-kinase activity in adipocytes from young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of insulin action by this compound: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Vanadate's Dual Role in Cellular Signaling: A Technical Guide to Kinase and Phosphatase Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium compounds, particularly vanadate and its derivatives, have garnered significant interest in cellular biology and drug development due to their profound impact on protein phosphorylation, a cornerstone of intracellular signaling. This technical guide provides an in-depth exploration of this compound's multifaceted role as a modulator of protein kinases and phosphatases. By acting as a phosphate (B84403) analog, this compound primarily functions as a potent inhibitor of protein tyrosine phosphatases (PTPs), leading to the hyperphosphorylation of numerous substrate proteins and the subsequent activation of downstream signaling pathways.[1] This insulin-mimetic property has positioned this compound as a subject of intense research for its therapeutic potential in diabetes and other metabolic disorders.[2] Conversely, this compound can also influence the activity of serine/threonine phosphatases and, in some contexts, lead to the activation of specific protein kinases, highlighting its complex and context-dependent effects on cellular signaling networks.
This guide will delve into the molecular mechanisms of this compound action, present quantitative data on its effects, provide detailed experimental protocols for its study, and visualize key pathways and workflows to offer a comprehensive resource for researchers in the field.
Core Mechanism of Action: A Phosphate Analog
The primary mechanism underlying this compound's biological effects is its structural similarity to phosphate. In its +5 oxidation state, the this compound ion (VO43-) adopts a tetrahedral geometry that closely mimics the phosphate group of phosphotyrosine.[1] This structural analogy allows this compound to act as a competitive inhibitor of PTPs. It binds to the active site of these enzymes, forming a stable, covalent-like intermediate that mimics the transition state of the dephosphorylation reaction, thereby effectively blocking their catalytic activity.[3][4]
Regulation of Phosphatase Activity
This compound is a broad-spectrum inhibitor of PTPs. Its inhibitory effects are not limited to a single PTP but extend across the PTP superfamily. This pan-inhibitory nature makes it a powerful tool for studying the overall role of tyrosine phosphorylation in cellular processes.
Orthothis compound vs. Perthis compound (B1264367): A Tale of Two Inhibitors
It is crucial to distinguish between two commonly used forms of this compound: orthothis compound (typically sodium orthothis compound, Na₃VO₄) and perthis compound.
-
Orthothis compound acts as a reversible, competitive inhibitor of PTPs.[3][4] Its binding to the enzyme's active site is not permanent, and its inhibitory effect can be reversed by washing or by the addition of chelating agents like EDTA.[3][4]
-
Perthis compound , a complex of this compound with hydrogen peroxide, is a more potent and irreversible inhibitor of PTPs.[3][4] It inhibits PTPs by oxidizing the essential catalytic cysteine residue in the active site, leading to a permanent inactivation of the enzyme.[3][4]
Quantitative Inhibition of Protein Tyrosine Phosphatases
The inhibitory potency of this compound can be quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). While a comprehensive table of Ki and IC50 values for all PTPs is extensive, the following table summarizes key quantitative data for the inhibition of PTP1B, a major negative regulator of insulin (B600854) signaling, and other phosphatases.
| Phosphatase | This compound Derivative | Inhibition Constant (Ki) | IC50 | Reference(s) |
| PTP1B | Orthothis compound | 0.38 ± 0.02 µM | [3][4] | |
| PTPs (general) | Orthothis compound | 0.1 - 0.5 mM (for inhibition of β-arrestin cleavage) | [5] | |
| PP1α | Sodium Orthothis compound | >95% inhibition (qualitative) | [2] | |
| PP2A | Sodium Orthothis compound | >95% inhibition (qualitative) | [2] | |
| K+-dependent phosphatases | Sodium Orthothis compound | 0.2 µM - 400 µM (depending on tissue and fraction) | [6] |
Regulation of Kinase Activity
While this compound is primarily recognized as a phosphatase inhibitor, its downstream effects can lead to the activation of various protein kinases. This activation is often an indirect consequence of the increased tyrosine phosphorylation of upstream signaling molecules.
Activation of the Insulin Signaling Pathway
One of the most well-documented effects of this compound is its ability to mimic insulin. By inhibiting PTPs that dephosphorylate the insulin receptor (IR) and its substrates (e.g., IRS-1), this compound treatment leads to sustained tyrosine phosphorylation and activation of the insulin signaling cascade. This results in the activation of downstream kinases such as PI3K and Akt, ultimately leading to metabolic effects like increased glucose uptake.
Activation of MAP Kinase Pathways
This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways. This activation is thought to be a consequence of the altered phosphorylation state of upstream regulators of these cascades. For instance, this compound-induced inhibition of PTPs can lead to the activation of receptor tyrosine kinases, which in turn activate the Ras-Raf-MEK-ERK pathway.[7][8][9]
Other Kinases Affected by this compound
Studies have also reported this compound's influence on other kinases:
-
Casein Kinase: this compound treatment of hepatocytes has been shown to cause a time- and concentration-dependent increase in the activity of a cAMP- and Ca²⁺-independent casein kinase.[10][11]
-
Protein Kinase C (PKC): In vitro studies have demonstrated that this compound can enhance the PKC-induced phosphorylation of endogenous proteins in the liver.[12]
-
Src Kinase: Incubation of Rous sarcoma virus-transformed cells with orthothis compound resulted in a 2-3 fold increase in pp60v-src kinase activity.[13]
-
Membranous Nonreceptor Protein Tyrosine Kinase: In rat adipocytes, this compound activates a membranous nonreceptor protein tyrosine kinase with a median effective dose of 17 ± 2 µmol/l.[14]
Quantitative data on the direct activation of kinases by this compound is less abundant in the literature compared to its inhibitory effects on phosphatases. The observed kinase activation is often a downstream consequence of phosphatase inhibition.
Experimental Protocols
Preparation of Activated Sodium Orthothis compound Solution (100 mM Stock)
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate/stirrer
Procedure:
-
Dissolve an appropriate amount of sodium orthothis compound in deionized water to make a 100 mM solution.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely be yellowish-orange.
-
Boil the solution until it becomes colorless. This process depolymerizes the this compound ions.
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0. The color may return.
-
Repeat steps 3-5 until the solution remains colorless at pH 10.0 after cooling.
-
Bring the final volume to the desired amount with deionized water.
-
Aliquot and store at -20°C.
Preparation of Perthis compound Solution (10 mM Stock)
Materials:
-
100 mM activated sodium orthothis compound solution
-
Hydrogen peroxide (H₂O₂) (30%)
-
Deionized water
Procedure:
-
In a microfuge tube, mix 100 µL of 100 mM activated sodium orthothis compound with 900 µL of deionized water.
-
Add 10 µL of 30% H₂O₂.
-
Incubate at room temperature for 15 minutes.
-
The resulting 10 mM perthis compound solution should be used fresh.
In Vitro Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay
Materials:
-
Recombinant human PTP1B
-
PTP Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Activated sodium orthothis compound solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of activated sodium orthothis compound in PTP Assay Buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution to the respective wells. Include a no-vanadate control.
-
Add 80 µL of diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of Insulin Receptor Phosphorylation
Materials:
-
Cell culture (e.g., HepG2 cells)
-
Serum-free medium
-
Insulin
-
Activated sodium orthothis compound or perthis compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including activated sodium orthothis compound)
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IR, anti-total-IR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Serum-starve cells overnight.
-
Pre-treat cells with the desired concentration of this compound or perthis compound for a specified time (e.g., 30 minutes).
-
Stimulate cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated insulin receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total insulin receptor.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: Mechanism of this compound inhibition of PTPs.
Caption: this compound's effect on the insulin signaling pathway.
References
- 1. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protein Tyrosine Phosphatase Inhibitor, Perthis compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo effects of this compound on K+-dependent phosphatase activities from subcellular fractions of brain, kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of extracellular signal-regulated kinase (ERK)-1 and ERK-2 activation by vanadium pentoxide in rat pulmonary myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibition of protein tyrosine phosphatases mimics hydrogen peroxide in the activation of the ERK pathway in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induction of NF-kappaB involves IkappaB kinase beta and SAPK/ERK kinase 1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on protein kinases in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on protein kinases in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound increases protein kinase C-induced phosphorylation of endogenous proteins of liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The stimulation of pp60v-src kinase activity by this compound in intact cells accompanies a new phosphorylation state of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound activates membranous nonreceptor protein tyrosine kinase in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanadate's Impact on Cellular Health: A Technical Examination of its Toxic Effects
For Researchers, Scientists, and Drug Development Professionals
Vanadium compounds, particularly vanadate, have garnered significant interest in biomedical research for their diverse biological activities, including their potential as therapeutic agents. However, their utility is often overshadowed by a significant toxicological profile. This technical guide delves into the core mechanisms of this compound-induced cytotoxicity, providing a comprehensive overview of its effects on cell viability, the signaling pathways it modulates, and the experimental methodologies used to assess its impact.
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic effects of this compound are cell-type specific and concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this toxicity. Below is a summary of reported IC50 values for various cell lines.
| Cell Line | Cancer Type | Vanadium Compound | IC50 (µM) | Reference |
| A375 | Malignant Melanoma | This compound(V) | 4.7 | [1] |
| A375 | Malignant Melanoma | Oxidovanadium(IV) complex | 2.6 | [1] |
| HCT116 | Colon Cancer | Oxidovanadium(IV) complex with Cetirizine | 2.11 | [1] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Various Vanadium Complexes (C1-C7) | 1-100 | [1] |
Table 1: IC50 values of various vanadium compounds in different cancer cell lines.
Concentrations of sodium orthothis compound ranging from 20 to 500 µM have been shown to elicit 15-60% cytotoxicity in a bovine kidney cell line.[2] In murine epidermal JB6 P+ cells, apoptosis induction by this compound is dose-dependent, reaching a saturation level at 100 µM.[3]
Core Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its toxic effects on cells through a multi-pronged attack, primarily involving the induction of oxidative stress, cell cycle arrest, and apoptosis.
Oxidative Stress
A primary mechanism of this compound toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[4] this compound can stimulate the production of superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH)[3][5]. This occurs in part through a Fenton-type reaction where V(IV) reacts with H₂O₂.[5] The generation of ROS can be initiated by both NADPH oxidase complexes and the mitochondrial electron transport chain.[5] This surge in ROS can lead to lipid peroxidation, protein denaturation, and DNA damage, ultimately compromising cellular integrity.[4]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases, depending on the cellular context and the status of key regulatory proteins like p53.[6][7]
-
G2/M Phase Arrest: In several cell lines, including human lung epithelial A549 cells and p53-deficient mouse embryo fibroblasts, this compound induces G2/M phase arrest.[5][7][8] This is often mediated by the ROS-dependent degradation of Cdc25C, a phosphatase that activates the cyclin B1/Cdc2 complex required for mitotic entry.[6] this compound exposure can also lead to increased levels of p21 and Chk1, and phosphorylation of Cdc2, all of which contribute to the G2/M block.[5]
-
S Phase Arrest: In cells with wild-type p53, such as C141 cells, this compound can induce S phase arrest.[9] This is a p53-dependent process involving the activation of p21.[9]
-
G0/G1 Phase Arrest: Some organic vanadium complexes have been observed to cause G0/G1 phase arrest in human neuroblastoma cells.[10]
Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death.[3][11] The apoptotic cascade can be initiated through various signaling pathways.
-
p53-Mediated Apoptosis: this compound can activate the tumor suppressor protein p53, a key regulator of apoptosis.[11] This activation is largely dependent on the generation of H₂O₂.[11] Activated p53 can then trigger the apoptotic pathway. Studies have shown that this compound-induced apoptosis is significantly more pronounced in cells expressing wild-type p53 compared to p53-deficient cells.[11]
-
MAPK/Nrf2 Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is also implicated in this compound-induced apoptosis.[12] this compound treatment can lead to the phosphorylation and activation of p38, ERK1/2, and JNK.[12] This can, in turn, influence the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding this compound's mechanism of action.
Diagram 1: this compound-induced ROS generation pathway.
Diagram 2: Key signaling pathways in this compound-induced apoptosis.
Diagram 3: Experimental workflow for the MTT cell viability assay.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in toxicological studies. The following are detailed protocols for key assays used to evaluate the effects of this compound on cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.4-1.6 x 10⁴ cells per well in 100 µL of complete culture medium.[1]
-
Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.[1]
-
The next day, treat the cells with various concentrations of this compound (e.g., 1-100 µM) dissolved in a serum-free medium and incubate for the desired time period (e.g., 48 hours).[1][13]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and add 200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Gently mix to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.[14]
-
Cell viability is expressed as a percentage of the untreated control.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing.[1]
-
Incubate the cells at 4°C for at least 1 hour.[1]
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in PI staining solution.[1]
-
Incubate the cells in the dark at room temperature for 30 minutes.[1]
-
Analyze the DNA content by flow cytometry.
-
The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.[1]
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cell culture plates
-
This compound stock solution
-
DCFH-DA solution (10 µM)
-
PBS
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
After treatment, expose the cells to 10 µM DCFH-DA for 30 minutes at 37°C.[1]
-
Harvest the cells and wash with PBS.
-
Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer at an excitation wavelength of 480 nm and an emission wavelength of 525 nm.[1]
Conclusion
This compound exhibits significant cytotoxicity through the induction of oxidative stress, cell cycle arrest, and apoptosis. The specific cellular response is dependent on the concentration of this compound and the genetic background of the cells, particularly the p53 status. A thorough understanding of these toxic mechanisms, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for researchers and drug development professionals working with vanadium compounds. This knowledge is critical for both mitigating potential toxicity in industrial and environmental contexts and for harnessing the therapeutic potential of these compounds in a controlled and targeted manner.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity-related alterations of selected cellular functions after in vitro this compound exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis in epidermal JB6 P+ cells via hydrogen peroxide-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced cell growth regulation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces G2/M phase arrest in p53-deficient mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. This compound-induced cell growth arrest is p53-dependent through activation of p21 in C141 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces p53 transactivation through hydrogen peroxide and causes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Selective cytotoxicity of vanadium complexes on human pancreatic ductal adenocarcinoma cell line by inducing necroptosis, apoptosis and mitotic catastrophe process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Vanadate's Dichotomous Influence on Cellular Fate: A Technical Guide to Proliferation and Apoptosis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Vanadium compounds, particularly vanadate (an oxoanion of vanadium), have garnered significant attention in biomedical research for their diverse and often contradictory biological effects. As potent inhibitors of protein tyrosine phosphatases (PTPs), they mimic the effects of various growth factors, yet they can also induce profound cytotoxicity and trigger programmed cell death. This dual functionality makes this compound a compelling subject for therapeutic development and a complex challenge for toxicological assessment. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates cell proliferation and apoptosis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for researchers in oncology, cell biology, and pharmacology.
This compound's Impact on Cell Proliferation
This compound exerts a dose-dependent and cell-type-specific effect on cell proliferation. At lower concentrations (in the micromolar range), it can be mitogenic, stimulating cell growth, particularly in cell types like bone cells.[1] However, at higher concentrations, it predominantly acts as a cellular growth inhibitor, inducing cell cycle arrest.[2][3][4]
Induction of Cell Cycle Arrest
A primary mechanism for this compound-induced growth inhibition is the disruption of the cell cycle. The most commonly reported effects are arrests at the G2/M and S phases.
-
G2/M Phase Arrest: In numerous cell lines, including human lung epithelial (A549) and anaplastic thyroid carcinoma (8505C) cells, this compound induces a robust G2/M phase arrest.[2][3] This is often mediated by the generation of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[2][5] The accumulation of H₂O₂ leads to the activation of checkpoint kinases (like Chk1) and an increase in p21 levels, which in turn inhibit Cdc25C.[2][6] The inhibition of Cdc25C prevents the dephosphorylation and activation of the Cdc2/Cyclin B1 complex, a critical step for entry into mitosis, thereby halting the cell cycle at the G2/M transition.[2]
-
S Phase Arrest: In other contexts, such as in p53 wild-type C141 cells and esophageal squamous carcinoma cells, this compound has been shown to cause an S phase arrest.[6][7] This arrest is often dependent on a functional p53 pathway, which leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[7] Conversely, some studies show that this compound can activate the Akt pathway, leading to the phosphorylation of the retinoblastoma protein (pRb), release of the E2F1 transcription factor, and promotion of S phase entry.[8] This highlights the context-dependent nature of this compound's effects.
This compound-Mediated Apoptosis
Beyond inhibiting proliferation, this compound is a potent inducer of apoptosis, a critical mechanism for eliminating damaged or cancerous cells.[6][9] This process is triggered through multiple interconnected pathways and is often, though not exclusively, linked to the generation of ROS and the activation of stress-related signaling cascades.[9][10]
-
Intrinsic (Mitochondrial) Pathway: this compound can induce apoptosis via the mitochondrial pathway, characterized by a reduction in the mitochondrial membrane potential (Δψm).[3] This disruption leads to the release of cytochrome c and the subsequent activation of the caspase cascade, including the executioner caspase-3.[11] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process, and this compound has been shown to modulate their expression to favor apoptosis.[11][12]
-
Extrinsic (Death Receptor) Pathway: Studies in cerebellar granule progenitors have demonstrated that this compound can activate the extrinsic apoptotic pathway.[10][13] It induces the production of Fas ligand (FasL) and promotes the aggregation of the Fas death receptor.[10][13] This leads to the recruitment of the Fas-associated death domain (FADD) adapter protein and the activation of the initiator caspase-8, which then triggers the downstream executioner caspases.[10][13]
Core Signaling Pathways Modulated by this compound
This compound's primary biochemical action as a PTP inhibitor leads to the hyperphosphorylation and activation of numerous signaling proteins that are normally tightly regulated. This dysregulation affects several key pathways that govern cell proliferation and survival.
Reactive Oxygen Species (ROS) Generation
A central feature of this compound's mechanism is the induction of oxidative stress. This compound stimulates cellular enzymes like NADPH oxidase and interacts with the mitochondrial electron transport chain to produce superoxide (B77818) anions (O₂•−).[2] These are subsequently converted to hydrogen peroxide (H₂O₂), which acts as a key second messenger in this compound-induced signaling, leading to both cell cycle arrest and apoptosis.[2][9]
Caption: this compound-induced generation of Reactive Oxygen Species (ROS).
Mitogen-Activated Protein Kinase (MAPK) Pathways
MAPK pathways are critical regulators of cellular responses to external stimuli. This compound activates all three major MAPK families: ERK, JNK, and p38.[14][15]
-
ERK Pathway: The activation of the ERK (Extracellular signal-Regulated Kinase) pathway by this compound is complex and can promote either proliferation or apoptosis depending on the cellular context.[16][17]
-
JNK and p38 Pathways: The c-Jun N-terminal Kinase (JNK) and p38 MAPK pathways are typically activated by cellular stress. This compound-induced activation of JNK is strongly linked to apoptosis.[14][18][19] Activated JNK can translocate to the nucleus to activate transcription factors like c-Jun or act directly on mitochondrial proteins of the Bcl-2 family to promote cell death.[20] JNK activation is a major factor in this compound-mediated activation of the Fas-FADD-caspase-8 pathway.[10][13]
Caption: Overview of this compound's impact on MAPK signaling pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node for promoting cell survival, growth, and proliferation. By inhibiting PTPs like PTEN, this compound can lead to the accumulation of PIP₃ and subsequent activation of Akt.[21][22] Activated Akt phosphorylates and inactivates several pro-apoptotic targets, including Bad and FoxO transcription factors, thereby promoting cell survival.[22] This pro-survival signal can antagonize the pro-apoptotic signals initiated by other this compound-activated pathways, contributing to the compound's complex biological output.
Caption: this compound-mediated activation of the PI3K/Akt survival pathway.
Quantitative Data Summary
The biological effects of this compound are highly dependent on concentration, exposure time, and the specific cell line being studied. The following tables summarize key quantitative findings from various studies.
Table 1: IC₅₀ Values of Vanadium Compounds in Various Cell Lines
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Vanadium Compound | Cell Line | Assay Duration | IC₅₀ Value (µM) | Reference |
| Sodium Orthothis compound (SOV) | 8505C (Thyroid Carcinoma) | 4 days | 1.62 | [3] |
| Sodium Orthothis compound (SOV) | 8505C (Thyroid Carcinoma) | 5 days | 0.85 | [3] |
| Sodium Orthothis compound (Na₃VO₄) | RAW264.7 (Macrophage) | N/A | >400 (for cytotoxicity) | [23] |
| Vanadyl Sulfate (VOSO₄) | MCF-7 (Breast Cancer) | 24 hours | 25 µg/ml (~153 µM) | [12][24] |
| Vanadyl Sulfate (VOSO₄) | MCF-7 (Breast Cancer) | 48 hours | 20 µg/ml (~122 µM) | [12][24] |
| Sodium Metathis compound (NaVO₃) | H35-19 (Rat Hepatoma) | N/A | Most toxic of 3 tested | [4] |
| Sodium Orthothis compound (Na₃VO₄) | H35-19 (Rat Hepatoma) | N/A | Intermediate toxicity | [4] |
Note: IC₅₀ values can vary significantly based on the specific assay conditions (e.g., cell density, serum concentration) and calculation method.[25]
Table 2: Summary of this compound's Effects on Cell Cycle and Apoptosis
| Cell Line | This compound Conc. (µM) | Effect | Quantitative Finding | Reference |
| 8505C (Thyroid) | 4 | G2/M Arrest | ~40% of cells in G2/M phase (vs. 10% in control) | [3] |
| 8505C (Thyroid) | 4 | Apoptosis Induction | ~40% apoptotic cells after 48h | [3] |
| JB6 P+ (Murine Epidermal) | 100 | Apoptosis Induction | Saturation level of apoptosis reached | [9] |
| OME (Oviduct Epithelial) | 100 | Reduced Cell Viability & Induced Apoptosis | Effects prevented by MAPK inhibitors (SB203580, U0126) | [18] |
Experimental Protocols
Reproducible and reliable data in studying this compound's effects depend on standardized protocols. The following are methodologies for key experiments.
General Experimental Workflow
A typical workflow for investigating this compound's cellular effects involves parallel assays to correlate changes in viability, cell cycle, and protein signaling.
Caption: A typical experimental workflow for studying this compound's cellular effects.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[26]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treatment: Replace the medium with fresh medium containing various concentrations of sodium orthothis compound (and a vehicle control). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[26]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.[26]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the purple formazan crystals.
-
Measurement: Allow the plate to stand overnight in the incubator for complete solubilization.[26] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate, including the phosphorylated (activated) forms of signaling molecules.[27][28]
-
Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well or 10-cm plates. Treat with this compound as required.
-
Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) or similar lysis buffer. Crucially, supplement the buffer immediately before use with protease inhibitors (e.g., PMSF, aprotinin, leupeptin) and phosphatase inhibitors. For studying phosphorylation, this must include 1-2 mM activated sodium orthothis compound to inhibit PTPs during lysis.[29][30][31]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli SDS-sample buffer and heat at 95-100°C for 5 minutes.[28]
-
SDS-PAGE and Transfer: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.[28]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
References
- 1. This compound stimulates bone cell proliferation and bone collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced cell growth regulation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium orthothis compound inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effect of VOSO4, Na3VO4 and NaVO3 on proliferation, viability and morphology of H35-19 rat hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced cell growth arrest is p53-dependent through activation of p21 in C141 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. This compound induces apoptosis in epidermal JB6 P+ cells via hydrogen peroxide-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic and Apoptotic Effects of Vanadyl Sulfate on MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of JNK by this compound induces a Fas-associated death domain (FADD)-dependent death of cerebellar granule progenitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Perthis compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vanadium Compounds as Pro-Inflammatory Agents: Effects on Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound proliferative and anti-mineralogenic effects are mediated by MAPK and PI-3K/Ras/Erk pathways in a fish chondrocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 19. This compound oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sergey.science [sergey.science]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. media.cellsignal.com [media.cellsignal.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. neb.com [neb.com]
An In-Depth Technical Guide to the Chemistry of Vanadate Solutions at Different pH Levels
For Researchers, Scientists, and Drug Development Professionals
Vanadium's intricate and dynamic chemistry in aqueous solutions, particularly its speciation as a function of pH, is of paramount importance in fields ranging from industrial catalysis to biomedical research. The vanadate ion, the oxoanion of vanadium in its +5 oxidation state, undergoes a series of complex polymerization and protonation equilibria. This guide provides a detailed overview of these transformations, quantitative data on species distribution, and standardized protocols for experimental analysis.
This compound Speciation in Aqueous Solution
The speciation of this compound is highly dependent on both pH and the total vanadium concentration in the solution.[1][2] In strongly basic conditions (pH > 13), vanadium(V) exists predominantly as the colorless, monomeric orthothis compound ion (VO₄³⁻).[3] As the pH is lowered, a series of condensation reactions occur, leading to the formation of various polyoxothis compound species. This process is accompanied by distinct color changes, most notably the appearance of a yellow or orange hue indicating the formation of decathis compound (B1236424).[4][5]
The progression of major this compound species as pH decreases is as follows:
-
pH > 13: The dominant species is the tetrahedral orthothis compound (VO₄³⁻).
-
pH 9 - 12: Protonation and dimerization occur, leading to species like the dihydrogenthis compound (B1235885) (H₂VO₄⁻) and the pyrothis compound (V₂O₇⁴⁻).[3]
-
pH 4 - 9: Further polymerization leads to cyclic tetrameric metavanadates (V₄O₁₂⁴⁻) and eventually the highly stable decathis compound ion (V₁₀O₂₈⁶⁻) and its protonated forms (HV₁₀O₂₈⁵⁻, H₂V₁₀O₂₈⁴⁻).[3] The solution typically turns orange-yellow in this range due to the presence of decathis compound.[4]
-
pH < 2: In strongly acidic solutions, the polymeric structures break down to form the cationic dioxovanadium(V) species, [VO₂(H₂O)₄]⁺, which is pale yellow.[3][6]
This pH-dependent equilibrium is a critical consideration in biological systems, where this compound's ability to mimic phosphate (B84403) can lead to the inhibition of enzymes like ATPases.[3]
Quantitative Distribution of this compound Species
The relative concentration of each this compound species varies with pH. The following table summarizes the predominant forms of vanadium(V) found in aqueous solution at different pH ranges. It is important to note that the exact distribution is also a function of total vanadium concentration.[2]
| pH Range | Predominant this compound Species | Formula | Common Name(s) | Appearance |
| > 13 | Monomeric Orthothis compound | VO₄³⁻ | Orthothis compound | Colorless |
| 12 - 13 | Protonated Orthothis compound | HVO₄²⁻ | Colorless | |
| 9 - 12 | Dimeric and Monomeric Species | V₂O₇⁴⁻, H₂VO₄⁻ | Pyrothis compound, Dihydrogenthis compound | Colorless |
| 7 - 9 | Tetrameric and Monomeric Species | V₄O₁₂⁴⁻, H₂VO₄⁻ | Metathis compound | Colorless |
| 4 - 7 | Decameric and Tetrameric Species | V₁₀O₂₈⁶⁻, HV₁₀O₂₈⁵⁻, H₂V₁₀O₂₈⁴⁻ | Decathis compound | Orange-Yellow |
| 2 - 4 | Protonated Decathis compound | H₂V₁₀O₂₈⁴⁻ | Orange-Yellow | |
| < 2 | Monomeric Cationic Species | [VO₂(H₂O)₄]⁺ | Dioxovanadium(V), Pervanadyl | Pale Yellow |
Table 1: Summary of predominant this compound species as a function of pH in aqueous solution.[3][7]
Experimental Protocols for Speciation Analysis
Characterizing the distribution of this compound species requires specialized analytical techniques. ⁵¹V NMR spectroscopy is particularly powerful due to the sensitivity of the vanadium nucleus to its chemical environment. Potentiometric titration and UV-Vis spectroscopy also provide crucial data.
⁵¹V NMR is a highly effective method for identifying and quantifying different this compound species in solution, as each species has a characteristic chemical shift.[8][9]
1. Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
Broadband probe tunable to the ⁵¹V frequency.
-
External reference standard: A sealed capillary containing neat vanadium oxychloride (VOCl₃) is typically used and set to 0 ppm.[9][10]
2. Sample Preparation:
-
Prepare a stock solution of sodium orthothis compound (Na₃VO₄) or sodium metathis compound (NaVO₃) in deionized water or a suitable buffer.
-
For each sample, adjust the pH to the desired value using dilute HCl or NaOH. The use of buffers should be considered carefully as some can complex with this compound.[11]
-
If required for the lock signal, add 5-10% D₂O.[10]
-
Total vanadium concentration should be carefully controlled, typically in the range of 1-10 mM.[2][8]
3. Data Acquisition:
-
Tune and match the NMR probe to the ⁵¹V frequency.
-
Acquire spectra using a simple pulse-and-acquire sequence. A 90° pulse is common.[11]
-
Due to the quadrupolar nature of the ⁵¹V nucleus and resulting fast relaxation, a very short pulse repetition delay (e.g., 10-50 ms) can be used to acquire a large number of scans quickly.[11]
-
Acquire a sufficient number of scans (e.g., 10,000 to 200,000) to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[11]
4. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the peaks corresponding to different this compound species based on their known chemical shifts (e.g., H₂VO₄⁻ at ~-542 ppm, V₁₀O₂₈⁶⁻ signals around -422, -496, and -512 ppm).[11]
-
Integrate the area of each peak to determine the relative concentration of each NMR-visible species.
This technique is used to determine the protonation constants (pKa values) of the various this compound species.
1. Instrumentation:
-
Digital pH/mV meter with high precision (±0.1 mV).[12]
-
Calibrated pH electrode and a reference electrode (e.g., saturated calomel (B162337) electrode).
-
Automated titrator or a manual burette.
-
Stirred titration cell, maintained at a constant temperature (e.g., 25.0 °C).[13]
2. Sample Preparation:
-
Prepare a solution of sodium orthothis compound of known concentration (e.g., 10 mM) in an electrolyte solution of constant ionic strength (e.g., 0.15 M NaCl) to maintain constant activity coefficients.[13]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) before and during the titration to remove dissolved CO₂, which can interfere with pH measurements.
3. Titration Procedure:
-
Titrate the this compound solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH (or EMF) and the volume of titrant added at regular intervals. Ensure the solution reaches equilibrium after each addition before recording the measurement.
4. Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
Analyze the curve to identify buffer regions and equivalence points.
-
Use appropriate software (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the data, fitting it to a chemical model of the acid-base equilibria to determine the pKa values for the various protonation steps.
UV-Vis spectroscopy is particularly useful for monitoring the formation and decomposition of decathis compound, which has characteristic absorption bands.[4]
1. Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (e.g., 1 cm path length).[10]
2. Sample Preparation:
-
Prepare a series of this compound solutions at different pH values, similar to the NMR protocol.
-
The total vanadium concentration should be chosen to ensure the absorbance falls within the linear range of the instrument (typically < 1.5).
3. Data Acquisition:
-
Record the absorption spectrum of each sample over a wavelength range of approximately 200-600 nm.[14]
-
Use the same buffer or solution matrix without this compound as the reference blank.
-
Pay close attention to the absorption bands around 360-400 nm, which are characteristic of decathis compound species.[15]
4. Data Analysis:
-
Plot absorbance at a characteristic wavelength (e.g., 400 nm) as a function of pH.
-
The appearance and disappearance of the decathis compound absorption bands can be correlated with the speciation changes observed by NMR and potentiometry.
-
This method is also effective for kinetic studies of decathis compound formation or decomposition.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Speciation of Vanadium - Metal Toxicology Handbook [ebrary.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Recent perspectives into biochemistry of decathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (V) Vanadium NMR [chem.ch.huji.ac.il]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. www1.udel.edu [www1.udel.edu]
- 12. revistadechimie.ro [revistadechimie.ro]
- 13. diva-portal.org [diva-portal.org]
- 14. people.bath.ac.uk [people.bath.ac.uk]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Preparation of Activated Sodium Orthovanadate Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium orthovanadate (Na₃VO₄) is a widely used inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and various ATPases.[1][2] Its inhibitory activity is attributed to its function as a structural analog of phosphate.[3] In aqueous solutions at neutral or acidic pH, this compound ions tend to polymerize, forming species such as decathis compound, which are less effective as inhibitors and impart a yellow or orange color to the solution.[4][5] To achieve maximal inhibitory activity, sodium orthothis compound must be "activated" by depolymerizing it to its monomeric form, orthothis compound (HVO₄²⁻ or H₂VO₄⁻).[2][4] This activation is achieved through a process of pH adjustment and boiling.[4][6]
These application notes provide a detailed protocol for the preparation of a stable, activated sodium orthothis compound stock solution, ensuring optimal performance in various research applications, including cell lysis buffers for phosphoprotein analysis and in vitro enzyme assays.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of activated sodium orthothis compound solution.
| Parameter | Value | Notes |
| Stock Solution Concentration | 200 mM | A commonly prepared high-concentration stock.[1][2][7][8] |
| Activation pH | 10.0 | Critical for the depolymerization of inactive this compound polymers.[1][2][6] |
| pH Adjustment Reagents | 1 M HCl or 1 M NaOH | Used for precise pH adjustment.[1][2][7] |
| Boiling Time | ~10 minutes per cycle | Or until the solution becomes colorless.[1][2] |
| Number of Activation Cycles | 3-5 cycles (or until pH stabilizes) | Repeated cycles of boiling and pH adjustment are necessary.[6][7] |
| Final Working Concentration | 1 mM | A typical final concentration in experimental assays.[2][4] |
| Storage Temperature | -20°C | For long-term stability of the activated solution.[1][2][7] |
| Storage Duration | Up to 1 year at -20°C | Properly stored aliquots remain stable.[2] |
Experimental Protocols
This protocol details the step-by-step procedure for preparing a 200 mM activated sodium orthothis compound stock solution.
Materials:
-
Sodium orthothis compound (Na₃VO₄) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Beaker or flask
-
Heating source (e.g., hot plate with boiling water bath or microwave oven)
-
Sterile conical tubes or microcentrifuge tubes for aliquoting
-
0.22 µm syringe filter (for cell culture applications)
Procedure:
-
Preparation of 200 mM Sodium Orthothis compound Solution:
-
Weigh out the appropriate amount of sodium orthothis compound powder. For example, to prepare 100 mL of a 200 mM solution, dissolve 3.68 g of Na₃VO₄ in approximately 90 mL of high-purity water.[4][7]
-
Stir the solution until the powder is completely dissolved. The initial pH of the solution will be high, around 13.5.[8]
-
-
Initial pH Adjustment:
-
Depolymerization by Boiling:
-
Heat the solution to boiling and maintain a gentle boil for approximately 10 minutes.[1][2] A microwave can also be used for this step; heat in short intervals (e.g., 5-15 seconds) until the solution is colorless.[7][8]
-
The yellow color will disappear as the polymeric vanadates are depolymerized into colorless, monomeric orthothis compound.[1][4][7]
-
-
Cooling and pH Readjustment:
-
Iterative Activation Cycles:
-
Final Volume Adjustment and Storage:
-
Once the pH is stable at 10.0 and the solution is colorless, bring the final volume to 100 mL (or the desired final volume) with high-purity water.
-
For applications in cell culture, sterilize the solution by passing it through a 0.22 µm filter.[2]
-
Aliquot the activated sodium orthothis compound solution into smaller, single-use volumes in sterile tubes and store at -20°C.[1][2][7]
-
-
Usage of Thawed Aliquots:
Mandatory Visualization
The following diagrams illustrate the signaling pathway concept of phosphatase inhibition and the experimental workflow for activating sodium orthothis compound.
Caption: Inhibition of Protein Tyrosine Phosphatase by Activated Sodium Orthothis compound.
Caption: Workflow for the Preparation of Activated Sodium Orthothis compound Solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
- 7. Protocols [cellsignet.com]
- 8. laboratorynotes.com [laboratorynotes.com]
Protocol for Using Vanadate in Western Blot Lysis Buffer: A Detailed Application Note
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of signal transduction and cellular processes, the analysis of protein phosphorylation is paramount. Western blotting is a cornerstone technique for detecting and quantifying specific phosphorylated proteins. However, a significant challenge in this process is the rapid dephosphorylation of proteins by endogenous phosphatases upon cell lysis. To preserve the in vivo phosphorylation state of proteins, the inclusion of phosphatase inhibitors in the lysis buffer is critical. Sodium orthovanadate (Na₃VO₄) is a widely used and effective inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases.[1][2] This application note provides a detailed protocol for the preparation and use of sodium orthothis compound in Western blot lysis buffers, ensuring the integrity of phosphoprotein analysis.
This compound acts as a phosphate (B84403) analog, competitively inhibiting phosphatases and thereby protecting the phosphate groups on proteins from being removed.[1][3] For maximal inhibitory activity, sodium orthothis compound must be "activated" through a process of depolymerization. In solution, this compound can exist in various polymeric forms, but it is the monomeric orthothis compound form (VO₄³⁻) that is the potent phosphatase inhibitor.[1] The activation protocol described herein ensures the conversion of polymeric this compound to its active, monomeric state.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of sodium orthothis compound in Western blot lysis buffer.
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 100 mM - 200 mM | A 200 mM stock is commonly used for a 200x concentration.[1][4] |
| Stock Solution pH | 9.0 - 10.0 | pH adjustment is crucial for the activation process.[1][5] |
| Final Working Concentration | 1 mM - 10 mM | 1 mM is the most frequently recommended concentration.[6][7][8] |
| Storage Temperature | -20°C | Store in aliquots to avoid repeated freeze-thaw cycles.[4][6] |
| Stability | Discard if solution turns yellow | A yellow color indicates the formation of inactive polythis compound.[5][6] |
Experimental Protocols
Preparation of Activated Sodium Orthothis compound Stock Solution (200 mM)
This protocol details the steps to prepare a 200 mM stock solution of activated sodium orthothis compound.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized or Milli-Q water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate or microwave
-
Sterile, conical tubes for aliquoting and storage
Procedure:
-
Dissolution: Dissolve 3.68 g of sodium orthothis compound in 90 mL of deionized water with continuous stirring to prepare a 200 mM solution.[4]
-
Initial pH Adjustment: Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn a yellow color, which is indicative of polythis compound formation.[1][9]
-
Heating and Depolymerization: Heat the solution to boiling. Continue to boil for approximately 10 minutes, or until the solution becomes colorless.[1] This process breaks down the polythis compound into the active monomeric orthothis compound.
-
Cooling: Remove the solution from the heat and allow it to cool to room temperature.
-
pH Readjustment: Once cooled, re-measure the pH. It will likely have increased. Carefully readjust the pH back down to 10.0 with 1 M HCl.[4]
-
Iterative Activation: Repeat the heating and cooling cycles (steps 3-5) until the pH of the cooled solution stabilizes at 10.0 and the solution remains colorless upon the addition of HCl.[4] This indicates that the this compound is fully depolymerized and activated.
-
Final Volume Adjustment: Bring the final volume of the solution to 100 mL with deionized water.
-
Aliquoting and Storage: Aliquot the activated sodium orthothis compound stock solution into smaller, single-use volumes (e.g., 1 mL) and store at -20°C.[1][6] Thaw a fresh aliquot for each use and discard any unused portion from the thawed aliquot.
Incorporation into Western Blot Lysis Buffer
Procedure:
-
Prepare your desired lysis buffer (e.g., RIPA, NP-40 based buffers) without phosphatase inhibitors.
-
Immediately before use, thaw an aliquot of the 200 mM activated sodium orthothis compound stock solution.
-
Add the activated sodium orthothis compound to the lysis buffer to achieve the desired final concentration, typically 1 mM. For a 1 mM final concentration from a 200 mM stock, add 5 µL of the stock solution per 1 mL of lysis buffer.
-
It is highly recommended to also include a serine/threonine phosphatase inhibitor, such as sodium fluoride (B91410) (NaF) at a final concentration of 5-10 mM, for broad-spectrum phosphatase inhibition.[6][7]
-
Add a protease inhibitor cocktail to the lysis buffer to prevent protein degradation.
-
Proceed with your standard cell or tissue lysis protocol on ice.
Visualizations
Caption: Workflow for preparing and using activated sodium orthothis compound in lysis buffer.
Caption: Mechanism of phosphatase inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols [cellsignet.com]
- 5. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 8. fivephoton.com [fivephoton.com]
- 9. laboratorynotes.com [laboratorynotes.com]
Optimal Concentration of Vanadate for Inhibiting Phosphatases in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium orthovanadate (Na₃VO₄) is a potent and widely used inhibitor of a broad range of phosphatases, particularly protein tyrosine phosphatases (PTPs) and alkaline phosphatases.[1][2][3] Its utility in research and drug development stems from its ability to act as a phosphate (B84403) analog, thereby preserving the phosphorylation state of proteins in cell lysates and enabling the study of phosphorylation-dependent signaling pathways.[4][5] This document provides detailed application notes and protocols for the optimal use of sodium orthothis compound as a phosphatase inhibitor in cell lysates.
Proper preparation of sodium orthothis compound is crucial for its inhibitory activity. In aqueous solutions at neutral or acidic pH, this compound exists in a polymerized, less active state (decathis compound), which is characterized by a yellow-orange color.[1][4] To achieve maximal phosphatase inhibition, this compound must be depolymerized to its monomeric form (orthothis compound), a process that is facilitated by boiling the solution at an alkaline pH of 10.0 until it becomes colorless.[1][4][6][7][8][9]
Data Presentation: Recommended Concentrations of Sodium Orthothis compound
The optimal concentration of sodium orthothis compound can vary depending on the specific application, cell type, and the target phosphatases. The following tables summarize the effective concentrations for various experimental contexts.
| Application | System/Cell Type | Recommended Concentration | Notes |
| General Phosphatase Inhibition in Lysates | Various Cell or Tissue Lysates | 1 mM | This is a widely recommended final concentration to ensure broad inhibition of PTPs and alkaline phosphatases.[1][2] |
| Immunoprecipitation (IP) | Various | 0.2 - 1 mM | To preserve the phosphorylation state of the target protein and its interactors.[2] |
| Kinase Assays | In vitro | 1 mM | To inhibit endogenous phosphatases that may interfere with the kinase activity.[2] |
| Cell Culture | Live Cells | 1 - 2 mM | For studying the effects of increased protein tyrosine phosphorylation in vivo. The solution must be sterile-filtered.[2] |
| Phosphatase Target | Enzyme Class | Reported IC50 | Notes |
| Alkaline Phosphatase | Phosphatase | ~10 µM | Potent inhibition.[1][2] |
| (Na,K)-ATPase | ATPase | ~10 µM | Potent inhibition.[1][2] |
| Protein Tyrosine Phosphatases (PTPs) | Protein Tyrosine Phosphatase | Varies (µM range) | Broad-spectrum inhibitor of PTPs.[4][6] |
| Shp2 (PTPN11) | Protein Tyrosine Phosphatase | 620 µM | Moderate inhibition.[2] |
| PP1α and PP2A | Serine/Threonine Phosphatase | >95% inhibition at 400 µM | Less potent compared to its effect on tyrosine phosphatases.[2][10] |
| Acid Phosphatase | Phosphatase | Inhibition observed | The inhibitory effect has been documented.[3][11] |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration, pH, and temperature. The values presented are for comparative purposes.
Experimental Protocols
Preparation of Activated Sodium Orthothis compound Stock Solution (200 mM)
For maximum inhibitory activity, sodium orthothis compound must be "activated" through depolymerization.[1][4]
Materials:
-
Sodium Orthothis compound (Na₃VO₄) powder
-
Ultrapure water
-
1 M NaOH
-
1 M HCl
-
pH meter
-
Boiling water bath or microwave
Procedure:
-
Dissolve 3.68 g of sodium orthothis compound in 90 mL of ultrapure water to make a 200 mM solution. Stir until the powder is completely dissolved.[7][9] Bring the final volume to 100 mL.
-
Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl.[4][6][7][8][9] The solution will likely turn yellow.
-
Heat the solution to boiling for approximately 10 minutes, or until it becomes colorless.[1][4][6][7] This step facilitates the depolymerization of this compound.
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0. The pH will likely have decreased during boiling.
-
Repeat the boiling and cooling cycles until the pH stabilizes at 10.0 and the solution remains colorless.[4][6][7][8][9][12] This may require several cycles.
-
Aliquot the activated 200 mM sodium orthothis compound solution into smaller volumes and store at -20°C.[4][6][7][8][9]
Application in Cell Lysates for Phosphatase Inhibition
Procedure:
-
Prepare your cell or tissue lysate according to your standard protocol.
-
Immediately before use, thaw an aliquot of the 200 mM activated sodium orthothis compound stock solution.
-
Add the activated sodium orthothis compound stock solution to the lysate to a final concentration of 1 mM. For example, add 5 µL of the 200 mM stock solution to 995 µL of lysate.
-
Mix gently and proceed with your downstream application (e.g., Western blotting, immunoprecipitation, kinase assay).
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Experimental Workflow: Preparation and Use of Activated this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. neb.com [neb.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. reddit.com [reddit.com]
- 8. wang.ucsd.edu [wang.ucsd.edu]
- 9. Protocols [cellsignet.com]
- 10. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on protein phosphorylation and on acid phosphatase activity in the canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
Application Notes & Protocols: A Step-by-Step Guide to Pervanadate Preparation for Cell Stimulation
Audience: Researchers, scientists, and drug development professionals engaged in signal transduction and protein regulation studies.
Introduction
Pervanadate (B1264367) is a potent, irreversible inhibitor of protein tyrosine phosphatases (PTPs) widely used in cell biology to study tyrosine phosphorylation-dependent signaling pathways.[1][2][3] It is a complex formed from the reaction of this compound and hydrogen peroxide.[1][2] Unlike this compound, which is a competitive inhibitor of PTPs, perthis compound acts by irreversibly oxidizing the catalytic cysteine residue in the active site of PTPs.[1][2][4] This inhibition leads to a rapid and dramatic increase in the global tyrosine phosphorylation of cellular proteins, effectively mimicking the effects of growth factor stimulation or activating downstream signaling cascades.[3][5]
These application notes provide a comprehensive guide to the preparation and use of perthis compound for cell stimulation, including protocols for the essential activation of the precursor, sodium orthothis compound.
Safety Precautions
Both sodium orthothis compound and hydrogen peroxide are hazardous materials and must be handled with appropriate safety measures.
-
Sodium Orthothis compound (Na₃VO₄): Harmful if swallowed, in contact with skin, or if inhaled.[6][7] It can cause serious eye and skin irritation.[7][8] Always wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8] Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation.[6][8]
-
Hydrogen Peroxide (H₂O₂): A strong oxidizer that can cause severe skin burns and eye damage. Handle with care, wearing appropriate PPE. Store in a cool, well-ventilated place away from combustible materials.
Dispose of all chemical waste according to your institution's regulations.[8]
Experimental Protocols
Protocol 1: Activation of Sodium Orthothis compound
For maximum inhibitory activity, sodium orthothis compound must be "activated." This process involves adjusting the pH and boiling to depolymerize this compound oligomers into the active monomeric form (H₂VO₄⁻).[9][10][11] The solution's color change from yellow-orange to colorless indicates successful depolymerization.[9][10]
Materials:
-
Sodium orthothis compound (Na₃VO₄)
-
Ultrapure water
-
1 M HCl
-
1 M NaOH
-
pH meter
Methodology:
-
Prepare a 200 mM sodium orthothis compound stock solution by dissolving the powder in ultrapure water (e.g., 3.68 g in a final volume of 100 mL).[12]
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH.[9][10] The solution will turn yellow as the pH is lowered.[10][12]
-
Transfer the solution to a beaker and boil it on a hot plate (or by carefully microwaving) until it becomes colorless, which typically takes about 10 minutes.[9][10]
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0. The solution will likely turn yellow again.[9][10]
-
Repeat the boiling and cooling cycles (Steps 3-5) until the solution remains colorless and the pH stabilizes at 10.0 after cooling.[9][10] This indicates that the this compound is fully depolymerized.
-
Bring the final volume to the desired amount with ultrapure water.
-
Aliquot the activated 200 mM sodium orthothis compound solution and store it at -20°C.[9][10][13]
Protocol 2: Preparation of Perthis compound for Cell Stimulation
Perthis compound is unstable and should be prepared fresh immediately before each experiment.[14][15] This protocol creates a 100x (10 mM) perthis compound stock solution, which can then be diluted into cell culture medium to a final working concentration (typically 100 µM).
Materials:
-
Activated 100 mM Sodium Orthothis compound solution (can be diluted from the 200 mM stock from Protocol 1)
-
30% Hydrogen Peroxide (H₂O₂)
-
Serum-free cell culture medium (e.g., DMEM) or PBS
Methodology:
-
In a microcentrifuge tube, mix equal volumes of 100 mM activated sodium orthothis compound and fresh 30% H₂O₂.[16]
-
Incubate the mixture for 15 minutes at room temperature.[16]
-
Immediately before use , dilute this stock solution into serum-free medium to the desired final concentration. For a typical 100 µM working concentration, dilute the stock 1:100.[16]
-
The perthis compound solution should be used within 1 hour of preparation.[14]
Note: Some protocols call for the addition of catalase after the initial incubation to quench excess H₂O₂, which can be toxic to cells. This step may require optimization depending on the cell type and experimental goals.[15]
Protocol 3: Cell Stimulation
This is a general protocol for stimulating adherent cells. Parameters such as cell density, perthis compound concentration, and incubation time should be optimized for each cell type and experimental system.
Methodology:
-
Plate cells and grow to the desired confluency (typically 70-90%).
-
If applicable, serum-starve the cells overnight to reduce basal levels of tyrosine phosphorylation.
-
Prepare the final working solution of perthis compound in serum-free medium as described in Protocol 2.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the perthis compound-containing medium to the cells.
-
Incubate the cells for the desired time (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.[14][16]
-
Following incubation, immediately place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer containing protease and phosphatase inhibitors (including activated sodium orthothis compound at 1 mM) to preserve the phosphorylation state.
-
Proceed with downstream applications such as Western blotting, immunoprecipitation, or kinase assays.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of this compound and perthis compound as PTP inhibitors.
| Parameter | This compound | Perthis compound | Reference |
| Target | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases, ATPases | Protein Tyrosine Phosphatases (PTPs) | [4][9][17] |
| Mechanism of Action | Reversible, Competitive | Irreversible, Oxidation of Catalytic Cysteine | [1][2][4] |
| Inhibitory Constant (Ki) | 0.38 ± 0.02 µM (for PTP1B) | - | [2][4] |
| Typical Stock Solution | 100-200 mM (Activated) | Prepared fresh before use | [9][10][14] |
| Typical Working Concentration | 1 mM (in lysis buffer) | 50-100 µM (for cell treatment) | [9][10][14][16] |
| Typical Incubation Time | - | 15-30 minutes | [14][16] |
| Observed Cellular Effects | Preserves phosphorylation in lysates | 3- to 4-fold activation of Lck/Fyn kinases; increased intracellular Ca²⁺ | [3][17] |
Visualizations
Experimental Workflow
The diagram below outlines the complete experimental workflow from reagent preparation to final cell analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of tyrosine phosphorylation and T-cell activation by this compound peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of Protein-tyrosine Phosphatases by this compound and Perthis compound* | Semantic Scholar [semanticscholar.org]
- 5. Tyrosine phosphatase inhibitors, this compound and perthis compound, stimulate glucose transport and GLUT translocation in muscle cells by a mechanism independent of phosphatidylinositol 3-kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocols [cellsignet.com]
- 13. goldbio.com [goldbio.com]
- 14. A Protein Tyrosine Phosphatase Inhibitor, Perthis compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wang.ucsd.edu [wang.ucsd.edu]
- 16. Perthis compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
using sodium orthovanadate in immunoprecipitation to preserve phosphorylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of protein phosphorylation is fundamental to understanding cellular signaling and disease progression. A critical challenge in this field is the preservation of the in vivo phosphorylation state of proteins during experimental procedures. Endogenous phosphatases, released upon cell lysis, can rapidly dephosphorylate target proteins, leading to inaccurate experimental outcomes. Sodium orthovanadicate (Na₃VO₄) is a potent inhibitor of protein tyrosine phosphatases (PTPs) and other phosphatases, making it an essential reagent in immunoprecipitation (IP) protocols aimed at studying phosphorylated proteins.[1][2] This document provides detailed application notes and protocols for the effective use of sodium orthothis compound in immunoprecipitation to preserve protein phosphorylation.
Mechanism of Action
Sodium orthothis compound acts as a competitive inhibitor of protein tyrosine phosphatases.[1][3] Its tetrahedral structure mimics the phosphate (B84403) group of phosphotyrosine, allowing it to bind to the active site of PTPs and prevent the dephosphorylation of their substrates. For maximal inhibitory activity, sodium orthothis compound must be "activated" by a process of pH adjustment and boiling.[1][4][5][6] This procedure depolymerizes the inactive decathis compound (B1236424) species into the active monomeric orthothis compound form.[1][7]
Quantitative Data: Effective Concentrations of Sodium Orthothis compound
The optimal concentration of sodium orthothis compound can vary depending on the specific application and cell type. The following table summarizes recommended concentrations for various experimental contexts.
| Application | Cell/System Type | Effective Concentration | Notes |
| General Phosphatase Inhibition in Lysates | Various | 1 mM | Recommended final concentration in cell or tissue lysates for immunoprecipitation.[8][9] |
| Inhibition of Alkaline Phosphatase & (Na,K)-ATPase | Enzyme Assay | IC₅₀: 10 µM | The concentration required to inhibit 50% of the enzyme's activity.[3] |
| Inhibition of PP1α and PP2A | In vitro kinase assay | Not specified, but resulted in 95% inhibition | Directly decreases the activity of protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A).[10] |
| Pre-treatment of Cells | Jurkat T cells | 2-4 mM | Pre-incubation for 30 minutes prior to cell lysis to inhibit PTPs.[11] |
Experimental Protocols
Preparation of Activated Sodium Orthothis compound (200 mM Stock Solution)
This protocol is critical for maximizing the inhibitory activity of sodium orthothis compound.[1][4][5][6]
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized water (dH₂O)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating block or microwave
Procedure:
-
Dissolve 3.68 g of sodium orthothis compound in 90 mL of dH₂O with stirring.[5]
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow as the pH is lowered towards 10.[1][4][5]
-
Boil the solution until it becomes colorless (approximately 10 minutes).[1][4][6] This indicates the depolymerization of decathis compound.
-
Cool the solution to room temperature. The pH will likely have increased.
-
Repeat the boiling and cooling cycle until the pH stabilizes at 10.0 and the solution remains colorless after cooling.[1][4][6][12]
-
Bring the final volume to 100 mL with dH₂O.
-
Aliquot the activated 200 mM sodium orthothis compound solution and store at -20°C.[1][4][5]
Immunoprecipitation Protocol for Phosphorylated Proteins
This protocol outlines the key steps for immunoprecipitating a phosphorylated protein of interest, incorporating activated sodium orthothis compound for phosphoprotein preservation.
Materials:
-
Cells or tissue expressing the target protein
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Activated 200 mM sodium orthothis compound stock solution
-
Primary antibody specific to the protein of interest
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash Buffer
-
Elution Buffer
-
SDS-PAGE sample buffer
Lysis Buffer (RIPA) Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add protease inhibitors and 1 mM activated sodium orthothis compound immediately before use.[8][13]
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors and 1 mM activated sodium orthothis compound.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer (e.g., lysis buffer without SDS). Include 1 mM activated sodium orthothis compound in the wash buffer for the initial washes.[9]
-
-
Elution:
-
Elute the protein from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Alternatively, use a gentle elution buffer if downstream applications require a native protein.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the phosphorylated form of the target protein or a pan-phosphotyrosine antibody.
-
Visualizations
Experimental Workflow: Immunoprecipitation of Phosphorylated Proteins
Caption: Workflow for immunoprecipitation with sodium orthothis compound.
Signaling Pathway Example: The AKT-IKKβ Pathway
Sodium orthothis compound has been shown to suppress AKT-IKKβ signaling by inhibiting the phosphatases PP1 and PP2A, which are involved in this pathway.[10] This highlights the importance of phosphatase inhibitors in studying such signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Is there a Role for Sodium Orthothis compound in the Treatment of Diabetes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Protocols [cellsignet.com]
- 6. encodeproject.org [encodeproject.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunoprecipitation Conditions: R&D Systems [rndsystems.com]
- 10. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
- 13. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
Preparation of a 100mM Sodium Orthovanadate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium orthovanadate (Na₃VO₄) is a widely utilized chemical compound in biological research, primarily functioning as a competitive inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and various ATPases. Its application is critical in the study of signal transduction pathways, particularly those governed by protein phosphorylation, by preserving the phosphorylated state of proteins in cellular lysates. This document provides a comprehensive guide to the preparation of a 100mM sodium orthothis compound stock solution, including detailed protocols for its activation to ensure maximal inhibitory activity, and its application in preserving protein phosphorylation.
Introduction
Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, and metabolism. The dynamic interplay between protein kinases and phosphatases dictates the phosphorylation status of cellular proteins. To investigate the role of protein phosphorylation, it is often necessary to inhibit phosphatase activity during experimental procedures such as cell lysis to maintain the in vivo phosphorylation state of proteins of interest.
Sodium orthothis compound serves as a potent inhibitor of a broad range of phosphatases. In aqueous solutions, this compound can exist in various polymeric forms, with the monomeric orthothis compound ion (VO₄³⁻) being the most active inhibitor. Therefore, a critical "activation" step, which involves adjusting the pH to approximately 10 and boiling, is required to depolymerize the this compound solution to its monomeric form. This process is visually indicated by a color change from yellow-orange to colorless.[1][2][3] This application note provides a detailed protocol for the preparation and activation of a 100mM sodium orthothis compound stock solution for use in research applications.
Data Presentation
Quantitative data for the preparation of a 100mM sodium orthothis compound stock solution is summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | Na₃VO₄ | |
| Molecular Weight | 183.91 g/mol | |
| Solubility in Water | 22.17 g/100 mL | |
| Mass for 10mL of 100mM solution | 0.1839 g | Calculated based on Molecular Weight |
| Final pH of stock solution | 10.0 | [1][2][3] |
| Storage Temperature | -20°C | [1][2] |
| Stock Solution Stability | Up to 3-6 months at -20°C | [4] |
| Typical Working Concentration | 1mM | [1][2] |
Experimental Protocols
Materials
-
Sodium orthothis compound (Na₃VO₄) powder
-
High-purity water (e.g., double-distilled or Milli-Q)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Heating block or water bath
-
Sterile conical tubes and microcentrifuge tubes
-
0.22 µm sterile filter (optional, for cell culture applications)
Protocol for Preparation of 100mM Activated Sodium Orthothis compound Stock Solution
This protocol details the steps to prepare a 100mM stock solution of activated sodium orthothis compound. The activation process, which involves pH adjustment and boiling, is essential for its function as a phosphatase inhibitor.[1][2][3]
-
Dissolve Sodium Orthothis compound:
-
Weigh out 1.839 g of sodium orthothis compound powder for a final volume of 100 mL. For smaller volumes, adjust the mass accordingly (e.g., 0.1839 g for 10 mL).
-
Add the powder to a beaker or flask containing approximately 80% of the final desired volume of high-purity water.
-
Stir the solution on a stir plate until the powder is completely dissolved.
-
-
Initial pH Adjustment:
-
Activation by Boiling:
-
Cooling and pH Readjustment:
-
Remove the solution from the heat and allow it to cool to room temperature.
-
Once cooled, measure the pH again. It will likely have decreased.
-
Readjust the pH back to 10.0 with 1 M NaOH.
-
-
Iterative Activation:
-
Final Volume Adjustment and Storage:
-
Once the pH is stable at 10.0 and the solution is colorless, transfer it to a graduated cylinder and add high-purity water to reach the final desired volume (e.g., 100 mL).
-
For applications requiring sterility, such as cell culture, filter the final solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The solution is stable for several months when stored properly.[4] Discard the solution if it turns yellow upon thawing, as this indicates repolymerization.
-
Visualizations
Experimental Workflow
References
Application Notes: Preparation and Storage of Activated Sodium Orthovanadate for Phosphatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Phosphatase Inhibition
Sodium orthovanadate (Na₃VO₄) is a widely used and potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and various ATPases.[1][2][3] In cell signaling research, preserving the transient phosphorylation state of proteins is paramount for accurate analysis.[2] Upon cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate target proteins, masking crucial biological information. The inclusion of an effective phosphatase inhibitor like sodium orthothis compound in lysis buffers is therefore essential.[2][4]
However, the inhibitory efficacy of sodium orthothis compound is entirely dependent on its "activation" state. This application note provides a detailed protocol for the preparation, activation, and proper storage of sodium orthothis compound to ensure maximum inhibitory activity in your experiments.
Principle of this compound Activation
In aqueous solutions at neutral or acidic pH, this compound ions polymerize into less effective forms, such as decathis compound, which often impart a yellow or orange color to the solution.[1][5][6] The active, inhibitory form is the colorless, monomeric orthothis compound ion (H₂VO₄⁻).[1][7] The activation process involves depolymerizing these oligomers back into active monomers. This is achieved by adjusting the pH to 10.0 and boiling the solution.[1][6][7] The repeated cycles of boiling and pH adjustment ensure that the depolymerization is complete and the pH stabilizes, resulting in a clear, colorless, and fully active solution.[1][8][9]
Experimental Protocols
Protocol for Preparation and Activation of 200 mM Sodium Orthothis compound Stock Solution
This protocol is adapted from the method described by Gordon (1991).[8][10]
Materials:
-
Sodium Orthothis compound (Na₃VO₄) powder
-
High-purity water (e.g., ultrapure, Milli-Q)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Heating source (hot plate or microwave)
-
Sterile conical tubes and reagent bottles
Procedure:
-
Dissolution: To prepare a 100 mL solution, weigh 3.68 g of sodium orthothis compound powder and dissolve it in approximately 90 mL of high-purity water with stirring.[8]
-
Initial pH Adjustment: Once dissolved, adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. Adding acid will typically cause the solution to turn yellow, indicating the presence of polymeric this compound.[1][8][9]
-
Heating/Boiling: Heat the solution to boiling and maintain a gentle boil for approximately 10 minutes.[1][7] The solution should become clear and colorless, signifying the depolymerization of this compound.[1][5][9]
-
Cooling: Remove the solution from the heat source and allow it to cool to room temperature.
-
pH Re-adjustment: After cooling, measure the pH again. It will likely have changed. Re-adjust the pH back to 10.0 with 1 M HCl or 1 M NaOH.[1][7][8]
-
Cycling: Repeat the boiling (Step 3), cooling (Step 4), and pH re-adjustment (Step 5) cycles until the pH stabilizes at 10.0 after cooling and the solution remains colorless.[1][7][8][11] This may require 3-5 cycles.[8][11]
-
Final Volume Adjustment: Once the pH is stable, bring the final volume to 100 mL with high-purity water.
-
Sterilization (Optional): For use in cell culture, the final solution can be filter-sterilized through a 0.22 µm filter.[1][7]
Protocol for Aliquoting and Storage
Proper storage is crucial to maintain the activated state and prevent repeated freeze-thaw cycles.[5]
Procedure:
-
Aliquoting: Dispense the activated 200 mM sodium orthothis compound stock solution into small, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.[1][5][7]
-
Labeling: Clearly label each aliquot with "Activated Na₃VO₄," the concentration (200 mM), and the date of preparation.
-
Storage: Immediately transfer the aliquots to a freezer for long-term storage.
Data Presentation: Storage and Stability
The stability of activated this compound is highly dependent on storage temperature. Storing in single-use aliquots prevents contamination and degradation from multiple freeze-thaw cycles.
| Storage Temperature | Recommended Duration | Stability Notes |
| -20°C | Up to 1 year [1] | Recommended for long-term storage. [1][5][7][8][10][12] Ensures maximum stability of the activated monomeric form. |
| -70°C / -80°C | Up to 2 years[1][13] | An alternative for very long-term storage, offering slightly extended stability.[1][13] |
| 4°C | Up to 2 weeks[11] | Suitable for short-term use only. Risk of gradual repolymerization over time. |
| Room Temperature | Not Recommended | Prone to rapid degradation and polymerization, leading to loss of inhibitory activity.[6] |
Note: Upon thawing a frozen aliquot for use, if any crystals are present, it may be necessary to gently warm the solution to ensure it is fully dissolved before adding to buffers.[7]
Visualizations
Experimental Workflow for this compound Activation and Storage
Caption: this compound activation and storage workflow.
Mechanism of Action: Inhibition of Protein Tyrosine Phosphatase
Caption: this compound inhibits PTPs, preserving protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Protocols [cellsignet.com]
- 9. reddit.com [reddit.com]
- 10. goldbio.com [goldbio.com]
- 11. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
- 12. Activated Sodium orthothis compound (CAS 13721-39-6) | Abcam [abcam.com]
- 13. Sodium Orthothis compound, Activated | Sigma-Aldrich [sigmaaldrich.com]
Application of Vanadate in Kinase Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The accurate measurement of kinase activity is fundamental to basic research and drug discovery. A significant challenge in performing kinase activity assays, particularly with cell or tissue lysates, is the presence of endogenous protein phosphatases. These enzymes counteract the action of kinases by removing phosphate (B84403) groups from substrates, leading to an underestimation of true kinase activity. Sodium orthovanadate (Na₃VO₄) is a widely used and effective inhibitor of protein tyrosine phosphatases (PTPs), making it an indispensable tool for preserving the phosphorylation status of substrates in kinase assays.[1] This document provides detailed application notes and protocols for the use of this compound in kinase activity assays.
Principle of Action
This compound primarily functions as a competitive inhibitor of protein tyrosine phosphatases.[2][3] In its pentavalent state (this compound, VO₄³⁻), it acts as a transition state analog of the phosphate group, binding to the active site of PTPs and preventing them from dephosphorylating their substrates.[4] By inhibiting PTPs, this compound ensures that the phosphorylation events catalyzed by tyrosine kinases are not reversed, leading to a more accurate and robust measurement of kinase activity. While this compound is a general inhibitor of PTPs, it can also affect other phosphatases, such as alkaline phosphatases, and ATPases at varying concentrations.[4][5][6][7] It is important to note that the effect of vanadium compounds can be dependent on their oxidation state; for instance, vanadyl (vanadium in the +4 oxidation state) can inhibit receptor tyrosine kinases.[8]
The following diagram illustrates the role of this compound in a typical kinase signaling pathway by preventing dephosphorylation.
Caption: Role of this compound in preserving phosphorylation in a kinase cascade.
Quantitative Data Summary
The efficacy of this compound as a phosphatase inhibitor and its impact on kinase activity has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibition Constants (Ki) and IC50 Values for this compound against Phosphatases
| Phosphatase | Organism/Cell Type | Inhibition Constant (Ki) | IC50 | Reference |
| Protein-Tyrosine Phosphatase 1B (PTP1B) | Recombinant | 0.38 ± 0.02 µM | - | [2][3] |
| Alkaline Phosphatase | Human (liver, intestine, kidney) | < 1 µM | - | [5] |
| Na,K-ATPase | Rat Vascular Smooth Muscle Cells | - | 10⁻⁶ to 10⁻⁷ M | [7] |
| Protein Phosphatase 1α (PP1α) | Recombinant | - | >95% inhibition (concentration not specified) | [9][10] |
| Protein Phosphatase 2A (PP2A) | Recombinant | - | >95% inhibition (concentration not specified) | [9][10] |
Table 2: Effective Concentrations of this compound in Kinase Assays and Cellular Systems
| Application | Cell/Tissue Type | Effective this compound Concentration | Observed Effect | Reference |
| Activation of Cytosolic Protein Tyrosine Kinases (CytPTKs) | Insulin-responsive tissues (e.g., adipocytes, liver) | ED50 = 3 ± 0.7 µM | 2-6 fold stimulation of CytPTKs | [8] |
| Activation of Cytosolic Protein Tyrosine Kinases (CytPTKs) | Brain | ED50 = 27 ± 3 µM | Stimulation of brain-derived CytPTK | [8] |
| Lysis Buffer for Immunoprecipitation Kinase Assay | Cultured Cells | 0.2 mM | Preservation of protein phosphorylation | [11] |
| In vitro Kinase Assay | Rat Hepatocytes | 5 mM | ~70% increase in casein kinase activity | [12][13] |
| In vitro Protein Phosphorylation | Rat Liver Cytosol | 2.0 mM | 2.5-fold increase in endogenous protein phosphorylation | [14] |
Experimental Protocols
The following are detailed protocols for the preparation and use of sodium orthothis compound in common kinase assay workflows.
Protocol 1: Preparation of Activated Sodium Orthothis compound Stock Solution
Rationale: this compound exists in various forms in solution. To ensure maximal inhibitory activity against PTPs, it is crucial to prepare an "activated" stock solution of sodium orthothis compound, which is primarily in the monomeric orthothis compound (VO₄³⁻) form.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized water (dH₂O)
-
1 M HCl
-
1 M NaOH
-
pH meter
Procedure:
-
Prepare a 100 mM stock solution of sodium orthothis compound by dissolving the appropriate amount in dH₂O. The solution will be colorless to slightly yellow.
-
Adjust the pH of the solution to 10.0 using 1 M HCl. At this pH, the this compound is primarily in the monomeric, active form.
-
Boil the solution until it becomes colorless. This process helps to break down polythis compound species.
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0 using 1 M NaOH or 1 M HCl as needed.
-
Repeat the boiling and pH adjustment cycle until the pH stabilizes at 10.0 after cooling.
-
Aliquot the activated 100 mM sodium orthothis compound stock solution and store it at -20°C.
Protocol 2: Use of this compound in Cell Lysis for Kinase Assays
Rationale: To preserve the phosphorylation state of proteins during cell lysis and subsequent immunoprecipitation or affinity purification of kinases, it is essential to include phosphatase inhibitors in the lysis buffer.
Materials:
-
Activated 100 mM Sodium Orthothis compound stock solution (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer, or a specific buffer for your kinase of interest)
-
Other phosphatase and protease inhibitors (e.g., sodium fluoride, β-glycerophosphate, PMSF, leupeptin, aprotinin)
Procedure:
-
Prepare your desired cell lysis buffer. A common lysis buffer composition is 50 mM HEPES pH 7.7, 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% glycerol, and 0.1% Triton X-100 or NP-40.[11]
-
Immediately before use, supplement the lysis buffer with a cocktail of protease and phosphatase inhibitors.
-
Add the activated sodium orthothis compound stock solution to the lysis buffer to a final concentration of 0.2 mM to 1 mM.[11] A common starting concentration is 1 mM.
-
Proceed with your standard cell lysis and protein extraction protocol.
The following diagram outlines the workflow for preparing cell lysates for kinase assays with the inclusion of this compound.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human alkaline phosphatases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the this compound–MutS interaction at the Walker A motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound effect on the Na,K-ATPase and the Na-K pump in in vitro-grown rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vanadium activates or inhibits receptor and non-receptor protein tyrosine kinases in cell-free experiments, depending on its oxidation state. Possible role of endogenous vanadium in controlling cellular protein tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on protein kinases in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on protein kinases in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases protein kinase C-induced phosphorylation of endogenous proteins of liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phosphatase Inhibition Assay Using Vanadate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatases are a diverse group of enzymes that catalyze the removal of phosphate (B84403) groups from proteins and other molecules, a process known as dephosphorylation. This enzymatic activity is a critical component of cellular signal transduction, regulating a vast array of physiological processes including cell growth, proliferation, differentiation, and metabolism. The aberrant activity of phosphatases has been implicated in numerous diseases, making them attractive targets for therapeutic intervention.
Sodium orthovanadate (Na₃VO₄) is a widely used and effective inhibitor of a broad range of phosphatases, particularly protein tyrosine phosphatases (PTPs).[1][2][3] It acts as a transition-state analog of phosphate, competitively inhibiting the enzyme's catalytic activity.[1][2] This document provides a detailed protocol for performing a phosphatase inhibition assay using this compound, employing the common colorimetric substrate p-nitrophenyl phosphate (pNPP). This assay is a fundamental tool for screening and characterizing potential phosphatase inhibitors.
Mechanism of this compound Inhibition
This compound primarily inhibits protein tyrosine phosphatases (PTPs) by acting as a competitive inhibitor with a Ki in the micromolar range for enzymes like PTP1B.[1] Its tetrahedral structure mimics the phosphate group, allowing it to bind to the active site of the phosphatase.[2] this compound can also inhibit serine/threonine phosphatases, such as PP1 and PP2A, by directly blocking their phosphatase activity.[4][5][6] For maximal inhibitory activity, sodium orthothis compound must be "activated" by depolymerization through a process of boiling and pH adjustment.[7][8][9]
Data Presentation
The inhibitory potential of a compound against a specific phosphatase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Michaelis-Menten constant (Km) for the substrate and the inhibition constant (Ki) for the inhibitor are also key parameters.
| Parameter | Typical Value Range | Description |
| This compound Concentration | 1 µM - 1 mM | The effective concentration can vary depending on the specific phosphatase and assay conditions. |
| pNPP Concentration | 1 - 10 mM | Substrate concentration is often set near the Km value for the specific phosphatase. |
| Incubation Time | 15 - 60 minutes | The reaction time should be within the linear range of product formation. |
| Temperature | 25 - 37 °C | Optimal temperature depends on the specific enzyme being assayed. |
| pH | 5.0 - 9.5 | The optimal pH is highly dependent on the specific phosphatase being studied (e.g., acid vs. alkaline phosphatases). |
| Ki for this compound (PTP1B) | ~0.38 µM | A measure of the inhibitor's binding affinity to the enzyme.[1] |
Experimental Protocols
Preparation of Activated Sodium Orthothis compound (100 mM Stock Solution)
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized water (dH₂O)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate or water bath
-
Sterile 0.22 µm filter
Protocol:
-
Dissolve 1.84 g of sodium orthothis compound in 80 mL of dH₂O with stirring.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.[7][8]
-
Heat the solution to boiling and continue to boil for approximately 10 minutes, or until the solution becomes colorless.[7][8]
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0 with 1 M HCl or 1 M NaOH.
-
Repeat the boiling and cooling steps until the solution remains colorless and the pH stabilizes at 10.0 after boiling and cooling.[7][8][9] This indicates complete depolymerization of the this compound.
-
Bring the final volume to 100 mL with dH₂O.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C.
Phosphatase Inhibition Assay using pNPP
Materials:
-
Purified phosphatase enzyme
-
Activated sodium orthothis compound stock solution
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT) - Note: The optimal buffer composition and pH will vary depending on the specific phosphatase.
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of the activated sodium orthothis compound in assay buffer.
-
Prepare a working solution of pNPP in assay buffer. The final concentration in the assay will typically be between 1-10 mM.
-
Prepare a solution of the phosphatase enzyme in assay buffer. The concentration should be optimized to ensure the reaction proceeds in the linear range.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Blank: Assay buffer and pNPP solution.
-
Control (No Inhibitor): Enzyme solution, assay buffer, and pNPP solution.
-
Inhibitor: Enzyme solution, this compound dilution, and pNPP solution.
-
-
The final reaction volume is typically 100-200 µL.
-
-
Reaction:
-
Pre-incubate the enzyme with the this compound dilutions for a set period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at the desired temperature for a specific time (e.g., 15-60 minutes), ensuring the reaction remains in the linear phase.
-
-
Measurement:
-
Stop the reaction by adding an equal volume of Stop Solution (e.g., 1 M NaOH) to each well. The addition of a strong base will deprotonate the p-nitrophenol product, resulting in a yellow color.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for the phosphatase inhibition assay.
Caption: MAPK signaling pathway and points of phosphatase regulation.
References
- 1. Protein Tyrosine Phosphatases: A new paradigm in an old signaling system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Analysis of the Regulation of EGFR by Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Utilizing Vanadate to Elucidate Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium orthovanadate (Na₃VO₄), hereafter referred to as this compound, is a powerful and widely used tool in cell biology to study phosphorylation-dependent signaling cascades.[1] Its primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs), enzymes that are critical negative regulators of signal transduction.[1][2] By acting as a competitive inhibitor and a transition-state analog for phosphate (B84403) groups, this compound effectively "freezes" the phosphotyrosine state of proteins within a cell.[1][2] This property makes it an invaluable reagent for investigating the roles of tyrosine phosphorylation in a multitude of cellular processes, including proliferation, inflammation, and neuronal signaling.[2][3]
This compound treatment leads to the hyperphosphorylation of various signaling proteins, thereby activating downstream pathways that are normally transiently stimulated. This includes the notable activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.[4][5][6] The sustained signaling allows for a more detailed examination of the downstream consequences of pathway activation. This document provides detailed application notes and protocols for the use of this compound in cell culture to study these signaling events.
Data Presentation: Effects of this compound on Cultured Cells
The following table summarizes the quantitative effects of this compound treatment on various cell lines as reported in the literature. It is important to note that the optimal concentration and duration of this compound treatment should be empirically determined for each cell type and experimental condition.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effects | Reference |
| Oviduct Magnum (B12768669) Epithelial (OME) Cells | 100 µmol L⁻¹ | Not Specified | Enhanced phosphorylation of p38, ERK1/2, and JNK. | [3] |
| C141 Cells (p53 wild type) | Dose- and time-dependent | Not Specified | Induced S phase arrest in a dose- and time-dependent manner. | [7] |
| p53-deficient Mouse Embryo Fibroblasts | 10, 25, 50, and 100 µM | 24 hours | Induced G2/M phase arrest in a dose- and time-dependent manner. | [8] |
| A549 (Human Lung Epithelial) Cells | Dose- and time-dependent | Not Specified | Induced G2/M phase arrest. | [9] |
| Chinese Hamster Ovary (CHO) Cells | 10 µM to 35 µM | Not Specified | Increased cell viability and recombinant polypeptide production. | [10] |
| Rhabdomyosarcoma (RMS) Cells | 10-40 µM (NaVO₃) or 20-40 µM (other salts) | 48 hours | Statistically significant growth inhibition. | [11] |
| 8505C (Anaplastic Thyroid Carcinoma) | 0.5, 1, 2, 4, and 8 µM | 1-6 days | Inhibited cell viability with an IC50 of 0.80 to 3.76 µM. | [12] |
Signaling Pathways Affected by this compound
This compound's inhibition of PTPs leads to the potentiation of signaling pathways regulated by tyrosine kinases. The following diagram illustrates the general mechanism of how this compound enhances signaling cascades.
Caption: this compound inhibits PTPs, leading to sustained RTK phosphorylation and downstream signaling.
Experimental Protocols
Protocol 1: Preparation of Activated Sodium Orthothis compound Stock Solution
Materials:
-
Sodium Orthothis compound (Na₃VO₄) powder
-
Nuclease-free water
-
1N HCl
-
1N NaOH
-
pH meter
-
Boiling water bath
-
0.22 µm sterile filter
Procedure:
-
Dissolve Sodium Orthothis compound in nuclease-free water to a final concentration of 200 mM.
-
Adjust the pH of the solution to 10.0 using 1N HCl and 1N NaOH. The solution will initially be yellow.
-
Boil the solution until it becomes colorless. This indicates the breakdown of decathis compound (B1236424) into monomeric this compound, the active form.
-
Allow the solution to cool to room temperature.
-
Re-adjust the pH to 10.0.
-
Repeat the boiling and cooling cycle until the solution remains colorless and the pH stabilizes at 10.0.
-
Sterile filter the solution using a 0.22 µm filter.
-
Aliquot and store at -20°C.
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
Activated Sodium Orthothis compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
The day before the experiment, you may want to serum-starve the cells by replacing the growth medium with a low-serum or serum-free medium. This helps to reduce basal levels of phosphorylation.
-
On the day of the experiment, prepare the this compound-containing medium by diluting the activated stock solution to the desired final concentration in fresh, pre-warmed cell culture medium. For example, to make a 100 µM working solution in 10 mL of media, add 5 µL of the 200 mM stock solution.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for the desired time period (e.g., 15 minutes, 30 minutes, 1 hour, etc.) at 37°C in a CO₂ incubator.
Protocol 3: Cell Lysis and Protein Extraction for Western Blot Analysis
Materials:
-
This compound-treated and control cells
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktail (including sodium orthothis compound at a final concentration of 1-2.5 mM)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The samples are now ready for downstream applications such as Western blotting.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying signaling events using this compound treatment.
Caption: A typical workflow for this compound treatment and subsequent Western blot analysis.
Conclusion
This compound is a versatile tool for the study of cellular signaling. By inhibiting protein tyrosine phosphatases, it allows for the accumulation of phosphorylated signaling intermediates, facilitating their detection and the study of their downstream effects. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the intricate roles of tyrosine phosphorylation in cellular function. As with any experimental tool, careful optimization and the use of appropriate controls are paramount for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 4. Vanadium Compounds as Pro-Inflammatory Agents: Effects on Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and medical importance of vanadium compounds. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 7. This compound-induced cell growth arrest is p53-dependent through activation of p21 in C141 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. This compound-induced cell growth regulation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6974681B1 - Cell culture performance with this compound - Google Patents [patents.google.com]
- 11. Vanadium compounds affect growth and morphology of human rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium orthothis compound inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Phosphorylation: A Guide to Using Vanadate in Combination with Other Phosphatase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reversible protein phosphorylation is a fundamental cellular mechanism that governs a vast array of biological processes, including signal transduction, cell cycle regulation, and apoptosis. The phosphorylation status of a protein is dynamically regulated by the opposing activities of protein kinases and phosphatases. When studying protein phosphorylation, it is crucial to preserve the in vivo phosphorylation state of proteins during experimental procedures. Cell lysis disrupts cellular compartmentalization, leading to the unregulated activity of endogenous phosphatases that can rapidly dephosphorylate target proteins, resulting in the loss of critical biological information.
To counteract this, phosphatase inhibitors are routinely added to lysis buffers and other solutions. Sodium orthovanadate is a widely used and potent inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases.[1][2][3] this compound acts as a competitive inhibitor, mimicking the transition state of phosphate (B84403) during the dephosphorylation reaction.[1][2][3] However, to achieve broad-spectrum protection against dephosphorylation, this compound is typically used in combination with other phosphatase inhibitors that target different classes of phosphatases, particularly serine/threonine phosphatases. This application note provides a comprehensive overview and detailed protocols for the effective use of this compound in combination with other phosphatase inhibitors.
Commonly Used Phosphatase Inhibitors in Combination with this compound
A single phosphatase inhibitor is often insufficient to protect the phosphoproteome. Therefore, a "cocktail" of inhibitors is employed to provide broad-spectrum inhibition. This compound is a cornerstone of many such cocktails, primarily targeting tyrosine phosphatases. It is commonly combined with inhibitors of serine/threonine phosphatases.
Table 1: Common Phosphatase Inhibitors and their Targets
| Inhibitor | Target Class | Typical Working Concentration | Inhibition Constant (Ki) |
| Sodium Orthothis compound (Na₃VO₄) | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases | 1 - 10 mM | ~0.4 - 1 µM for PTP1B and other PTPs; < 1 µM for alkaline phosphatases[1][2][3] |
| Sodium Fluoride (NaF) | Serine/Threonine Phosphatases, Acid Phosphatases | 1 - 20 mM | Varies with phosphatase |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 1 - 100 mM | Varies with phosphatase |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1 - 100 mM | Varies with phosphatase |
| Okadaic Acid | Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) | 1 - 100 nM | ~20-100 nM for PP1, ~0.1-1 nM for PP2A |
| Calyculin A | Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) | 0.5 - 1 µM | ~2 nM for PP1, ~0.5-1 nM for PP2A |
| Sodium Molybdate | Acid and Phosphotyrosyl-protein phosphatases | 1 mM | Varies with phosphatase |
| Sodium Tartrate | Acid Phosphatases | 1 mM | Varies with phosphatase |
| Imidazole | Alkaline Phosphatases | 1 mM | Varies with phosphatase |
| (-)-p-Bromotetramisole Oxalate | Alkaline Phosphatases (L-isoforms) | 0.5 - 2 mM | Varies with phosphatase |
| Cantharidin | Protein Phosphatase 2A (PP2A) | 1 - 10 µM | ~1 µM for PP2A |
Note: Ki values can vary depending on the specific phosphatase, substrate, and assay conditions.
Commercially available phosphatase inhibitor cocktails are often proprietary mixtures of several of these compounds, providing a convenient and effective solution for preserving protein phosphorylation.[4][5] These cocktails are typically supplied as concentrated stock solutions that are diluted into the lysis buffer immediately before use.[4][5]
Experimental Protocols
To ensure the preservation of protein phosphorylation, it is imperative to work quickly, keep samples on ice or at 4°C at all times, and add freshly prepared phosphatase inhibitors to all buffers used during the experiment.
Protocol 1: Preparation of Activated Sodium Orthothis compound Stock Solution (200 mM)
This compound exists in different forms in solution, and its inhibitory activity is pH-dependent. "Activated" this compound is prepared by adjusting the pH to 10, which favors the monomeric orthothis compound form (VO₄³⁻), the most potent inhibitor of PTPs.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized water (dH₂O)
-
1 M HCl
-
1 M NaOH
Procedure:
-
Dissolve 3.68 g of Na₃VO₄ in 90 ml of dH₂O with stirring.
-
Adjust the volume to 100 ml with dH₂O.
-
Adjust the pH of the solution to 10.0 with 1 M HCl or 1 M NaOH. The solution will turn yellow as the pH drops.
-
Boil the solution until it becomes colorless.
-
Cool to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling cycle until the solution remains colorless and the pH stabilizes at 10.0.
-
Aliquot the activated sodium orthothis compound solution and store at -20°C.
Protocol 2: Cell Lysis for Phosphoprotein Analysis
This protocol describes the preparation of whole-cell lysates for subsequent analysis by Western blotting or immunoprecipitation.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below) or other suitable lysis buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (commercial or self-made)
-
Cell scraper
-
Microcentrifuge
RIPA Lysis Buffer Recipe (10 ml):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the dish. For a 10 cm dish, use 0.5 - 1 ml of lysis buffer.
-
Immediately before use, add the inhibitors to the lysis buffer. For a 100X commercial cocktail, add 10 µl per 1 ml of lysis buffer. If preparing your own, add each inhibitor to its final working concentration (see Table 1).
-
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
The lysate can be used immediately or stored at -80°C for future use.
Protocol 3: Immunoprecipitation of Phosphoproteins
This protocol outlines the steps for immunoprecipitating a specific phosphoprotein of interest.
Materials:
-
Cleared cell lysate (from Protocol 2)
-
Primary antibody specific to the target protein
-
Protein A/G-agarose or magnetic beads
-
Wash Buffer (e.g., lysis buffer without SDS)
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
Procedure:
-
Pre-clear the lysate by adding 20-30 µl of a 50% slurry of Protein A/G beads to 500 µg - 1 mg of total protein in a microcentrifuge tube.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add the primary antibody (the optimal amount should be empirically determined) to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µl of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 ml of ice-cold wash buffer (supplemented with phosphatase inhibitors). After each wash, pellet the beads by centrifugation and aspirate the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated protein by adding 20-40 µl of 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads, and the supernatant is ready for analysis by Western blotting.
Protocol 4: Western Blotting for Phosphoproteins
This protocol provides guidelines for the detection of phosphoproteins by Western blotting.
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended over milk, as milk contains phosphoproteins that can cause high background).[6]
-
Primary antibody specific for the phosphorylated form of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the protein samples (from cell lysates or immunoprecipitation) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using a chemiluminescent substrate according to the manufacturer's instructions.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Diagrams
The following diagrams illustrate the role of phosphatases in key signaling pathways and highlight where the application of phosphatase inhibitors is critical for preserving the phosphorylation status of key signaling molecules.
Caption: MAPK signaling pathway with phosphatase regulation.
Caption: PI3K/Akt signaling pathway with phosphatase regulation.
Experimental Workflow Diagram
The following diagram provides a general overview of the experimental workflow for studying protein phosphorylation.
Caption: General experimental workflow for phosphoprotein analysis.
Conclusion
References
- 1. Inhibition of human alkaline phosphatases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human alkaline phosphatases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.cellsignal.cn [media.cellsignal.cn]
- 5. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Preserving Phosphorylation: The Critical Role of Sodium Orthovanadate in Preparing High-Quality Tissue Homogenates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanism of Action
Sodium orthovanadate acts as a competitive inhibitor of protein tyrosine phosphatases.[3][4] Its tetrahedral structure is analogous to that of phosphate, allowing it to bind to the active site of PTPs.[5] In aqueous solutions at neutral or acidic pH, this compound ions tend to polymerize into less active forms, such as decathis compound, which are characterized by a yellow-orange color.[5][6] To achieve maximal inhibitory activity, sodium orthothis compound must be "activated" by depolymerization to its monomeric orthothis compound form (HVO₄²⁻ or H₂VO₄⁻). This is accomplished by adjusting the pH to 10 and boiling the solution until it becomes colorless.[6][7]
Quantitative Data
The efficacy of sodium orthothis compound as a phosphatase inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) for various PTPs. The inclusion of sodium orthothis compound in lysis buffers significantly enhances the detection of phosphorylated proteins in downstream analyses.
| Phosphatase Target | Reported IC50 | Reference |
| Protein Tyrosine Phosphatases (general) | 10 µM | [8] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 204.1 ± 25.15 nM | [9] |
| Protein Phosphatase 1α (PP1α) & 2A (PP2A) | >95% inhibition at tested concentrations | [10] |
| Application | Condition | Observation | Reference |
| Western Blot (β-arrestin 1 cleavage) | Lysis buffer with 0.1-0.5 mM Sodium Orthothis compound | 43% inhibition of cleavage compared to no inhibitor | [6] |
| Western Blot (p42/p44 MAPK) | Pre-incubation with 200 µM Sodium Orthothis compound | Restored FGF-2-stimulated MAPK activation in confluent cells | [11] |
| Western Blot (Phospho-MAPK) | Inclusion of 1 mM Sodium Orthothis compound in blotting solutions | ~2-fold increase in signal intensity | [12] |
Experimental Protocols
Activation of Sodium Orthothis compound (200 mM Stock Solution)
This protocol is critical for preparing a potent, active solution of sodium orthothis compound.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
High-purity water (ddH₂O)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate or microwave
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Dissolve 3.68 g of sodium orthothis compound in 90 mL of high-purity water with stirring to create a 200 mM solution.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow, especially upon addition of acid.[5][6]
-
Heat the solution to boiling and continue to boil for approximately 10 minutes, or until the solution becomes colorless.[6][9]
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0. The pH will likely have increased after boiling.
-
Repeat the boiling and cooling cycles (steps 3-5) until the pH stabilizes at 10.0 and the solution remains colorless after pH adjustment.[6][9]
-
Bring the final volume to 100 mL with high-purity water.
-
Aliquot the activated sodium orthothis compound into smaller volumes (e.g., 1 mL) and store at -20°C.[6]
Preparation of Tissue Homogenates
This protocol describes the general procedure for preparing tissue lysates using a buffer supplemented with activated sodium orthothis compound.
Materials:
-
Tissue of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see recipe below)
-
Activated Sodium Orthothis compound (200 mM stock)
-
Protease Inhibitor Cocktail
-
Dounce homogenizer, Potter-Elvehjem homogenizer, or mechanical homogenizer
-
Refrigerated microcentrifuge
RIPA Lysis Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add high-purity water to 100 mL
Procedure:
-
Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Weigh the tissue and transfer it to a pre-chilled tube.
-
Add 10 volumes of ice-cold RIPA Lysis Buffer per gram of tissue (e.g., 10 mL of buffer for 1 g of tissue).
-
Immediately before use, supplement the lysis buffer with the following:
-
1 mM activated Sodium Orthothis compound (add 5 µL of 200 mM stock per 1 mL of lysis buffer).
-
Protease Inhibitor Cocktail (at the manufacturer's recommended concentration).
-
-
Homogenize the tissue on ice using a Dounce homogenizer, Potter-Elvehjem homogenizer, or a mechanical homogenizer until no visible tissue clumps remain. The homogenization process should be performed in short bursts to prevent sample heating.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the tissue lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the lysate and store at -80°C for future use.
Visualizations
Caption: Workflow for activating sodium orthothis compound and preparing tissue homogenates.
Caption: Inhibition of PTEN by sodium orthothis compound preserves AKT signaling.
Conclusion
The proper preparation of tissue homogenates is a critical first step for reliable analysis of protein phosphorylation. The use of activated sodium orthothis compound as a potent protein tyrosine phosphatase inhibitor is essential to preserve the in vivo phosphorylation state of proteins. By following the detailed protocols outlined in this document, researchers can obtain high-quality tissue lysates, leading to more accurate and reproducible results in the study of cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. neb.com [neb.com]
- 4. Sodium orthothis compound | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 5. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protein Tyrosine Phosphatase Inhibitor, Perthis compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Maximizing the Inhibitory Activity of Vanadate Through Controlled Depolymerization
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium orthovanadate (Na₃VO₄) is a widely used and potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and various ATPases. Its inhibitory action stems from the ability of the monomeric this compound ion (H₂VO₄⁻) to act as a phosphate (B84403) analog, binding to the active site of these enzymes.[1][2] However, in aqueous solutions, this compound exists in a complex equilibrium of various polymeric species, the distribution of which is highly dependent on pH and concentration.[3][4] Polymeric forms, such as the orange-yellow decathis compound (B1236424) (V₁₀O₂₈⁶⁻), are significantly less effective as inhibitors.[5] Therefore, to achieve maximal and reproducible inhibitory activity, it is crucial to depolymerize this compound solutions to favor the formation of the colorless, monomeric orthothis compound species. This process is commonly referred to as "activation."[6][7]
This document provides a detailed protocol for the activation of sodium orthothis compound and presents data on its speciation and inhibitory potency.
Principle of Activation
The activation of sodium orthothis compound involves adjusting the pH of the solution to an alkaline state (pH 10) and heating it.[8][9] This process shifts the chemical equilibrium from polymeric forms to the desired monomeric orthothis compound. The visual confirmation of this transition is the change in the solution's color from yellow to colorless.[6][10] Repeated cycles of pH adjustment and boiling ensure the stability of the depolymerized state.[7]
Experimental Protocols
Protocol 1: Preparation of Activated Sodium Orthothis compound Stock Solution (200 mM)
This protocol describes the standard procedure to prepare a concentrated, activated stock solution of sodium orthothis compound.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
High-purity water (Milli-Q or equivalent)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Boiling water bath or hot plate
-
Sterile, conical tubes for aliquoting
-
0.22 µm syringe filter (for cell culture applications)
Procedure:
-
Dissolution: Prepare a 200 mM solution by dissolving the appropriate amount of sodium orthothis compound powder in high-purity water.[6][7]
-
Initial pH Adjustment: Place the solution on a stir plate and adjust the pH to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow at this stage, indicating the presence of polymeric this compound species.[6][9]
-
Heating and Depolymerization: Heat the solution in a boiling water bath for approximately 10 minutes.[8] Continue heating until the yellow color disappears and the solution becomes completely colorless.[6][7]
-
Cooling and Re-adjustment: Remove the solution from the heat and allow it to cool to room temperature.
-
Stabilization: Measure the pH again. It will likely have decreased. Readjust the pH back to 10.0 with 1 M NaOH.[6][7]
-
Iterative Process: Repeat the boiling (Step 3) and cooling/readjustment (Steps 4-5) cycles until the pH stabilizes at 10.0 after cooling and the solution remains colorless.[10] This ensures that the depolymerization is complete and the solution is stable.
-
Storage: Once activated and stable, bring the solution to the final volume. Aliquot the colorless 200 mM stock solution into small, sterile tubes and store at -20°C.[6][7]
-
Usage: For cell culture experiments, the solution should be sterilized by passing it through a 0.22 µm filter before use.[6] When thawing an aliquot for use, if any precipitation is observed, heat it to 90-100°C to redissolve the crystals.[6][7] Discard any thawed aliquot that has turned yellow.[9]
Data Presentation
This compound Speciation as a Function of pH
The inhibitory potency of a this compound solution is directly related to the concentration of the monomeric H₂VO₄⁻ species. The equilibrium between different this compound species is highly sensitive to pH.
Table 1: Predominant this compound (V) Species in Aqueous Solution at Different pH Ranges.
| pH Range | Predominant Vanadium (V) Species | Solution Appearance | Inhibitory Activity |
| < 2 | VO₂⁺ (Pervanadyl cation) | Colorless | Low |
| 2 - 6 | V₁₀O₂₈⁶⁻ (Decathis compound) | Orange-Yellow | Very Low |
| 7 - 9 | H₂VO₄⁻ / HVO₄²⁻ (Monomeric Orthothis compound) | Colorless | Maximum |
| > 13 | VO₄³⁻ (Orthothis compound) | Colorless | High |
This table is a summary based on data from multiple sources describing the complex equilibria of this compound in solution.[3][11][12]
Inhibitory Activity of this compound
Activated this compound is a potent competitive inhibitor of protein tyrosine phosphatases (PTPs).[13] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
Table 2: Reported Inhibitory Potency of this compound against Protein Tyrosine Phosphatases.
| Phosphatase Target | Inhibitor | IC₅₀ / Kᵢ Value (µM) | Notes |
| PTP1B | This compound | Kᵢ = 0.38 | Competitive inhibitor.[13][14] |
| PTP1B | This compound | IC₅₀ ≈ 1.5 | Determined under specific assay conditions.[15] |
| PTPs (general) | Perthis compound (B1264367) | IC₅₀ = 0.3 | Perthis compound is an irreversible inhibitor.[16] |
| PTP1B | BMOV (Vanadium Complex) | IC₅₀ = 0.86 | Mixed competitive/noncompetitive.[2] |
| Alkaline Phosphatase | BMOV (Vanadium Complex) | IC₅₀ = 32.1 | Competitive inhibitor.[2] |
| PTP1B | Vanadium Complexes | IC₅₀ = 0.06 - 0.8 | Various synthetic vanadium(IV) complexes.[17] |
Note: IC₅₀ and Kᵢ values can vary significantly based on the specific assay conditions, including substrate concentration, pH, and buffer components.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the activation of sodium orthothis compound.
Caption: this compound inhibits PTPs, prolonging RTK signaling.
Concluding Remarks
The inhibitory activity of sodium orthothis compound is critically dependent on its depolymerization to the monomeric form. Following the detailed activation protocol provided ensures the preparation of a potent and consistent phosphatase inhibitor. Researchers should be aware that this compound is a general PTP inhibitor and may have broad effects in cellular systems.[18][19] The use of activated this compound is an essential tool for studying the role of protein tyrosine phosphorylation in a wide range of biological processes.
References
- 1. Mechanism of inhibition of glycolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein tyrosine phosphatase 1B and alkaline phosphatase by bis(maltolato)oxovanadium (IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Recent perspectives into biochemistry of decathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Buffers & Solutions — Emanuele Lab [emanuelelab.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. encodeproject.org [encodeproject.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Inhibition of Protein-tyrosine Phosphatases by this compound and Perthis compound* | Semantic Scholar [semanticscholar.org]
- 15. The interactions of metal cations and oxyanions with protein tyrosine phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Properties of perthis compound and permolybdate. Connexin43, phosphatase inhibition, and thiol reactivity as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an automated protein-tyrosine phosphatase 1B inhibition assay and the screening of putative insulin-enhancing vanadium(IV) and zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JCI - Activation of mesangial cells by the phosphatase inhibitor this compound. Potential implications for diabetic nephropathy. [jci.org]
- 19. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterile Filtering Vanadate Solutions for Cell Culture Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, sterile filtration, and application of vanadate solutions for cell culture experiments. The protocols detailed below ensure the effective use of sodium orthothis compound as a protein tyrosine phosphatase (PTP) inhibitor while maintaining the sterility and integrity of the cell culture environment.
Introduction
Sodium orthothis compound (Na₃VO₄) is a widely used chemical compound in cell biology research.[1][2] It is a potent inhibitor of protein tyrosine phosphatases (PTPs), alkaline phosphatases, and ATPases.[1][2][3] this compound acts as a phosphate (B84403) analog, competitively inhibiting PTPs and thereby preventing the dephosphorylation of tyrosine residues on proteins.[1][4] This action is crucial for studying signaling pathways that are regulated by tyrosine phosphorylation, such as those involving receptor tyrosine kinases (RTKs), MAP kinases, and Akt.[5][6][7]
In aqueous solutions, this compound can exist in various polymeric forms, which are less effective as PTP inhibitors.[1][5] To ensure maximal inhibitory activity, sodium orthothis compound must be "activated" by a process of boiling at an alkaline pH, which converts the polymeric forms into the monomeric orthothis compound (VO₄³⁻) species.[1][5][8] For cell culture applications, it is imperative that the activated this compound solution is sterile to prevent microbial contamination. This document provides detailed protocols for the activation and subsequent sterile filtration of sodium orthothis compound solutions.
Data Presentation
Table 1: Properties of Sodium Orthothis compound
| Property | Value | Reference |
| Chemical Formula | Na₃VO₄ | [1][9] |
| Molecular Weight | 183.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in Water | Soluble | [1][8] |
| Solubility in Ethanol | Insoluble | [1][2] |
| Stability | Stable under normal conditions, but polymerizes at acidic pH. | [1][5] |
Table 2: Recommended Concentrations of Sodium Orthothis compound for Cell Culture
| Application | Recommended Working Concentration | Notes | Reference |
| Cell Lysis Buffer | 1-10 mM | To preserve the phosphorylation state of proteins during cell lysis. | [8][10] |
| Live Cell Treatment | 10-100 µM | Effective concentrations can vary depending on the cell type and experimental goals. Higher concentrations can be toxic. | [11] |
| PTP1B Inhibition (in vitro) | Ki = 0.38 µM | Competitive inhibition constant for the protein-tyrosine phosphatase PTP1B. | [1][12][13] |
Table 3: Effects of Sodium Orthothis compound on Cell Viability
| Cell Line | Assay | Concentration | Effect | Reference |
| Anaplastic Thyroid Carcinoma (8505C) | Cell Viability | IC₅₀ = 3.76 µM (24h) | Inhibition of cell viability in a concentration- and time-dependent manner. | [14] |
| Anaplastic Thyroid Carcinoma (8505C) | Colony Formation | ≥1 µM | Inhibited >50% of colony formation. | [14] |
| Cerebellar Granule Progenitors | MTT Assay | 0-100 µM (48h) | Dose-dependent decrease in the number of viable cells. | [15] |
| Cerebellar Granule Progenitors | DNA Fragmentation ELISA | 0-100 µM (24h) | This compound-induced apoptosis. | [15] |
Experimental Protocols
Protocol for Preparation and Activation of 200 mM Sodium Orthothis compound Stock Solution
This protocol describes the preparation of a 200 mM stock solution of activated sodium orthothis compound. This "activated" form is the monomeric this compound, which is a potent PTP inhibitor.
Materials:
-
Sodium orthothis compound (Na₃VO₄) powder
-
Ultrapure water (dH₂O)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Stir plate and stir bar
-
Beaker
-
Microwave or boiling water bath
-
Ice bath
-
Sterile conical tubes for aliquoting
Procedure:
-
Dissolution: Dissolve 3.68 g of sodium orthothis compound in 90 mL of ultrapure water with stirring. Once fully dissolved, adjust the final volume to 100 mL.[12]
-
pH Adjustment to 10: Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow as the pH is lowered with HCl.[5][12]
-
Depolymerization (Boiling): Heat the solution to boiling using a microwave for 5-15 seconds or a boiling water bath.[12][13] The solution should become colorless upon boiling.[5][12]
-
Cooling: Cool the solution to room temperature in an ice bath.[12]
-
Iterative pH Adjustment and Boiling: After cooling, the pH will likely have increased. Readjust the pH to 10.0 with 1 M HCl. The solution may turn yellow again. Repeat the boiling and cooling steps until the pH stabilizes at 10.0 and the solution remains colorless after the addition of HCl.[5][12] This indicates that the this compound is in its monomeric, active form.
-
Final Volume and Storage: Bring the final volume to 100 mL with ultrapure water. Aliquot the activated sodium orthothis compound solution into sterile conical tubes and store at -20°C.[5][12]
Protocol for Sterile Filtering Activated Sodium Orthothis compound Solution
This protocol details the sterile filtration of the activated sodium orthothis compound stock solution for use in cell culture.
Materials:
-
Activated 200 mM sodium orthothis compound stock solution
-
Sterile syringe
-
Sterile syringe filter with a 0.22 µm pore size. A Polyethersulfone (PES) or Polyvinylidene fluoride (B91410) (PVDF) membrane is recommended due to low protein binding and chemical compatibility with alkaline solutions.
-
Sterile collection tube
Procedure:
-
Thawing: Thaw a frozen aliquot of the activated 200 mM sodium orthothis compound stock solution at room temperature.
-
Filter Preparation: Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe.
-
Filtration: Draw the activated sodium orthothis compound solution into the syringe.
-
Dispensing: Carefully dispense the solution through the sterile filter into a sterile collection tube.
-
Labeling and Storage: Label the sterile-filtered solution clearly and store it in aliquots at -20°C. The sterile solution can be added directly to cell culture media to achieve the desired final concentration.
Visualizations
Signaling Pathway Diagram
References
- 1. Mechanism of Inhibition of Protein-tyrosine Phosphatases by this compound and Perthis compound* | Semantic Scholar [semanticscholar.org]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium orthothis compound suppresses palmitate-induced cardiomyocyte apoptosis by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassay Systems Phosphatase Inhibitor. Sodium Orthothis compound is a general | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of phosphatidylserine synthesis during Jurkat T cell activation. The phosphatase inhibitor, sodium ortho-vanadate bypasses the CD3/T cell receptor-induced second messenger signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium orthothis compound inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
my sodium orthovanadate solution turned yellow what does it mean
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium orthovanadate solutions. Our aim is to help you resolve common issues encountered during your experiments and ensure the optimal performance of this widely used phosphatase inhibitor.
Troubleshooting Guide
Issue: My sodium orthothis compound solution has turned yellow.
A yellow or orange color in your sodium orthothis compound solution indicates the formation of polymeric vanadates, primarily decathis compound (B1236424) (V₁₀O₂₈⁶⁻).[1][2][3] This polymerization occurs at neutral or acidic pH, especially at concentrations above 0.1 mM, and these polymeric forms are less effective as phosphatase inhibitors.[1][4][5] The active form, monomeric orthothis compound (HVO₄²⁻ or H₂VO₄⁻), is colorless.[1][5]
To restore the active, colorless, monomeric form, the solution must be "activated".[1] This process involves adjusting the pH to 10.0 and boiling the solution until it becomes colorless, which depolymerizes the decathis compound back to orthothis compound.[1][4][5]
| Solution Color | pH Range | Predominant this compound Species | Inhibitor Activity |
| Colorless | > 10 | Monomeric Orthothis compound (VO₄³⁻, HVO₄²⁻) | Active |
| Yellow/Orange | 4 - 9 | Polymeric Decathis compound (V₁₀O₂₈⁶⁻) | Inactive/Less Active [1] |
| Light Yellow | 2 - 4 | [VO₂(H₂O)₄]⁺ | Inactive |
| Brown Precipitate | ~ 2 | Hydrated V₂O₅ | Inactive |
Frequently Asked Questions (FAQs)
Q1: What is the chemical difference between the yellow and colorless forms of a sodium orthothis compound solution?
The yellow or orange color is characteristic of polymeric this compound species, mainly decathis compound, which forms at neutral or acidic pH.[1][2] The colorless form is the monomeric orthothis compound, which is the active inhibitor of protein tyrosine phosphatases.[1][5]
Q2: Why is it necessary to "activate" sodium orthothis compound?
Activation is a critical step to ensure the maximum inhibitory activity of sodium orthothis compound.[1][5] The process of adjusting the pH to 10 and boiling depolymerizes the inactive polymeric forms (decathis compound) into the active monomeric form (orthothis compound).[1][4]
Q3: My solution turned yellow again after I added acid to adjust the pH during activation. What should I do?
This is a common observation. The activation protocol often requires several cycles of pH adjustment and boiling.[6][7] As you add acid to lower the pH to 10, the solution may temporarily turn yellow.[6][7] Boiling the solution again will make it colorless. Repeat the cycle of boiling, cooling, and readjusting the pH to 10.0 until the pH stabilizes and the solution no longer turns yellow upon pH adjustment.[4][6]
Q4: How should I store my activated sodium orthothis compound solution?
Activated sodium orthothis compound solutions should be aliquoted into smaller volumes and stored at -20°C.[4][5] This prevents repeated freeze-thaw cycles. Properly stored, the activated solution can be stable for at least one year.[5]
Q5: What is the recommended working concentration of sodium orthothis compound?
The final working concentration in cell lysates or assays is typically 1 mM.[4][5] Stock solutions are usually prepared at a higher concentration, such as 200 mM, and then diluted.[4][6][8]
Experimental Protocols
Protocol: Preparation of Activated Sodium Orthothis compound Solution (200 mM Stock)
This protocol is adapted from multiple sources to ensure optimal activation.[4][6][8]
Materials:
-
Sodium orthothis compound (Na₃VO₄) powder
-
High-purity water (e.g., Milli-Q)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Sterile conical tubes
-
Heating source (boiling water bath or microwave)
Procedure:
-
Dissolve the appropriate amount of sodium orthothis compound powder in high-purity water to make a 200 mM solution (e.g., 3.68 g in a final volume of 100 mL).[6]
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow, especially when adding HCl.[4][8]
-
Boil the solution until it becomes colorless.[4][9] This may take a few minutes.
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling cycle until the pH stabilizes at 10.0 and the solution remains colorless after pH adjustment.[4][6] This may require several cycles.[6]
-
Once the pH is stable and the solution is colorless, bring it to the final desired volume with high-purity water.
-
Aliquot the activated solution into smaller volumes in sterile tubes and store at -20°C.[4][6]
Visual Guides
Caption: Troubleshooting workflow for a yellow sodium orthothis compound solution.
Caption: pH-dependent equilibrium of this compound species in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium decathis compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocols [cellsignet.com]
- 7. researchgate.net [researchgate.net]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
Technical Support Center: Sodium Orthovanadate Solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of sodium orthovanadate solutions to ensure maximal inhibitory activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the active form of sodium orthothis compound as a phosphatase inhibitor?
The active form of sodium orthothis compound is the colorless, monomeric orthothis compound ion (HVO₄²⁻ or H₂VO₄⁻). This form acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs) by mimicking the phosphate (B84403) group of phosphotyrosine.[1]
Q2: Why does my sodium orthothis compound solution turn yellow or orange?
A yellow or orange color indicates the formation of polymeric vanadates, most commonly decathis compound (B1236424).[1][2][3] This polymerization occurs at neutral or acidic pH and results in a significant loss of inhibitory activity.[1][2][3]
Q3: What does the "activation" of sodium orthothis compound entail?
Activation is a critical depolymerization process that converts the inactive, polymeric this compound species back into the active, monomeric orthothis compound.[1][3] This is achieved by adjusting the solution's pH to 10.0 and boiling it until it becomes colorless.[1][2][3]
Q4: How should I store my activated sodium orthothis compound stock solution?
Activated sodium orthothis compound stock solutions (typically 200 mM) should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[2][3] Properly stored, the solution is stable for at least one year at -20°C and up to two years at -80°C.[2] This practice minimizes repeat freeze-thaw cycles which can compromise the solution's stability.
Q5: What is the recommended working concentration of sodium orthothis compound?
The typical final working concentration of sodium orthothis compound in cell lysates or enzyme assays is 1 mM.[2][3]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| This compound solution is yellow/orange before use. | The solution contains inactive, polymeric decathis compound due to incorrect pH (neutral or acidic).[1][2][3] | The solution must be "activated." Follow the detailed Protocol for Preparation of Activated Sodium Orthothis compound Solution below. |
| Solution turns yellow after adding to a neutral pH lysis buffer. | The pH of the final mixture has dropped, causing the monomeric orthothis compound to polymerize. | Ensure the buffering capacity of your lysis buffer is sufficient to maintain an alkaline pH upon addition of the this compound stock. Alternatively, prepare the lysis buffer with activated this compound immediately before use. |
| Loss of inhibitory activity despite using a colorless solution. | The solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, long-term storage at 4°C) or the presence of chelating agents like EDTA in the buffer, which can sequester this compound. | Prepare a fresh stock of activated sodium orthothis compound. Avoid including strong chelating agents in buffers where this compound activity is critical, or ensure the this compound concentration is in excess. |
| During activation, the solution remains yellow after boiling. | The pH may not be stable at 10.0. | Cool the solution, readjust the pH to 10.0 with 1 M NaOH, and repeat the boiling step. Several cycles of pH adjustment and boiling may be necessary until the pH stabilizes at 10.0 and the solution remains colorless upon cooling.[2][3] |
| The pH of the solution decreases after boiling during activation. | This can sometimes occur due to lot-to-lot variability of the sodium orthothis compound powder.[4] | After the solution has turned colorless, cool it to room temperature and readjust the pH back to 10.0 using 1 M NaOH. Repeat the cycle of boiling and pH adjustment until the pH is stable. |
Data Summary
Table 1: Characteristics of this compound Species in Aqueous Solution
| Characteristic | Monomeric Orthothis compound | Polymeric Decathis compound |
| Appearance | Colorless | Yellow to Orange |
| pH for Stability | Alkaline (pH > 9) | Neutral to Acidic (pH < 8) |
| Inhibitory Activity | High | Low to negligible |
| Molecular State | Monomer (e.g., HVO₄²⁻) | Polymer (e.g., V₁₀O₂₈⁶⁻) |
Experimental Protocols
Protocol 1: Preparation of Activated Sodium Orthothis compound Solution (200 mM Stock)
This protocol describes the essential activation process to ensure maximal phosphatase inhibitory activity.
Materials:
-
Sodium Orthothis compound (Na₃VO₄) powder
-
High-purity water (e.g., Milli-Q)
-
1 M HCl and 1 M NaOH
-
Calibrated pH meter
-
Sterile conical tubes
-
Boiling water bath or hot plate
-
Sterile filter (0.22 µm) if for use in cell culture
Procedure:
-
Dissolution: Dissolve the required amount of sodium orthothis compound powder in high-purity water to achieve a final concentration of 200 mM (e.g., 3.68 g in a final volume of 100 mL). The initial pH of the solution will be highly alkaline.
-
pH Adjustment: Adjust the pH of the solution to 10.0 using 1 M HCl. The solution will turn yellow as the pH is lowered.[2][3]
-
Depolymerization (Boiling): Heat the solution to boiling and maintain a gentle boil for approximately 10 minutes. The yellow color will disappear, and the solution will become colorless.[2][3]
-
Cooling and Re-adjustment: Cool the solution to room temperature. The pH will likely have drifted upwards. Carefully readjust the pH back down to 10.0 with 1 M HCl.
-
Repeat Cycles: Repeat the boiling and cooling/pH re-adjustment steps until the pH of the solution stabilizes at 10.0 and remains colorless after cooling.[2][3] This indicates that the this compound is fully depolymerized.
-
Final Volume and Storage: Adjust the final volume with high-purity water. Aliquot the activated, colorless solution into single-use tubes and store at -20°C for up to one year or -80°C for up to two years.[2]
Protocol 2: In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol provides a general workflow to test the inhibitory activity of activated sodium orthothis compound using a colorimetric substrate.
Materials:
-
Purified protein tyrosine phosphatase (e.g., PTP1B)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Activated Sodium Orthothis compound solution (from Protocol 1)
-
Reaction stop solution (e.g., 1 M NaOH)
-
96-well microplate and plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the activated sodium orthothis compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the assay buffer, the diluted this compound solutions (or buffer for the no-inhibitor control), and the purified PTP enzyme. Allow a brief pre-incubation (5-10 minutes) at the desired assay temperature (e.g., 30°C or 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubation: Incubate the plate at the reaction temperature for a set period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution (1 M NaOH) to all wells. The stop solution will also cause the dephosphorylated p-nitrophenol product to turn yellow.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the this compound concentration.
Visualizations
Caption: Workflow for the activation of sodium orthothis compound.
Caption: Experimental workflow for a PTP inhibition assay.
Caption: this compound inhibits PTPs, enhancing EGFR signaling.
References
how to prevent vanadate from precipitating in buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing vanadate precipitation in buffer solutions. This compound is a widely used inhibitor of protein tyrosine phosphatases (PTPs), and maintaining its solubility and activity is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution turn yellow and form a precipitate?
A1: this compound exists in different forms in aqueous solutions, and its state is highly dependent on pH and concentration. At neutral or acidic pH, monomeric orthothis compound (VO43-) polymerizes to form various polyoxovanadates, such as decathis compound, which are often yellow or orange and less soluble, leading to precipitation.[1][2][3]
Q2: What is "activated" sodium orthothis compound, and why is it necessary?
A2: "Activated" sodium orthothis compound refers to a solution that has been treated to depolymerize the this compound into its monomeric, active form (orthothis compound). This process is crucial because the monomeric form is the most potent inhibitor of protein tyrosine phosphatases.[1][4] The activation procedure typically involves adjusting the pH to 10 and boiling the solution.[1][5][6][7][8]
Q3: What is the optimal pH for storing a this compound stock solution?
A3: A pH of 10.0 is optimal for storing concentrated this compound stock solutions.[1][5][6][7][8] At this alkaline pH, this compound remains in its colorless, monomeric orthothis compound form, which is highly soluble and active.
Q4: Can I prepare a this compound solution at a physiological pH of 7.4?
A4: Preparing a concentrated stock solution of this compound at pH 7.4 is not recommended as it will lead to polymerization and precipitation.[9] However, you can add a small volume of a concentrated, activated stock solution (at pH 10) to your final experimental buffer (e.g., imaging or lysis buffer) to achieve the desired final concentration (e.g., 1 mM). The high dilution factor and the buffering capacity of your experimental buffer should prevent immediate precipitation.
Q5: For how long and at what temperature can I store my activated this compound stock solution?
A5: Activated sodium orthothis compound stock solutions (e.g., 100-200 mM) should be aliquoted and can be stored at -20°C for at least a year.[1][2][4][6] Some sources suggest storage at 4°C is possible for up to two weeks.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound solution is yellow or orange. | The this compound has polymerized. This is common at neutral or acidic pH.[1][2][3] | Adjust the pH of the solution to 10.0 with 1 M NaOH or 1 M HCl. Boil the solution until it becomes colorless. Repeat the pH adjustment and boiling cycle until the pH stabilizes at 10.0 and the solution remains colorless upon cooling.[1][5][6][7][8] |
| Precipitate forms in the this compound solution. | The concentration of this compound is too high for the given pH and temperature, leading to the precipitation of less soluble polythis compound species. This can also occur if the pH drops below 10. | Ensure the pH is maintained at 10.0. If a precipitate has formed, try redissolving it by adjusting the pH to 10 and boiling. If this fails, it is best to prepare a fresh solution. |
| This compound solution turns cloudy or precipitates upon freezing and thawing. | Crystals may form upon freezing. | After thawing, heat the solution to 90-100°C and vortex to fully redissolve any crystals before use.[1] |
| Loss of inhibitory activity. | The this compound may have polymerized over time or due to improper storage. The presence of reducing agents or chelators like EDTA in the buffer can also interfere with this compound's activity.[10] | Re-activate the this compound solution by boiling at pH 10. Ensure that your final experimental buffer does not contain components that are incompatible with this compound. |
Experimental Protocols
Preparation of Activated Sodium Orthothis compound Stock Solution (200 mM)
This protocol is based on the method described by Gordon (1991).[4][6]
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Ultrapure water (dH₂O)
-
1 M NaOH
-
1 M HCl
-
pH meter
-
Stir plate and stir bar
-
Boiling water bath or microwave
Procedure:
-
Dissolution: Dissolve 3.68 g of sodium orthothis compound in 90 mL of ultrapure water with stirring. Once fully dissolved, bring the final volume to 100 mL.[6]
-
Initial pH Adjustment: Measure the pH of the solution. Slowly add 1 M HCl or 1 M NaOH dropwise while stirring to adjust the pH to 10.0. As you add HCl, the solution will likely turn yellow.[1][5][6]
-
Depolymerization (Boiling): Heat the solution to boiling for approximately 10 minutes.[1] A microwave can also be used for short bursts of 5-15 seconds.[6] The solution should become colorless.
-
Cooling: Cool the solution to room temperature.
-
pH Readjustment: After cooling, the pH will likely have increased. Readjust the pH back down to 10.0 with 1 M HCl.
-
Iterative Activation: Repeat the boiling (Step 3), cooling (Step 4), and pH readjustment (Step 5) cycles until the pH of the cooled solution stabilizes at 10.0 and the solution remains colorless.[1][6][7] This may take 3-5 cycles.[6]
-
Storage: Aliquot the final activated 200 mM sodium orthothis compound solution into smaller volumes and store at -20°C.[1][2][6]
Visualizing the this compound Depolymerization Process
The following workflow diagram illustrates the key steps in preparing an activated sodium orthothis compound solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. goldbio.com [goldbio.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. Protocols [cellsignet.com]
- 7. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
- 8. 100 mM Sodium orthothis compound — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
Technical Support Center: Optimizing Vanadate Concentration to Minimize Cell Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadate. The information aims to help optimize experimental conditions to minimize cell toxicity while leveraging this compound's properties as a protein tyrosine phosphatase (PTP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cell toxicity?
A1: this compound-induced cell toxicity is multifactorial, primarily stemming from its ability to generate reactive oxygen species (ROS) and inhibit protein tyrosine phosphatases (PTPs).[1][2] Intracellularly, this compound can be reduced to the vanadyl form, a process that can generate superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] This increase in ROS can lead to oxidative stress, DNA damage, and the activation of cell death pathways.[1][2] Additionally, as a potent PTP inhibitor, this compound can disrupt normal cellular signaling cascades, leading to aberrant cell cycle progression and apoptosis.
Q2: How does this compound concentration typically affect cell viability?
A2: The effect of this compound on cell viability is highly concentration-dependent. At low micromolar concentrations, this compound can act as a PTP inhibitor with minimal toxicity in some cell lines. However, as the concentration increases, cytotoxic effects become more pronounced, leading to decreased cell viability, cell cycle arrest, and apoptosis. The specific toxic concentration range can vary significantly between different cell types.
Q3: Are there ways to mitigate this compound's toxic effects without compromising its intended function as a PTP inhibitor?
A3: Yes, several strategies can be employed. Co-treatment with antioxidants, such as N-acetylcysteine (NAC), can help quench ROS and reduce oxidative stress-related toxicity. Optimizing the exposure time is also critical; shorter incubation periods may be sufficient for PTP inhibition without inducing significant cell death. Additionally, careful titration of this compound concentration to the lowest effective dose for PTP inhibition in your specific cell line is crucial.
Q4: What are the key signaling pathways affected by this compound that contribute to its cytotoxicity?
A4: this compound-induced cytotoxicity involves the modulation of several key signaling pathways. The generation of ROS can activate stress-response pathways, including the MAPK/Nrf2 pathway. Furthermore, this compound has been shown to induce cell cycle arrest through the p53/p21 pathway.[3][4] In p53-proficient cells, this compound can lead to the accumulation of p53 and the subsequent expression of p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle.[3][4]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected "Working" Concentrations
-
Possible Cause 1: Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and narrow it down to find the optimal concentration that inhibits PTPs with minimal toxicity.
-
-
Possible Cause 2: Extended Exposure Time: Prolonged incubation with this compound can lead to cumulative toxicity.
-
Solution: Conduct a time-course experiment to identify the shortest incubation time required to achieve the desired PTP inhibition.
-
-
Possible Cause 3: Oxidative Stress: The primary mechanism of toxicity may be excessive ROS production.
-
Solution: Consider co-incubating your cells with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Possible Cause 1: this compound Solution Instability: this compound solutions can be unstable, and their inhibitory activity can change over time.
-
Solution: Prepare fresh this compound solutions for each experiment. Ensure the pH of the stock solution is properly maintained, as this can affect the this compound species present.
-
-
Possible Cause 2: Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular responses to this compound.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and ensure consistent seeding densities for all experiments.
-
Data Presentation: this compound Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related compounds in various cell lines, providing a reference for estimating appropriate concentration ranges for your experiments.
| Cell Line | Cancer Type | Compound Type | IC50 (µM) | Incubation Time (h) |
| MCF-7 | Breast Adenocarcinoma | Vanadyl bisacetylacetonate | ~25 µg/ml | 24 |
| MCF-7 | Breast Adenocarcinoma | Vanadyl bisacetylacetonate | ~20 µg/ml | 48 |
| HCT116 p53+/+ | Colon Cancer | Oxobis(phenyl-1,3-butanedione) vanadium(IV) | Varies | 96 |
| HCT116 p53-/- | Colon Cancer | Oxobis(phenyl-1,3-butanedione) vanadium(IV) | Varies | 96 |
| A549 | Lung Carcinoma | Oxobis(phenyl-1,3-butanedione) vanadium(IV) | Varies | 24 and 96 |
| MIA PaCa-2 | Pancreatic Cancer | Oxobis(phenyl-1,3-butanedione) vanadium(IV) | Varies | 96 |
| ARPE-19 | Normal Retinal Epithelium | Oxobis(phenyl-1,3-butanedione) vanadium(IV) | Varies | 96 |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the cell culture medium. This table should be used as a guideline, and it is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well plate
-
This compound solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well plate
-
This compound solution
-
Cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Include control wells: "no-cell" background control, "vehicle-only" spontaneous LDH release control, and "maximum LDH release" control (treated with a lysis buffer provided in the kit).
-
Treat the experimental wells with different concentrations of this compound for the desired duration.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Flow cytometer
-
This compound solution
-
Cells in suspension
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
Procedure:
-
Induce apoptosis in your cells by treating them with this compound for the desired time. Include untreated control cells.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: this compound-induced Reactive Oxygen Species (ROS) generation pathway.
Caption: this compound-induced p53/p21 cell cycle arrest pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. This compound-induced cell growth regulation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced cell growth arrest is p53-dependent through activation of p21 in C141 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. immunostep.com [immunostep.com]
why is my vanadate not inhibiting phosphatase activity
This technical support center provides targeted troubleshooting for researchers, scientists, and drug development professionals experiencing issues with phosphatase inhibition assays, specifically focusing on the common inhibitor, sodium orthovanadate.
Troubleshooting Guide & FAQs
This guide addresses the most frequent issue encountered when using sodium orthothis compound: a lack of phosphatase inhibition.
Question: Why is my sodium orthothis compound not inhibiting phosphatase activity?
Answer: Failure to inhibit phosphatase activity is a common problem and almost always traces back to the state of the this compound in your solution. The most likely causes are improper preparation leading to inactive this compound, incompatible buffer components, or using it for a type of phosphatase it does not effectively inhibit.
Here are the key issues to troubleshoot:
1. Inactive Sodium Orthothis compound: The Problem of Polymerization
The active form of this compound is the colorless, monomeric orthothis compound ion (HVO₄²⁻ or H₂VO₄⁻).[1] However, at neutral or acidic pH and at concentrations above 0.1 mM, these monomers polymerize into less effective or inactive forms, such as decathis compound, which gives the solution a distinct yellow or orange color.[1] To be an effective inhibitor, your this compound solution must be activated to break down these polymers.[1]
2. Improper Solution Preparation and Activation
A freshly prepared sodium orthothis compound solution is not immediately ready for use. It requires a specific activation protocol involving pH adjustment and boiling to ensure it is in its active, monomeric state.[1][2] If this procedure is not followed correctly, the inhibitor will not be effective.
3. Incompatible Buffer Components
Certain common laboratory reagents can interfere with this compound's inhibitory action.
-
Chelating Agents: EDTA can chelate this compound and reverse its inhibitory effect.[3][4]
-
Reducing Agents: Strong reducing agents like Dithiothreitol (B142953) (DTT) can also interfere with inhibition.[3] Interestingly, DTT has been shown to reverse the inhibitory effect of this compound on the serine/threonine phosphatase calcineurin.[5]
4. Incorrect Storage and Handling
Activated this compound solutions have a limited shelf life and are sensitive to storage conditions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution should be avoided.[6] It is critical to prepare single-use aliquots.[1][2][7]
-
Precipitation: Upon thawing, this compound can sometimes precipitate out of solution. The aliquot should be gently warmed and vortexed to ensure it is fully redissolved before use.[6]
5. Phosphatase Specificity
Sodium orthothis compound is not a universal phosphatase inhibitor.
-
High Potency: It is a potent competitive inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases.[1][8] It acts as a transition-state analog of phosphate, binding tightly to the enzyme's active site.[3][9]
-
Lower Potency: Its inhibitory activity against most serine/threonine phosphatases is generally lower.[6] However, it has been shown to inhibit the serine/threonine phosphatase calcineurin.[5]
Frequently Asked Questions (FAQs)
Q: My this compound solution is yellow. What does that mean? A: A yellow or orange color indicates that the this compound has polymerized into inactive decathis compound.[1] This happens if the pH of the solution drops to neutral or acidic levels. The solution must be colorless to be active. You should discard the yellow solution and prepare a fresh, activated batch.
Q: What is the detailed procedure for activating sodium orthothis compound? A: See the detailed experimental protocol below. The process involves repeatedly adjusting the pH to 10.0 and boiling the solution until it becomes and remains colorless, which signifies the depolymerization into active monomers.[1][2][7]
Q: My activated, colorless solution isn't working. What should I check first? A: Use the troubleshooting workflow diagram below. First, confirm the contents of your lysis or assay buffer. The presence of interfering agents like EDTA is a common culprit.[3][4] Second, ensure your target enzyme is a tyrosine or alkaline phosphatase, as this compound is less effective against other types.[6]
Q: How should I store my activated this compound? A: Activated sodium orthothis compound should be divided into small, single-use aliquots and stored at -20°C.[1][2][7]
Data Presentation: Key Experimental Parameters
The following table summarizes the critical quantitative data for using sodium orthothis compound effectively.
| Parameter | Recommended Value / Condition | Notes |
| Stock Solution Concentration | 200 mM | A common starting concentration for the activation protocol.[1][2][7] |
| Activation pH | 10.0 | Crucial for depolymerization. The pH must be stabilized at 10.0.[1][2] |
| Working Concentration | 1 mM | A typical final concentration in a cell lysate or assay buffer.[1][2] |
| Storage Temperature | -20°C | For long-term storage of activated aliquots.[1][2] |
| Inhibitory Concentration (Ki) | ~0.4 µM (for PTP1B) | This compound is a potent competitive inhibitor of PTPs.[3] |
| Inhibitory Concentration (IC50) | 4-50 µM (for PTPs in hepatocytes) | Effective concentration can vary by phosphatase and cell type.[10] |
Experimental Protocols
Protocol: Activation of Sodium Orthothis compound (200 mM Stock)
This protocol details the essential steps to depolymerize sodium orthothis compound into its active monomeric form.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
High-purity water (ddH₂O)
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
Stir plate and stir bar
-
Beaker and graduated cylinder
-
Boiling apparatus (e.g., microwave or hot plate)
Procedure:
-
Dissolve: Prepare a 200 mM solution of sodium orthothis compound in water. For 50 mL, dissolve 1.84 g of Na₃VO₄ in 40 mL of water and stir until fully dissolved.[7]
-
Adjust pH to 10.0: Once dissolved, adjust the final volume to 50 mL. Measure the pH. Using 1 M HCl, carefully adjust the pH down to 10.0. The solution will turn yellow as the pH drops.[1][7]
-
Boil to Decolorize: Heat the solution and boil it for approximately 10 minutes. The yellow color should disappear, and the solution will become clear and colorless.[1][2]
-
Cool: Cool the solution to room temperature.
-
Re-adjust pH: After cooling, the pH will have risen above 10.0.[11] Carefully re-adjust the pH back down to 10.0 with 1 M HCl.
-
Repeat Cycles: Repeat the boil-cool-adjust pH cycle (steps 3-5) until the pH stabilizes at 10.0 after boiling and cooling, and the solution no longer turns yellow when the pH is adjusted.[7][12] This may take 3-5 cycles.
-
Finalize and Store: Once the pH is stable at 10.0 and the solution is colorless, bring the solution to the final desired volume. Filter-sterilize if using for cell culture.[1]
-
Aliquot and Freeze: Dispense the activated solution into single-use aliquots and store them at -20°C.[1][2]
Visualizations
Experimental and Logical Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Serine/threonine phosphatase activity of calcineurin is inhibited by sodium orthothis compound and dithiothreitol reverses the inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocols [cellsignet.com]
- 8. Inhibition of human alkaline phosphatases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iwaponline.com [iwaponline.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
Vanadate Interference with Bradford and BCA Protein Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from vanadate in Bradford and BCA protein assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in protein research?
This compound, typically in the form of sodium orthothis compound (Na₃VO₄), is widely used in protein research as a potent inhibitor of protein tyrosine phosphatases (PTPs). By inhibiting PTPs, this compound helps to preserve the phosphorylation state of proteins, which is crucial for studying signaling pathways.
Q2: Does this compound interfere with common protein assays?
Yes, this compound has been shown to interfere with both the Bradford (Coomassie dye-based) and the Bicinchoninic Acid (BCA) protein assays. This interference can lead to inaccurate protein concentration measurements.
Q3: What is the mechanism of this compound interference in the Bradford assay?
The presence of this compound in samples can interfere with the measurement of protein content using the Coomassie dye binding procedure.[1] The likely mechanism is a redox-based interaction that affects the Coomassie dye. This interference can be overcome by the addition of hydrogen peroxide (H₂O₂) to the assay medium before the dye reagent is added, suggesting that H₂O₂ counteracts the effect of this compound.[1]
Q4: How does this compound interfere with the BCA assay?
The BCA assay is a two-step process: first, proteins reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in an alkaline environment (the biuret (B89757) reaction), and second, two molecules of BCA chelate with each Cu⁺ ion, producing a purple-colored complex.[2][3][4] this compound can interfere with this process, likely by affecting the redox state of the copper ions, which would lead to inaccurate quantification.
Q5: At what concentrations does this compound start to interfere?
The acceptable concentration of sodium orthothis compound varies between the two assays. The following table summarizes the maximum compatible concentrations reported by various manufacturers.
Quantitative Data Summary: this compound Compatibility
| Protein Assay | Maximum Compatible Concentration of Sodium Orthothis compound |
| Bradford Assay | 1 mM[5] |
| BCA Assay | 1 mM[5] |
| Micro BCA Assay | 0.5 mM[5] |
Note: Exceeding these concentrations may lead to significant interference. It is always recommended to perform a pilot experiment to determine the interference level for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inaccurate protein concentration in the presence of this compound (Bradford Assay)
Possible Cause: this compound is interfering with the Coomassie dye-binding reaction.[1]
Troubleshooting Steps:
-
Hydrogen Peroxide Treatment: A study has shown that including H₂O₂ at a final concentration of 0.1% in the protein assay medium before adding the Coomassie dye reagent can overcome this compound interference.[1]
-
Dilution: If the protein concentration is high enough, dilute the sample to reduce the this compound concentration to a tolerable level (≤ 1 mM).[5]
-
Protein Precipitation: Use trichloroacetic acid (TCA) or acetone (B3395972) to precipitate the protein, remove the this compound-containing supernatant, and then resuspend the protein pellet in a compatible buffer.[6]
-
Buffer Matching: Prepare your protein standards in the same buffer, including the same concentration of this compound, as your samples. This can help to correct for some of the interference.
Issue 2: Inaccurate protein concentration in the presence of this compound (BCA Assay)
Possible Cause: this compound is interfering with the copper reduction step of the assay.
Troubleshooting Steps:
-
Dilution: Dilute your sample to lower the this compound concentration to a compatible level (≤ 1 mM).[5] This is the simplest method if your protein concentration is sufficiently high.[6]
-
Protein Precipitation: Precipitate the protein using TCA or acetone to remove the interfering this compound.[6]
-
Dialysis/Desalting: For larger sample volumes, dialysis or desalting columns can be used to remove small molecules like this compound.
-
Buffer Matching: As with the Bradford assay, preparing your standards in the same this compound-containing buffer as your samples can help to mitigate the interference.
Experimental Protocols
Protocol for Testing this compound Interference in Protein Assays
This protocol allows you to determine the extent of this compound interference in your specific sample buffer.
Materials:
-
Protein standard solution (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)
-
Your sample buffer
-
Sodium Orthothis compound (Na₃VO₄) stock solution (e.g., 100 mM)
-
Bradford or BCA assay reagent
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a BSA Standard Curve in Your Buffer:
-
Prepare a series of BSA standards in your sample buffer (without this compound) to generate a standard curve.
-
-
Prepare a BSA Standard Curve with this compound:
-
Prepare another series of BSA standards in your sample buffer, but this time spike each standard with the concentration of this compound present in your experimental samples.
-
-
Prepare this compound-Only Controls:
-
Prepare samples containing only your buffer and the same concentration of this compound as in your experimental samples (no protein). This will serve as a blank to measure any background signal from this compound itself.
-
-
Perform the Assay:
-
Follow the manufacturer's instructions for your chosen protein assay (Bradford or BCA) to measure the absorbance of all your prepared samples.
-
-
Analyze the Data:
-
Subtract the absorbance of the this compound-only control from the absorbance of the corresponding BSA standards with this compound.
-
Plot the two standard curves (with and without this compound) on the same graph.
-
A significant difference in the slopes of the two curves indicates interference.
-
Visualizations
Signaling Pathway: this compound Inhibition of EGFR Signaling
This compound is a known inhibitor of protein tyrosine phosphatases (PTPs), which are key negative regulators of signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram illustrates how PTPs dephosphorylate activated EGFR and downstream signaling molecules, and how this compound can block this process.
Caption: this compound inhibits PTPs, preventing EGFR dephosphorylation.
Experimental Workflow: Assessing this compound Interference
The following diagram outlines the workflow for determining if this compound interferes with your protein assay.
Caption: Workflow to test for this compound interference in protein assays.
References
- 1. Interference in protein assays of biological specimens by vanadyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Binding to Cuprous Ions of Protein and BCA in the Bicinchoninic Acid Protein Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
compatibility of vanadate with EDTA and DTT in lysis buffers
A frequently encountered challenge in optimizing cell lysis buffers revolves around the compatibility of various additives, each included to preserve the integrity of cellular components. This guide focuses on the interplay between three common components: sodium orthovanadate (a phosphatase inhibitor), EDTA (a chelating agent), and DTT (a reducing agent). Understanding their interactions is crucial for reliable downstream applications such as immunoprecipitation and Western blotting.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium orthothis compound, EDTA, and DTT together in the same lysis buffer?
A1: Yes, it is possible to use sodium orthothis compound, EDTA, and DTT together in a lysis buffer, but it requires careful preparation and consideration of their chemical interactions. The primary concern is the potential for DTT to reduce this compound, diminishing its effectiveness as a phosphatase inhibitor. Additionally, the chelating action of EDTA can influence the activity of various enzymes.
Q2: What is the primary role of each component in a lysis buffer?
A2:
-
Sodium Orthothis compound (Na₃VO₄): A potent inhibitor of protein tyrosine phosphatases (PTPs) and other ATPases. It is crucial for preserving the phosphorylation state of proteins.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations like Mg²⁺ and Ca²⁺. This inhibits metalloproteases and prevents enzymatic degradation of proteins and nucleic acids.
-
DTT (Dithiothreitol): A strong reducing agent used to break disulfide bonds in proteins, which helps in their solubilization and denaturation. It also helps to maintain proteins in a reduced state, preventing oxidation.
Q3: What is the chemical interaction between DTT and this compound?
A3: DTT can reduce this compound(V) to vanadyl(IV), which is a less potent inhibitor of some phosphatases. This reduction is often accompanied by a visible color change in the solution, from colorless to a faint blue or green.
Q4: How can I minimize the reduction of this compound by DTT?
A4: To minimize the reduction of this compound, it is recommended to prepare the lysis buffer fresh before each use. Add DTT to the buffer shortly before lysing the cells. Storing a lysis buffer containing both DTT and this compound for extended periods, even at 4°C, is not recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of protein phosphorylation | Inactivation of this compound by DTT. | Prepare lysis buffer fresh and add DTT just before use. Consider using an alternative reducing agent like TCEP, which is more stable. Alternatively, increase the concentration of this compound slightly, but this should be optimized for your specific application. |
| Reduced enzyme activity in downstream assays | EDTA chelation of essential metal ions required for enzyme function. | If your protein of interest requires divalent cations for its activity, consider using a lower concentration of EDTA or omitting it from the lysis buffer if possible. Alternatively, you can add back specific cations to your sample before the activity assay. |
| Protein aggregation | Insufficient reduction of disulfide bonds. | Ensure DTT is added to a final concentration of 1-5 mM. If aggregation persists, you might need to optimize the DTT concentration or consider a stronger reducing agent, keeping in mind its compatibility with other buffer components. |
| Lysis buffer changes color (e.g., to a bluish tint) | Reduction of this compound by DTT. | This is a visual indicator of the interaction. While a slight color change might not significantly impact results, a prominent change suggests substantial this compound reduction. Prepare fresh buffer and minimize the time the components are mixed before use. |
Experimental Protocols
Protocol 1: Preparation of Activated Sodium Orthothis compound
Sodium orthothis compound exists as a less active decathis compound (B1236424) at neutral pH. To maximize its inhibitory activity, it needs to be "activated" to the monomeric this compound form.
Materials:
-
Sodium orthothis compound (Na₃VO₄)
-
Deionized water
-
1N HCl
-
1N NaOH
-
pH meter
Procedure:
-
Prepare a 100 mM stock solution of sodium orthothis compound in deionized water. The initial pH will be >10.
-
Adjust the pH of the solution to 10.0 using 1N HCl. The solution will turn yellow.
-
Boil the solution until it becomes colorless. This process depolymerizes the this compound.
-
Allow the solution to cool to room temperature.
-
Readjust the pH to 10.0 using 1N NaOH.
-
Repeat the boiling and pH adjustment cycle until the solution remains colorless and the pH stabilizes at 10.0.
-
Store the activated this compound stock solution at -20°C in small aliquots.
Protocol 2: Preparation of a Lysis Buffer Containing this compound, EDTA, and DTT
This protocol provides a general recipe for a lysis buffer. Concentrations may need to be optimized for specific cell types and applications.
Materials:
-
Tris-HCl, pH 7.4
-
NaCl
-
NP-40 or Triton X-100
-
Activated sodium orthothis compound (from Protocol 1)
-
EDTA
-
DTT
-
Protease inhibitor cocktail
Procedure:
-
Prepare the base lysis buffer containing Tris-HCl, NaCl, and a non-ionic detergent (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40).
-
Just before use, add the required volume of activated sodium orthothis compound stock solution to a final concentration of 1 mM.
-
Add EDTA to a final concentration of 1-5 mM.
-
Add a protease inhibitor cocktail according to the manufacturer's instructions.
-
Immediately before adding the buffer to the cells, add DTT to a final concentration of 1-5 mM. Mix gently.
Visualizations
Caption: Workflow for preparing and using a lysis buffer with this compound, EDTA, and DTT.
Caption: Chemical interactions between key lysis buffer components.
how to reactivate an old or yellowed vanadate stock solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vanadate stock solutions.
Troubleshooting Guide
Issue: My sodium orthothis compound stock solution has turned yellow or orange.
This discoloration indicates the formation of polymeric this compound species, such as decathis compound (B1236424), which are less effective as phosphatase inhibitors. This polymerization occurs when the pH of the solution drops below 10. To restore the solution to its active, colorless, monomeric orthothis compound form, follow the reactivation protocol below.
Experimental Protocol: Reactivation of Yellowed Sodium Orthothis compound Solution
This protocol details the steps to depolymerize and reactivate a yellowed sodium orthothis compound (Na₃VO₄) stock solution.
Materials:
-
Yellowed sodium orthothis compound stock solution
-
1 M HCl
-
1 M NaOH
-
pH meter or pH paper
-
Boiling water bath or microwave
-
Sterile, nuclease-free water
Procedure:
-
pH Adjustment: Measure the pH of the yellowed this compound solution. Carefully add 1 M NaOH dropwise while stirring until the pH reaches 10.0.[1][2]
-
Heating: Place the solution in a boiling water bath or heat it in a microwave.[1][2][3] Heat the solution until it becomes colorless.[1][4][3] This process breaks down the polymeric this compound species.
-
pH Re-adjustment: After cooling, re-measure the pH. It will likely have decreased. Readjust the pH back to 10.0 using 1 M NaOH.[1][2]
-
Repeat Cycles: Repeat the heating, cooling, and pH adjustment cycles until the pH of the solution stabilizes at 10.0 after cooling and the solution remains colorless.[1][2] This may require 3-5 cycles.[2][5]
-
Final Volume Adjustment: Once the pH is stable, adjust the final volume with sterile, nuclease-free water to the desired stock concentration (e.g., 200 mM).[3]
-
Aliquoting and Storage: Aliquot the reactivated, colorless solution into smaller volumes and store at -20°C for up to one year or -80°C for up to two years to prevent repeated freeze-thaw cycles.[1][4]
Data Summary: Sodium Orthothis compound Solution Parameters
| Parameter | Value | Notes |
| Typical Stock Concentration | 200 mM | Can be diluted to a working concentration (e.g., 1 mM) in lysis buffer. |
| pH for Active State | 10.0 | Critical for maintaining the monomeric, active form. |
| Appearance (Active) | Colorless | Yellow/orange color indicates polymerization and inactivation.[1] |
| Storage Temperature | -20°C or -80°C | Aliquoting is recommended to avoid freeze-thaw cycles.[1][4] |
| Storage Duration | 1 year at -20°C, 2 years at -80°C | [1] |
Frequently Asked Questions (FAQs)
Q1: Why did my colorless sodium orthothis compound solution turn yellow?
A1: Sodium orthothis compound exists as a colorless, monomeric this compound ion (VO₄³⁻) at an alkaline pH of 10 or higher.[6][7] This is the active form that inhibits protein tyrosine phosphatases. If the pH of the solution drops to neutral or acidic levels, the monomeric this compound ions will polymerize to form various polyoxothis compound ions, such as the orange or yellow decathis compound (V₁₀O₂₈⁶⁻).[1][7][8] This pH drop can occur due to exposure to atmospheric CO₂ or the addition of acidic buffers.
Q2: Is the yellow this compound solution still usable?
A2: The yellow, polymerized form of this compound is a less effective phosphatase inhibitor.[1] For reliable and reproducible experimental results, it is crucial to use the colorless, monomeric form. Therefore, it is highly recommended to reactivate the yellowed solution before use.
Q3: Can I just add NaOH to my yellow solution to make it colorless without heating?
A3: While adjusting the pH to 10 is the first step, the depolymerization of decathis compound back to the monomeric orthothis compound is a kinetically slow process at room temperature.[1] Boiling the solution at pH 10 significantly accelerates this depolymerization, allowing for the rapid conversion back to the active, colorless form.[1]
Q4: How do I prepare a stable sodium orthothis compound stock solution from powder?
A4: The preparation of a stable stock solution follows a very similar procedure to the reactivation of a yellowed solution.
-
Dissolve the sodium orthothis compound powder in water.
-
Adjust the pH to 10.0 with HCl or NaOH. The solution will likely turn yellow as the pH is adjusted.[1][4][3]
-
Cool to room temperature and readjust the pH to 10.0.
-
Repeat the boiling and pH adjustment cycles until the pH stabilizes at 10.0 and the solution remains colorless.[1][2]
-
Bring the solution to the final desired volume, aliquot, and store at -20°C or -80°C.[1][4]
Visual Guides
Troubleshooting Workflow for Yellowed this compound Solution
Caption: Troubleshooting workflow for reactivating a yellowed this compound stock solution.
This compound Species Equilibrium
Caption: The pH-dependent equilibrium between active and inactive this compound species.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocols [cellsignet.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. Science made alive: Chemistry/Solutions [woelen.homescience.net]
troubleshooting inconsistent results with pervanadate stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered during pervanadate (B1264367) stimulation experiments.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common experimental challenges.
Question: Why am I seeing weak or no increase in tyrosine phosphorylation after perthis compound stimulation?
Answer: This is a common issue that can arise from several factors related to the perthis compound solution, cell treatment, or downstream analysis.
-
Perthis compound Solution Inactivity: Perthis compound is highly unstable and must be prepared fresh for each experiment.[1][2] The solution should be used immediately, ideally within an hour of preparation.[2] The starting sodium orthothis compound solution should be colorless; a yellow tint indicates the formation of decathis compound, which is less effective.[1]
-
Suboptimal Perthis compound Concentration: The optimal concentration of perthis compound can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line.[3] Concentrations can range from 1 µM to 100 µM.[3][4]
-
Insufficient Incubation Time: The kinetics of tyrosine phosphorylation induced by perthis compound can be rapid, with detectable increases often occurring within minutes and peaking around 15 minutes.[5][6][7] A time-course experiment is recommended to identify the optimal stimulation duration.
-
Loss of Phosphorylation During Sample Preparation: The labile nature of phosphate (B84403) groups requires stringent sample handling. Lysis buffers must be supplemented with freshly prepared phosphatase inhibitors, such as sodium orthothis compound and sodium pyrophosphate.[8] All sample preparation steps should be conducted on ice or at 4°C to minimize phosphatase activity.[8]
-
Low Protein Expression: The target protein may not be highly expressed in your cell line or tissue. Ensure you are loading a sufficient amount of total protein (typically 20-30 µg for cell lysates) for western blot analysis.[9]
Question: My western blots for phosphotyrosine show high background. What could be the cause?
Answer: High background on phosphotyrosine western blots can obscure your results and make data interpretation difficult. Here are some common causes and solutions:
-
Inappropriate Blocking Agent: When probing for phosphoproteins, avoid using non-fat dry milk as a blocking agent. Milk contains high levels of the phosphoprotein casein, which can lead to non-specific binding of your anti-phosphotyrosine antibody.[8][10] Use Bovine Serum Albumin (BSA) or other protein-free blocking agents instead.
-
Antibody Concentrations are Too High: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to non-specific binding and increased background.[11][12]
-
Insufficient Washing: Inadequate washing steps after antibody incubations can leave behind unbound antibodies, contributing to high background. Increase the number and duration of washes with a buffer containing a detergent like Tween-20 (e.g., TBST).[10][12]
-
Membrane Drying: Allowing the membrane to dry out at any point during the western blotting process can cause irreversible, non-specific antibody binding.[10]
Question: I am observing significant cell death after perthis compound treatment. How can I mitigate this?
Answer: Perthis compound can be toxic to cells, especially at higher concentrations and with longer incubation times.[13]
-
Optimize Perthis compound Concentration and Incubation Time: As mentioned previously, perform dose-response and time-course experiments to find the lowest effective concentration and shortest incubation time that still yields a robust phosphorylation signal.[13]
-
Removal of Excess Hydrogen Peroxide: The hydrogen peroxide (H₂O₂) used to prepare perthis compound is itself cytotoxic. Some protocols recommend the addition of catalase to the perthis compound solution just before adding it to the cells to quench any remaining H₂O₂.[1][14]
Question: The results of my perthis compound stimulation experiments are not reproducible. What are the likely sources of variability?
Answer: Lack of reproducibility is a significant challenge in preclinical research and can stem from several factors in perthis compound stimulation experiments.[15]
-
Inconsistent Perthis compound Preparation: The freshness and concentration of the perthis compound solution are critical. Ensure a standardized and consistent protocol for its preparation for every experiment.[1][2]
-
Variations in Cell Culture Conditions: Factors such as cell confluency, passage number, and serum starvation conditions can all impact cellular signaling pathways and the response to perthis compound. Maintain consistent cell culture practices.
-
Pipetting and Loading Errors: Inconsistent protein loading in your western blot can lead to variability in band intensity.[16] Careful protein quantification and consistent loading are essential for reproducible results.
-
Inconsistent Incubation Times: Precise timing of the perthis compound stimulation is crucial due to the transient nature of the phosphorylation signal.[5][6][7]
Frequently Asked Questions (FAQs)
What is the mechanism of action of perthis compound?
Perthis compound is a potent inhibitor of protein tyrosine phosphatases (PTPs).[17] It acts by irreversibly oxidizing the catalytic cysteine residue in the active site of PTPs, rendering them inactive.[17][18] This inhibition of PTPs leads to a net increase in protein tyrosine phosphorylation by allowing the activity of protein tyrosine kinases to dominate.[19] Recent studies also suggest that perthis compound can directly activate certain tyrosine kinases, such as Src family kinases, through oxidation of specific cysteine residues, further contributing to the increase in tyrosine phosphorylation.[20][21]
How should I prepare perthis compound solution?
A common method for preparing perthis compound involves mixing sodium orthothis compound (Na₃VO₄) with hydrogen peroxide (H₂O₂). It is crucial that the starting sodium orthothis compound solution is pH-adjusted (typically to pH 10) and colorless.[1] A typical protocol involves mixing equimolar amounts of sodium orthothis compound and H₂O₂ and incubating for a short period (e.g., 15 minutes) at room temperature.[22] Some protocols recommend adding catalase to remove excess H₂O₂ before use.[1][14] The final solution should be diluted in serum-free media and used immediately.[22]
What are the downstream effects of perthis compound stimulation?
By increasing global tyrosine phosphorylation, perthis compound can activate a wide range of signaling pathways that are regulated by tyrosine kinases. This can include the activation of kinases like Lck and Fyn in T-cells, leading to downstream events such as a rise in intracellular calcium, gene transcription, and cell activation.[19][23] Perthis compound has also been shown to induce the phosphorylation and subsequent shedding of cell surface proteins like syndecan-1.[5][6][7] However, it's important to note that at higher concentrations, perthis compound can have pleiotropic and potentially off-target effects.[3][4]
Data Presentation
Table 1: Recommended Perthis compound Stimulation Parameters (to be optimized for your specific system)
| Parameter | Recommended Range | Key Considerations |
| Perthis compound Concentration | 1 µM - 100 µM | Cell type dependent; perform a dose-response curve.[3][4] |
| Incubation Time | 5 - 30 minutes | Time-course is critical; peak phosphorylation is often transient.[5][6][7] |
| Cell Confluency | 70 - 90% | High confluency can alter signaling responses. |
| Serum Starvation | Optional (2-24 hours) | Can reduce basal phosphorylation levels. |
Table 2: Troubleshooting Summary for Western Blot Analysis
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Inactive perthis compound | Prepare fresh solution for each experiment.[1][2] |
| Suboptimal stimulation | Optimize concentration and time.[3][4] | |
| Dephosphorylation | Use phosphatase inhibitors in lysis buffer; keep samples cold.[8] | |
| High Background | Milk-based blocker | Use 3-5% BSA in TBST for blocking.[8][10] |
| High antibody concentration | Titrate primary and secondary antibodies.[11][12] | |
| Insufficient washing | Increase number and duration of washes.[10][12] | |
| Inconsistent Results | Variable perthis compound prep | Standardize preparation protocol.[1][2] |
| Inconsistent loading | Perform accurate protein quantification and load equal amounts.[16] | |
| Cell culture variability | Maintain consistent cell confluency and passage number. |
Experimental Protocols
Protocol 1: Preparation of Perthis compound Solution (100X Stock)
-
Prepare a 100 mM solution of sodium orthothis compound (Na₃VO₄) in water.
-
Adjust the pH of the sodium orthothis compound solution to 10.0. The solution will turn yellow.
-
Boil the solution until it becomes colorless. Cool to room temperature and readjust the pH to 10.0. Repeat this cycle until the pH stabilizes at 10.0 after boiling and cooling.
-
To prepare the 100X perthis compound stock, mix equal volumes of the 100 mM sodium orthothis compound solution (pH 10.0) and a fresh solution of 30% (v/v) hydrogen peroxide.[22]
-
Incubate the mixture for 15 minutes at room temperature.[22]
-
(Optional) To remove excess hydrogen peroxide, add a small amount of catalase and wait for the bubbling to cease.[1]
-
This 100X stock should be diluted in serum-free medium to the desired final concentration and used immediately.[22]
Protocol 2: Perthis compound Stimulation and Cell Lysis
-
Plate cells and grow to the desired confluency (typically 70-90%).
-
(Optional) Serum-starve the cells for 2-24 hours prior to stimulation.
-
Wash the cells once with serum-free medium.
-
Add the freshly prepared perthis compound solution (diluted in serum-free medium) to the cells and incubate for the desired time at 37°C.
-
To terminate the stimulation, aspirate the perthis compound-containing medium and immediately wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthothis compound, sodium pyrophosphate, and a protease inhibitor cocktail).
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant.
Protocol 3: Western Blotting for Phosphotyrosine
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8][10]
-
Incubate the membrane with a primary anti-phosphotyrosine antibody diluted in the blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualization
Caption: Mechanism of Perthis compound Action on Tyrosine Phosphorylation.
Caption: Experimental Workflow for Perthis compound Stimulation.
Caption: Troubleshooting Logic for Perthis compound Experiments.
References
- 1. wang.ucsd.edu [wang.ucsd.edu]
- 2. A Protein Tyrosine Phosphatase Inhibitor, Perthis compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perthis compound inhibits mitogen-activated protein kinase kinase-1 in a p38MAPK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perthis compound induces the hyperphosphorylation but not the activation of human heat shock factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perthis compound activation of intracellular kinases leads to tyrosine phosphorylation and shedding of syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. "Perthis compound activation of intracellular kinases leads to tyrosine phos" by Jane Reiland, Vanessa L. Ott et al. [repository.lsu.edu]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. arp1.com [arp1.com]
- 13. Guidelines for optimizing tyrosine phosphorylation detection: Effective use of perthis compound in kinase small molecule inhibitors studies | Revvity [revvity.com]
- 14. Stimulatory effect of perthis compound on calcium signals and histamine secretion of RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Induction of tyrosine phosphorylation and T-cell activation by this compound peroxide, an inhibitor of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Perthis compound stabilizes desmosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stimulatory effects of the protein tyrosine phosphatase inhibitor, perthis compound, on T-cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting pH for optimal vanadate stability and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of vanadate solutions, with a focus on adjusting pH for optimal stability and inhibitory activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a sodium orthothis compound solution to ensure maximum phosphatase inhibitory activity?
The optimal pH for preparing and storing an active sodium orthothis compound solution is 10.0.[1][2][3][4][5] At this alkaline pH, this compound exists predominantly in its monomeric form (orthothis compound), which is the most effective inhibitor of protein tyrosine phosphatases.[1][3]
Q2: My sodium orthothis compound solution has turned yellow. What does this mean and can I still use it?
A yellow or orange color in your this compound solution indicates the formation of polymeric species, such as decathis compound.[1][3][6] This polymerization occurs at neutral or acidic pH and significantly reduces the solution's inhibitory activity.[1][3] It is strongly recommended not to use the yellow-colored solution. Instead, it should be "activated" to convert the inactive polymers back to the active, colorless monomeric form.[6]
Q3: What does the "activation" of sodium orthothis compound involve and why is it necessary?
Activation is a critical process that ensures the maximum inhibitory potential of your this compound solution.[1][3][6] It involves adjusting the pH to 10.0 and boiling the solution.[1][2][3][4] This procedure breaks down the less active polymeric forms of this compound into the active monomeric orthothis compound.[1][3][6] The process is repeated until the pH stabilizes at 10.0 and the solution remains colorless upon cooling, indicating the conversion is complete.[2][4]
Q4: How should I store my activated sodium orthothis compound stock solution?
Activated sodium orthothis compound stock solutions (e.g., 200 mM) should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to prevent inactivation from repeated freeze-thaw cycles.[1][3] Properly stored, the solution can be stable for up to one to two years.[1]
Q5: What is the typical working concentration of sodium orthothis compound in cell lysates or assays?
The final working concentration of sodium orthothis compound in most experimental applications, such as cell lysates, is typically 1 mM.[3][6] The concentrated stock solution is diluted to this final concentration in the lysis buffer or assay medium.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound solution is yellow or orange. | The pH of the solution is likely neutral or acidic, leading to the formation of inactive polymeric this compound species (decathis compound).[1][3][6] | Perform the "activation" procedure: adjust the pH to 10.0 with 1 M NaOH or 1 M HCl and boil until the solution becomes colorless. Repeat the cycle of cooling, pH adjustment, and boiling until the pH stabilizes at 10.0 and the solution remains colorless.[1][2][4] |
| Precipitate forms in the solution upon thawing. | The solution may not have been fully dissolved during preparation, or precipitation occurred during freezing. | Gently warm the solution to 90-100°C and vortex until the crystals are fully dissolved before use.[3] |
| Inconsistent or weak phosphatase inhibition. | 1. The this compound solution was not properly activated. 2. The solution has degraded due to improper storage or repeated freeze-thaw cycles.[1] 3. The pH of the final assay buffer is not optimal for this compound activity. | 1. Ensure the this compound solution is fully activated (colorless and at pH 10.0). 2. Use a fresh aliquot of a properly stored stock solution. 3. Check the final pH of your experimental setup; while the stock is at pH 10, the final assay pH should be appropriate for your target enzyme, keeping in mind that this compound activity is pH-sensitive. |
| This compound appears to inhibit other enzymes. | This compound is a broad-spectrum phosphatase inhibitor and can also inhibit alkaline phosphatases and some ATPases.[7][8][9] | Be aware of the potential for off-target effects. If specificity is crucial, consider using more specific phosphatase inhibitors in conjunction with or as an alternative to this compound. |
Experimental Protocols
Preparation of Activated Sodium Orthothis compound Stock Solution (200 mM)
This protocol is designed to produce a highly active monomeric this compound solution for use as a phosphatase inhibitor.
Materials:
-
Sodium Orthothis compound (Na₃VO₄) powder
-
High-purity water (e.g., Milli-Q)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile conical tubes or vials
-
Heating source (e.g., boiling water bath or microwave)
Procedure:
-
Dissolution: Dissolve the appropriate amount of sodium orthothis compound in high-purity water to achieve a final concentration of 200 mM (e.g., 3.68 g in a final volume of 100 mL).[4] Stir until the powder is completely dissolved.
-
Initial pH Adjustment: Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. As you add HCl, the solution will likely turn yellow.[1][3][4]
-
Boiling: Heat the solution to boiling. A microwave can be used for this step in short bursts (e.g., 5-15 seconds).[4] Boil until the yellow color disappears and the solution becomes clear and colorless.[1][2][3][4]
-
Cooling: Cool the solution to room temperature.
-
pH Readjustment: After cooling, the pH will likely have increased. Readjust the pH back down to 10.0 with 1 M HCl.[4]
-
Cycling: Repeat steps 3 through 5 until the pH of the solution stabilizes at 10.0 after boiling and cooling, and the solution remains colorless.[2][4] This may require several cycles.
-
Final Volume and Storage: Once the pH is stable, bring the solution to the final desired volume with high-purity water. Aliquot the activated solution into single-use sterile tubes and store them at -20°C.[1][3]
Visualizations
Caption: Workflow for the activation of sodium orthothis compound.
Caption: Troubleshooting logic for this compound solution issues.
Caption: this compound inhibits PTEN, leading to Akt activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Protocols [cellsignet.com]
- 5. 100 mM Sodium orthothis compound — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of inhibition of glycolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of human alkaline phosphatases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vanadate-Induced Cell Rounding and Detachment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell rounding and detachment in culture following treatment with vanadate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes cell rounding and detachment?
A1: this compound is a potent inhibitor of protein tyrosine phosphatases (PTPs).[1] By inhibiting PTPs, this compound treatment leads to an increase in the overall level of protein tyrosine phosphorylation within the cell. This altered phosphorylation state affects key proteins involved in cell adhesion and cytoskeletal organization, leading to changes in cell morphology, including rounding and subsequent detachment.
Q2: At what concentrations does this compound typically induce these effects?
A2: The effective concentration of this compound can vary depending on the cell type and experimental duration. However, based on published data, concentrations in the micromolar range are generally sufficient to observe effects on cell adhesion and morphology. For instance, half-maximal inhibition of intercellular adhesion in BHK21 cells was observed at 10 µM.[2] Cytotoxicity and morphological changes have been reported in bovine kidney cells within a range of 20-1000 µM over a 24-hour period.[3]
Q3: How quickly can I expect to see cell rounding after this compound treatment?
A3: The onset of cell rounding is dependent on the this compound concentration and the cell type. Some studies have reported morphological changes within an hour of treatment, while more pronounced effects, including detachment, are often observed after several hours to 24 hours of incubation.
Q4: Are the effects of this compound on cell morphology reversible?
A4: The reversibility of this compound-induced cell rounding can depend on the concentration and duration of treatment. For some cell types and at lower concentrations, washing out the this compound-containing medium and replacing it with fresh medium may allow cells to re-attach and spread. However, prolonged exposure or high concentrations can lead to cytotoxicity and irreversible detachment.
Q5: Can this compound affect the actin cytoskeleton directly?
A5: While this compound's primary effect is on protein phosphorylation, this has downstream consequences for the actin cytoskeleton. Studies have shown that certain vanadium compounds can inhibit G-actin polymerization into F-actin filaments and alter the structure of actin.[4] this compound has also been observed to cause a perinuclear aggregation of 10-nm filaments, indicating a significant impact on cytoskeletal organization.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Immediate and widespread cell detachment at low this compound concentrations. | Cell line is highly sensitive to PTP inhibition. | Perform a dose-response experiment with a wider range of lower this compound concentrations (e.g., 0.1 - 10 µM) to determine the optimal concentration for your experiment. Reduce the initial incubation time and monitor the cells more frequently. |
| High variability in cell rounding and detachment across different wells or plates. | Inconsistent this compound concentration or uneven cell seeding. | Ensure thorough mixing of this compound in the culture medium before adding it to the cells. Verify that the initial cell seeding density is consistent across all wells. Use freshly prepared this compound solutions for each experiment. |
| Cells round up but do not detach. | The signaling cascade leading to complete detachment has not been fully activated, or the cells have very strong adhesive properties. | Increase the incubation time with this compound. Co-treatment with a low concentration of a detachment agent like EDTA might be necessary for certain strongly adherent cell lines. |
| No significant cell rounding or detachment is observed even at high this compound concentrations. | The cell line may be resistant to this compound, or the this compound solution may be inactive. | Verify the activity of your this compound stock. Some cell types may have compensatory mechanisms or lower sensitivity to PTP inhibition. Consider using a different PTP inhibitor or a positive control to ensure your experimental system is responsive. |
| Difficulty in quantifying the extent of cell rounding and detachment. | Lack of a standardized method for measurement. | Utilize image analysis software to quantify cell circularity or the percentage of rounded cells from micrographs. For detachment, a crystal violet staining assay can be used to quantify the remaining adherent cells. See the detailed protocol below. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound that have been reported to cause cytotoxicity and morphological changes in various cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| BHK21 | 10 | Not Specified | Half-maximal inhibition of intercellular adhesion | [2] |
| Bovine Kidney Cells | 20 - 1000 | 24 hours | 15-75% cytotoxicity, change from polygonal to bipolar shape | [3] |
| CHO-K1 | 50 - 1000 | 24 hours | Cytotoxicity, with the neutral red assay being the most sensitive, detecting effects at 50 µM | [6] |
| MC3T3E1 Osteoblast | 100 - 10000 | 4 hours | Concentration-dependent cytotoxicity | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound-Induced Cell Rounding by Microscopy
Objective: To quantify the percentage of rounded cells in a culture treated with this compound.
Materials:
-
Cell line of interest cultured in appropriate multi-well plates
-
Sodium orthothis compound solution
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed cells in a 24-well plate at a density that allows for individual cell morphology to be observed. Allow cells to adhere and grow for 24 hours.
-
Prepare fresh dilutions of sodium orthothis compound in complete culture medium at the desired concentrations.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).
-
At each time point, capture several random images per well using a phase-contrast microscope at 10x or 20x magnification.
-
Using image analysis software, manually or automatically count the total number of cells and the number of rounded cells in each image. Rounded cells are typically characterized by a bright, spherical appearance with a loss of defined cell spreading.
-
Calculate the percentage of rounded cells for each condition: (Number of Rounded Cells / Total Number of Cells) * 100.
-
Plot the percentage of rounded cells against this compound concentration or time.
Protocol 2: Quantification of this compound-Induced Cell Detachment using Crystal Violet Assay
Objective: To quantify the number of adherent cells remaining after this compound treatment as a measure of cell detachment.
Materials:
-
Cell line of interest cultured in 96-well plates
-
Sodium orthothis compound solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in water
-
10% Acetic acid in water
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere for 24 hours.
-
Treat the cells with a serial dilution of this compound in complete culture medium. Include a vehicle control.
-
Incubate for the desired duration (e.g., 24 hours).
-
Gently wash the wells twice with PBS to remove detached cells. Be careful not to dislodge the remaining adherent cells.
-
Fix the remaining cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the cells by adding 100 µL of 0.1% crystal violet solution to each well and incubating for 20 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well and incubating for 15 minutes on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Calculate the percentage of cell detachment relative to the control: (1 - (Absorbance of Treated Cells / Absorbance of Control Cells)) * 100.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway involved in this compound-induced cell rounding and a general experimental workflow for its investigation.
Caption: this compound-induced signaling pathway leading to cell rounding.
Caption: Workflow for investigating this compound's effects on cells.
References
- 1. Chemical, biochemical, and biological behaviors of this compound and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-dependent FAK activation is accomplished by the sustained FAK Tyr-576/577 phosphorylation [pubmed.ncbi.nlm.nih.gov]
- 3. Vanadium accumulation and subcellular distribution in relation to this compound induced cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances into vanadyl, this compound and decathis compound interactions with actin - Metallomics (RSC Publishing) [pubs.rsc.org]
- 5. Effect of this compound on intracellular distribution and function of 10-nm filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of five different in vitro assays for assessment of sodium metathis compound cytotoxicity in Chinese hamster ovary cells (CHO-K1 line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
Technical Support Center: Decavanadate Depolymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with decavanadate (B1236424). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you ensure complete depolymerization of decathis compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Depolymerization | Incorrect pH of the solution. Decathis compound is kinetically stable at neutral pH and more stable in acidic conditions (pH 2-6). | Adjust the pH of the solution to alkaline conditions (pH ≥ 9.0) to induce rapid depolymerization. |
| Insufficient time for depolymerization. | Allow for adequate time for depolymerization to complete, monitoring the process using UV-Vis or 51V NMR spectroscopy. | |
| Presence of stabilizing agents. | Certain proteins, like G-actin, can stabilize decathis compound. If present, consider methods to denature the protein or use a different depolymerization strategy. | |
| Precipitate Formation During Depolymerization | Formation of insoluble this compound species. | Ensure the final concentration of vanadium is below its solubility limit at the given pH and temperature. Consider dilution prior to pH adjustment. |
| Interference from Depolymerization Products | Monomeric and other small this compound species may interfere with downstream applications. | If necessary, use techniques like size-exclusion chromatography to separate the depolymerization products from other components in your sample. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for complete decathis compound depolymerization?
A1: Adjusting the pH of the solution to an alkaline value (pH ≥ 9.0) is the most straightforward and effective method for achieving complete and rapid depolymerization of decathis compound into smaller, colorless this compound species like monomeric orthothis compound.[1]
Q2: How can I monitor the depolymerization of decathis compound?
A2: The depolymerization process can be monitored using two primary spectroscopic techniques:
-
UV-Vis Spectroscopy: Decathis compound has a characteristic yellow-orange color and absorbs light in the visible range (around 400 nm). As it depolymerizes into smaller, colorless this compound species, this absorbance will decrease.
-
51V NMR Spectroscopy: This technique can distinguish between the different vanadium species in solution. The disappearance of the characteristic decathis compound signals and the appearance of signals corresponding to monomeric and other small this compound species confirm depolymerization.
Q3: Can reducing agents be used to depolymerize decathis compound?
A3: Yes, reducing agents like ascorbate (B8700270) can reduce the vanadium(V) in decathis compound to vanadium(IV) (vanadyl), leading to the breakdown of the decathis compound structure.[2] This method can be useful in biological systems or when a change in pH is not desirable.
Q4: Will temperature changes affect decathis compound stability?
A4: Yes, increasing the temperature can promote the depolymerization of decathis compound. In fact, boiling a solution containing decathis compound is a method that can be used to accelerate its conversion to colorless metavanadates or orthovanadates.
Q5: How does the presence of other molecules in my experiment affect depolymerization?
A5: Certain molecules can influence the stability of decathis compound. For instance, G-actin has been shown to stabilize decathis compound, increasing its half-life. Conversely, molecules like ATP can destabilize decathis compound and accelerate its decomposition.[3][4] It is important to consider the composition of your experimental medium.
Data Presentation
Table 1: Half-life of Decathis compound (V₁₀) under Various Conditions
| Condition | pH | Temperature (°C) | Total Vanadium Concentration (mM) | Half-life (t₁₂) | Reference |
| DMEM Medium | 7.4 | 25 | 1.0 | 9 hours | [3] |
| Tris-HCl Buffer | 7.5 | 25 | Not Specified | 5.4 hours | [3] |
| Aqueous Solution | 7.0 | Not Specified | 5 | ~12 hours | [5] |
| Aqueous Solution | 7.8 | Not Specified | 5 | ~3 hours | [5] |
Experimental Protocols
Protocol 1: Complete Depolymerization of Decathis compound by pH Adjustment
Objective: To achieve complete and rapid depolymerization of a decathis compound solution.
Materials:
-
Decathis compound stock solution
-
1 M NaOH solution
-
pH meter
-
UV-Vis Spectrophotometer or 51V NMR Spectrometer
Procedure:
-
Place the decathis compound solution in a suitable container with stirring.
-
Slowly add 1 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the pH of the solution reaches and stabilizes at pH 9.0 or higher. A color change from yellow-orange to colorless should be observed.
-
To confirm complete depolymerization, acquire a UV-Vis spectrum and verify the absence of absorbance around 400 nm, or acquire a 51V NMR spectrum and confirm the disappearance of the decathis compound signals.
-
The resulting solution contains monomeric and other small this compound species.
Protocol 2: Depolymerization of Decathis compound using a Reducing Agent (Ascorbic Acid)
Objective: To depolymerize decathis compound through reduction, which is suitable for applications where pH changes are undesirable.
Materials:
-
Decathis compound stock solution
-
Ascorbic acid solution (e.g., 100 mM)
-
UV-Vis Spectrophotometer
Procedure:
-
To the decathis compound solution, add a molar excess of ascorbic acid solution. The final concentration of ascorbate should be sufficient to reduce all the vanadium(V) in the decathis compound.
-
Mix the solution thoroughly. A color change from yellow-orange to blue-green, characteristic of the vanadyl (V⁴⁺) ion, should be observed.
-
Monitor the reaction by observing the disappearance of the decathis compound absorbance peak around 400 nm and the appearance of the characteristic vanadyl absorbance peak.
-
The resulting solution contains vanadyl complexes and the oxidized form of ascorbic acid.
Mandatory Visualization
Reversible Enzyme Inhibition Workflow
The following diagram illustrates a logical workflow for an experiment utilizing decathis compound as a reversible enzyme inhibitor.
Caption: A logical workflow for studying reversible enzyme inhibition using decathis compound.
References
why does my colorless vanadate solution become colored over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadate solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my initially colorless this compound solution turn yellow or orange?
A colorless this compound solution typically contains the monomeric orthothis compound ion (VO₄³⁻), which is stable at a high pH, generally above 9.[1][2] The appearance of a yellow or orange color indicates that the pH of your solution has likely decreased.[1][3] This drop in pH causes the individual orthothis compound ions to polymerize, or condense, into larger polyoxothis compound species, such as decathis compound (B1236424) ([V₁₀O₂₈]⁶⁻), which are colored.[1][2][3]
Q2: What causes the pH of my this compound solution to change over time?
The most common reason for a pH drop in an unbuffered this compound solution is the absorption of atmospheric carbon dioxide (CO₂). CO₂ dissolves in water to form carbonic acid (H₂CO₃), a weak acid that can lower the pH of the solution, initiating the polymerization of this compound ions and leading to a color change.
Q3: Can the color change be reversed?
Yes, the color change due to polymerization is reversible. By increasing the pH of the solution back to approximately 10 with a base like sodium hydroxide (B78521) (NaOH) and boiling it, the colored polyoxothis compound species will depolymerize back into the colorless monomeric orthothis compound.[1][4][5][6][7] The boiling helps to overcome the kinetically sluggish depolymerization process.[1][5]
Q4: My solution has turned blue or green. What does this signify?
A blue or green color indicates a change in the oxidation state of the vanadium, typically from this compound(V) to a lower oxidation state. This is a reduction reaction. The blue color is characteristic of the vanadyl ion (VO²⁺), which is in the +4 oxidation state, while the green color is indicative of the V³⁺ ion.[8][9][10] This can be caused by the presence of reducing agents in your solution.
Q5: How should I store my sodium orthothis compound solution to maintain its colorlessness?
To ensure long-term stability, a prepared colorless sodium orthothis compound stock solution should be aliquoted into smaller volumes in tightly sealed containers and can be stored at -20°C.[1][5][7] Some protocols also suggest storage in flint glass at room temperature for several months.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Colorless solution turns yellow/orange upon storage. | pH has dropped below 9 due to CO₂ absorption from the air, leading to the formation of colored polyoxovanadates. | 1. Adjust the pH back to 10.0 using 1 M NaOH. 2. Boil the solution until it becomes colorless. 3. Cool to room temperature and re-verify the pH. Repeat if necessary. 4. Store in smaller, airtight containers to minimize headspace and exposure to air. |
| Solution is yellow immediately after dissolving sodium orthothis compound. | The initial pH of the dissolved sodium orthothis compound in water can be below the threshold required to maintain the monomeric form, leading to immediate polymerization. | This is a normal part of the preparation of a stable, colorless solution. Follow the detailed experimental protocol below for adjusting the pH and boiling to achieve a stable, colorless solution.[1][6][7] |
| Solution turns green or blue. | The this compound(V) has been reduced to a lower oxidation state (+3 or +4) by a contaminating reducing agent. | 1. Identify and eliminate the source of the reducing agent. Common lab reducing agents include dithiothreitol (B142953) (DTT), β-mercaptoethanol, and ascorbic acid. 2. Prepare a fresh solution, ensuring all glassware is thoroughly cleaned and rinsed with high-purity water. |
| A precipitate forms in the solution. | At near-neutral pH (around pH 7), brown hydrated V₂O₅ can precipitate out of solution.[1] | Adjust the pH of the solution to above 9 to redissolve the precipitate and form the colorless orthothis compound. |
Quantitative Data: this compound Species in Aqueous Solution
The speciation of this compound in an aqueous solution is highly dependent on the pH. The following table summarizes the dominant this compound species and their corresponding colors at different pH ranges.
| pH Range | Dominant Vanadium(V) Species | Appearance of Solution |
| > 13 | VO₄³⁻ (Orthothis compound) | Colorless |
| 9 - 12 | HVO₄²⁻, V₂O₇⁴⁻ (Pyrothis compound) | Colorless to Pale Yellow |
| 4 - 9 | H₂VO₄⁻, V₄O₁₂⁴⁻, HV₁₀O₂₈⁵⁻ (Metavanadates, Decathis compound) | Orange to Red |
| 2 - 4 | H₃VO₄, H₂V₁₀O₂₈⁴⁻ (Decathis compound) | Red to Pale Yellow |
| < 2 | [VO₂(H₂O)₄]⁺ (Pervanadyl ion) | Pale Yellow |
This table is a summary based on information from multiple sources.[1]
Experimental Protocol: Preparation of a Stable 0.2 M Sodium Orthothis compound Stock Solution
This protocol details the steps to prepare a stable, colorless stock solution of sodium orthothis compound that is primarily composed of the monomeric form, making it suitable for use as a phosphatase inhibitor.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized or Milli-Q water
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Beaker
-
Microwave or heating block/hot plate
-
Sterile, airtight storage tubes
Procedure:
-
Dissolution: Weigh out the appropriate amount of sodium orthothis compound to prepare a 0.2 M solution (e.g., 3.68 g for 100 mL). Dissolve the powder in approximately 80% of the final desired volume of high-purity water with stirring.[7]
-
Initial pH Adjustment: Measure the pH of the solution. It will likely be above 10. Carefully adjust the pH to 10.0 using 1 M HCl. The solution will turn yellow as the pH is lowered.[1][6][7]
-
Depolymerization by Boiling: Heat the solution to boiling. A microwave can be used for this step (heat for 5-15 seconds at a time to avoid bumping).[7] Continue to boil for about 10 minutes, or until the solution becomes completely colorless.[1][5] This indicates that the colored polyoxovanadates have depolymerized.
-
Cooling and pH Re-adjustment: Cool the solution to room temperature. The pH will likely have increased to above 10.[7]
-
Iterative Cycling: Readjust the pH back down to 10.0 with 1 M HCl. The solution may turn yellow again, though it should be less intense.
-
Repeat Boiling and Cooling: Repeat the boiling and cooling steps (steps 3 and 4).
-
Stabilization: Continue this cycle of pH adjustment, boiling, and cooling until the solution remains colorless and the pH stabilizes at 10.0 after cooling.[1][4][5][6][7] This may take 3-5 cycles.[7]
-
Final Volume and Storage: Once the solution is stable, bring it to the final desired volume with high-purity water. For applications in cell culture, the solution should be sterile-filtered through a 0.22 µm filter. Aliquot the solution into sterile, airtight tubes and store at -20°C.[1][5][7]
Visualization of this compound Speciation
The following diagrams illustrate the chemical pathways leading to the color change in this compound solutions.
Caption: pH-dependent polymerization of this compound.
Caption: Color change due to reduction of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vanadium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of a sodium orthothis compound solution [liverpool.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Protocols [cellsignet.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. The oxidation states of vanadium | Class experiment | RSC Education [edu.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Vanadate's Effect on Downstream Signaling Readouts
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using vanadate as a phosphatase inhibitor and troubleshooting its impact on downstream signaling readouts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sodium orthothis compound?
Sodium orthothis compound (Na₃VO₄) is a competitive inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3] It achieves this by acting as a phosphate (B84403) analog, mimicking the tetrahedral structure of the phosphate group in phosphotyrosine.[3] This allows it to bind to the active site of PTPs, preventing them from dephosphorylating their target proteins.[3]
Q2: Why is it crucial to "activate" my sodium orthothis compound solution?
In solution at neutral or acidic pH, orthothis compound can polymerize into less active decathis compound (B1236424) and other oligomeric species.[4][5][6] The "activation" process, which involves adjusting the pH to approximately 10 and boiling, breaks down these polymers into the active, monomeric orthothis compound form (VO₄³⁻).[5][6] An activated solution will be colorless, while a solution containing polymerized this compound will have a yellow-orange hue.[6]
Q3: What are the common off-target effects of this compound?
Besides inhibiting PTPs, this compound can also affect other enzymes that interact with phosphate, such as ATPases (including Na+/K+-ATPase) and some kinases.[3][7][8] It has also been shown to generate reactive oxygen species (ROS), which can independently trigger signaling pathways and induce cellular stress.[9] These off-target effects can lead to misinterpretation of experimental results.
Q4: Can this compound affect serine/threonine phosphatases?
While this compound is primarily known as a tyrosine phosphatase inhibitor, some studies have shown that it can also inhibit serine/threonine phosphatases like protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), particularly at higher concentrations.[10][11]
Troubleshooting Guide
Problem 1: No observable increase in phosphorylation of my protein of interest after this compound treatment.
| Possible Cause | Recommended Solution |
| Inactive this compound Solution | Ensure your sodium orthothis compound solution has been properly activated. The solution should be clear and colorless. Re-activate if the solution has a yellow tint.[5][6] |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system. |
| Inappropriate Incubation Time | The timing of this compound treatment is critical. A time-course experiment should be conducted to identify the optimal duration for observing the desired phosphorylation event. |
| Rapid Dephosphorylation After Lysis | Ensure that your lysis buffer contains a fresh cocktail of phosphatase inhibitors, including activated sodium orthothis compound, to prevent dephosphorylation during sample preparation.[12] |
| Poor Antibody Quality | Verify the specificity and sensitivity of your phospho-specific antibody using appropriate positive and negative controls. |
Problem 2: High background or non-specific bands on my Western blot for a phosphorylated protein.
| Possible Cause | Recommended Solution |
| Use of Milk as a Blocking Agent | Milk contains casein, a phosphoprotein, which can lead to high background when probing for phosphorylated proteins. Use a blocking buffer containing Bovine Serum Albumin (BSA) instead.[13] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specific binding. |
| Cross-reactivity of Secondary Antibody | Ensure your secondary antibody is specific for the species of your primary antibody and consider using pre-adsorbed secondary antibodies.[13] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in this compound Activation | Prepare a large batch of activated sodium orthothis compound, aliquot it, and store it at -20°C to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles.[5] |
| Differences in Cell Culture Conditions | Maintain consistent cell density, passage number, and serum concentrations, as these can all influence signaling pathways. |
| Inconsistent Lysis and Sample Handling | Standardize your sample preparation protocol, including incubation times on ice and centrifugation speeds, to minimize variability.[12] |
Quantitative Data Summary
Table 1: Effective Concentrations of Sodium Orthothis compound in Various Applications
| Application | Cell/System Type | Effective Concentration | Reference |
| General Phosphatase Inhibition in Lysates | Various | 1 mM | [14] |
| Inhibition of PTP1B (in vitro) | Enzyme Assay | Kᵢ: 0.38 ± 0.02 µM | [1][2] |
| Stimulation of Glucose Transport | L6 Myotubes | 1-100 µM | [15] |
| Activation of Akt Signaling | C141 Cells | 10-100 µM | [16] |
| Activation of STAT1α | Glomerular Mesangial Cells | 1-100 µM | [17] |
| Inhibition of Na,K-ATPase | Rat Vascular Smooth Muscle Cells | I₅₀: 10⁻⁶ to 10⁻⁷ M | [8] |
Experimental Protocols
Protocol 1: Activation of Sodium Orthothis compound
-
Prepare a 200 mM stock solution of sodium orthothis compound in distilled water.
-
Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will likely turn yellow.
-
Boil the solution until it becomes colorless (approximately 10 minutes). This indicates the depolymerization of this compound.
-
Allow the solution to cool to room temperature.
-
Re-adjust the pH to 10.0.
-
Repeat steps 3-5 until the solution remains colorless and the pH is stable at 10.0.
-
Aliquot the activated stock solution and store at -20°C.
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis:
-
After treating cells with this compound, wash them with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail and 1 mM activated sodium orthothis compound.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and Electrophoresis:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical, biochemical, and biological behaviors of this compound and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits the ATP-dependent degradation of proteins in reticulocytes without affecting ubiquitin conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound effect on the Na,K-ATPase and the Na-K pump in in vitro-grown rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced cell growth regulation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 13. wildtypeone.substack.com [wildtypeone.substack.com]
- 14. benchchem.com [benchchem.com]
- 15. Tyrosine phosphatase inhibitors, this compound and perthis compound, stimulate glucose transport and GLUT translocation in muscle cells by a mechanism independent of phosphatidylinositol 3-kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound activated Akt and promoted S phase entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of STAT1 alpha by phosphatase inhibitor this compound in glomerular mesangial cells: involvement of tyrosine and serine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of Vanadate in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficacy of vanadate in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in primary cell cultures?
A1: this compound primarily functions as a competitive inhibitor of protein tyrosine phosphatases (PTPs). By inhibiting PTPs, this compound prevents the dephosphorylation of tyrosine residues on various proteins, thereby mimicking the effects of growth factors like insulin (B600854). This inhibition leads to the prolonged activation of signaling pathways that regulate cell growth, proliferation, and metabolism.[1][2]
Q2: Why is the preparation of the this compound solution critical for experimental success?
A2: In aqueous solutions, this compound can exist in various forms, including monomers and polymers (e.g., decathis compound), depending on the concentration and pH.[3] The monomeric form (orthothis compound) is the most potent inhibitor of PTPs. To ensure a consistent and effective solution, it is crucial to "activate" sodium orthothis compound. This process involves adjusting the pH to 10 and boiling the solution to break down polymers into active monomers.[1][2][4]
Q3: What are the common challenges when using this compound with primary cells?
A3: Primary cells are often more sensitive than immortalized cell lines. The most common challenges include:
-
Cytotoxicity: this compound can induce oxidative stress and cell death at higher concentrations.[5]
-
Inconsistent Results: This can arise from improper this compound solution preparation, leading to varying concentrations of the active monomeric form.
-
Precipitation in Media: this compound can sometimes precipitate in culture media, especially at high concentrations or with temperature and pH shifts, reducing its effective concentration.
Q4: How do I determine the optimal concentration and incubation time for my primary cells?
A4: The optimal concentration and incubation time are highly dependent on the primary cell type and the specific experimental goal. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cells. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and several time points (e.g., 30 minutes, 2 hours, 6 hours, 24 hours).[6] Assess both the desired effect (e.g., protein phosphorylation) and cell viability to find the ideal experimental window.
Troubleshooting Guides
Problem 1: High Cell Death or Cytotoxicity
Possible Causes:
-
This compound concentration is too high: Primary cells can be very sensitive to this compound-induced toxicity.[5][7]
-
Prolonged incubation time: Continuous exposure can lead to cumulative toxic effects.
-
Oxidative stress: this compound is known to generate reactive oxygen species (ROS), which can damage cells.[8][9]
Solutions:
-
Perform a dose-response curve: Systematically test a range of this compound concentrations to identify the highest concentration that does not significantly impact cell viability.
-
Optimize incubation time: Determine the shortest incubation time required to observe the desired biological effect.
-
Co-treatment with antioxidants: Consider co-incubating cells with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS-induced damage, though this may also interfere with some signaling pathways.
-
Use fresh media: Ensure the cell culture media is fresh and contains all necessary nutrients to support cell health.
Problem 2: Inconsistent or No Effect of this compound Treatment
Possible Causes:
-
Improperly prepared this compound solution: The presence of this compound polymers can reduce the effective concentration of the active monomeric form.[3]
-
Degradation of this compound in media: this compound stability can be influenced by media components and storage conditions.
-
Low expression of target proteins: The signaling pathway of interest may not be highly active in your primary cell type.
-
Rapid dephosphorylation after cell lysis: Phosphatases can quickly remove the phosphate (B84403) groups that this compound is intended to preserve.
Solutions:
-
Follow a strict protocol for this compound activation: Ensure the sodium orthothis compound solution is properly prepared by adjusting the pH to 10 and boiling to depolymerize the this compound.[1][2][4]
-
Prepare fresh this compound dilutions: Add the activated this compound to your culture media immediately before treating the cells.
-
Include phosphatase inhibitors in your lysis buffer: When preparing cell lysates for analysis (e.g., Western blotting), always include a cocktail of phosphatase inhibitors, including freshly activated sodium orthothis compound, to preserve the phosphorylation state of your proteins of interest.[1][2]
-
Use positive controls: Treat a known responsive cell line alongside your primary cells to ensure the this compound solution is active.
Problem 3: Precipitate Formation in Cell Culture Media
Possible Causes:
-
High concentration of this compound: this compound can precipitate at high concentrations.
-
Interaction with media components: Certain salts or proteins in the media can cause this compound to precipitate.
-
Temperature or pH shifts: Changes in temperature (e.g., moving from a refrigerator to a 37°C incubator) or pH can affect this compound solubility.
Solutions:
-
Prepare this compound stock solution at a higher pH: Maintaining a pH of around 10 for your stock solution can help keep this compound in its monomeric, soluble form.[1][2]
-
Add this compound to pre-warmed media: This can help prevent precipitation caused by temperature shock.
-
Filter-sterilize the final media: After adding this compound, pass the media through a 0.22 µm filter to remove any small precipitates before adding it to your cells.
-
Visually inspect media: Always check your media for any signs of precipitation before and during the experiment.
Quantitative Data Summary
The following tables summarize reported concentrations and incubation times of this compound used in various primary cell culture experiments. These values should be used as a starting point for optimization in your specific experimental system.
Table 1: Effective this compound Concentrations in Different Primary Cell Types
| Primary Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Rabbit Costal Chondrocytes | 4 µM | Increased proteoglycan synthesis | [10][11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 25 µM - 100 µM | Increased PGI2 production, decreased ET-1 production | [12][13] |
| Neonatal Rat Cardiomyocytes | 10 µM | 50% loss of cell viability after 24h | [4] |
| Fish Chondrocytes | Not specified | Stimulation of proliferation | |
| Bovine Pulmonary Artery Endothelial Cells | 25 µM | Reduction of apoptosis | [13] |
Table 2: this compound Incubation Times and Corresponding Effects
| Primary Cell Type | Incubation Time | This compound Concentration | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | 24 hours | 10 µM | 50% loss of cell viability | [4] |
| Rabbit Costal Chondrocytes | Not specified | 4 µM | Morphological differentiation | [10][11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Time-dependent | Not specified | Sustained release of PGI2 | [12] |
| Cerebellar Granule Progenitors | 48 hours | 0 - 100 µM | Decreased cell number | [14] |
Experimental Protocols
Protocol 1: Preparation of Activated Sodium Orthothis compound Solution (200 mM Stock)
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized water (ddH₂O)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Heating plate or microwave
Procedure:
-
Dissolve sodium orthothis compound in ddH₂O to a final concentration of 200 mM.[2][4]
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will likely turn yellow.[1][2]
-
Boil the solution until it becomes colorless. This indicates the breakdown of polymeric this compound into the monomeric form.[1][2]
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling steps until the pH stabilizes at 10.0 after boiling and cooling.[1][2]
-
Bring the final volume to the desired amount with ddH₂O.
-
Store the activated this compound solution in aliquots at -20°C. For cell culture experiments, filter-sterilize the required amount before use.[2]
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
Materials:
-
Primary cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Activated sodium orthothis compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of activated sodium orthothis compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time (e.g., 24 hours).
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[15]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight at 37°C, ensuring complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Phosphorylated Proteins
Materials:
-
This compound-treated and control primary cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (including 1-2 mM activated sodium orthothis compound)
-
Cell scraper
-
Microcentrifuge
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for the phosphorylated protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating primary cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration.
-
Denature an equal amount of protein from each sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: this compound mimics insulin by inhibiting PTP1B, leading to sustained insulin receptor signaling.
Caption: this compound enhances MAPK/ERK signaling by inhibiting phosphatases that deactivate the pathway.
Caption: this compound can induce oxidative stress through the generation of various reactive oxygen species.
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. inventbiotech.com [inventbiotech.com]
- 4. This compound induces necrotic death in neonatal rat cardiomyocytes through mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time and dose-response study of the effects of this compound in rats: changes in blood cells, serum enzymes, protein, cholesterol, glucose, calcium, and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced cell growth regulation and the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Vanadate vs. Pervanadate: A Researcher's Guide to Phosphatase Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of signal transduction, the choice of a suitable phosphatase inhibitor is critical. Vanadate and its oxidized form, perthis compound (B1264367), are two widely used inhibitors of protein tyrosine phosphatases (PTPs). This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your research needs.
At a Glance: this compound vs. Perthis compound
| Feature | This compound (Orthothis compound) | Perthis compound |
| Mechanism of Action | Competitive, reversible inhibitor | Irreversible inhibitor |
| Primary Target | Protein Tyrosine Phosphatases (PTPs) | Protein Tyrosine Phosphatases (PTPs) |
| Mode of Inhibition | Acts as a phosphate (B84403) analog, binding to the active site.[1][2][3] | Oxidizes the catalytic cysteine residue in the PTP active site.[1][2][3] |
| Potency | Potent, with Ki values in the sub-micromolar range for PTPs.[1][2][3] | Generally more potent than this compound, with IC50 values in the nanomolar range.[4] |
| Specificity | Broad-spectrum inhibitor of PTPs. Also inhibits other phosphatases like alkaline phosphatases and some serine/threonine phosphatases.[5][6] | More specific for PTPs compared to serine/threonine phosphatases. |
| Reversibility | Reversible upon removal of the inhibitor.[1][2][3] | Irreversible due to covalent modification of the enzyme.[1][2][3] |
| Cell Permeability | Can enter cells, though the mechanism is not fully elucidated.[7][8] | Considered readily cell-permeable.[9] |
| Stability | Activated stock solutions are stable for months at -20°C. | Less stable, freshly prepared solutions are recommended for use within a few hours.[9] |
Delving Deeper: Mechanism of Action
The fundamental difference between this compound and perthis compound lies in their interaction with the target phosphatase.
This compound , in its orthothis compound form (VO43-), acts as a structural analog of phosphate. This allows it to competitively bind to the active site of PTPs, effectively blocking the binding of the true substrate. This interaction is reversible, meaning that upon removal of this compound, the enzyme can regain its activity.
Perthis compound , a complex of this compound and hydrogen peroxide, exerts its inhibitory effect through a more permanent mechanism. It irreversibly oxidizes the highly conserved and catalytically essential cysteine residue within the PTP active site.[1][2][3] This covalent modification renders the enzyme inactive.
Performance Data: A Quantitative Comparison
Direct comparison of inhibitory potency can be challenging due to variations in experimental conditions. However, available data consistently points to perthis compound being a more potent inhibitor of PTPs than this compound.
| Inhibitor | Target Phosphatase | Inhibitory Constant | Reference |
| This compound | PTP1B | Ki = 0.38 ± 0.02 µM | [1][2][3] |
| Perthis compound | Membrane-associated PTPs | IC50 = 150 nM | [4] |
| This compound | β-arrestin 1 cleavage inhibition | IC50 = 0.1 - 0.5 mM | [9] |
| This compound | Na,K-ATPase | I50 = 0.1 - 1 µM | [7] |
Specificity Profile
While both compounds are primarily used as PTP inhibitors, their specificity profiles differ. This compound has been shown to inhibit a broader range of phosphatases, including alkaline phosphatases and the serine/threonine phosphatase calcineurin.[5][6] In contrast, perthis compound exhibits greater specificity for PTPs. This can be a critical consideration when investigating signaling pathways that involve multiple types of phosphatases.
Experimental Protocols
Proper preparation of these inhibitors is crucial for obtaining reliable and reproducible results.
Activation of Sodium Orthothis compound
For maximal inhibitory activity, sodium orthothis compound must be "activated" by depolymerization.
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized water
-
1 M HCl
-
1 M NaOH
Procedure:
-
Prepare a 100 mM solution of sodium orthothis compound in deionized water.
-
Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow.
-
Boil the solution until it becomes colorless.
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0.
-
Repeat the boiling and cooling cycle until the solution remains colorless and the pH stabilizes at 10.0.
-
Store the activated this compound solution in aliquots at -20°C.
Preparation of Perthis compound
Perthis compound is prepared by mixing sodium orthothis compound with hydrogen peroxide. Due to its limited stability, it should be prepared fresh before each experiment.
Materials:
-
Activated 100 mM Sodium Orthothis compound solution (pH 10.0)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized water or appropriate buffer
Procedure:
-
Immediately before use, mix equal volumes of 100 mM activated sodium orthothis compound and 100 mM hydrogen peroxide.
-
Incubate the mixture at room temperature for 15 minutes.
-
Dilute the perthis compound solution to the desired final concentration in your experimental buffer or media.
Note: Some protocols include the addition of catalase to remove excess hydrogen peroxide after the initial incubation.
Choosing the Right Inhibitor: A Logical Workflow
The decision to use this compound or perthis compound depends on the specific experimental goals.
Conclusion
Both this compound and perthis compound are invaluable tools for studying protein tyrosine phosphorylation. Perthis compound is generally the superior choice when high potency and specificity for PTPs are desired, and irreversible inhibition is acceptable. Its rapid and potent action makes it ideal for studies aiming to achieve maximal PTP inhibition. However, its limited stability requires fresh preparation for each use.
This compound, on the other hand, is a versatile and stable inhibitor suitable for experiments where reversible inhibition is necessary. Its broader specificity should be taken into account, as it may affect other phosphatases. The requirement for an activation step is another consideration for its use.
Ultimately, the selection between this compound and perthis compound should be guided by a thorough understanding of their distinct mechanisms and properties, in the context of the specific biological question being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Inhibition of Protein-tyrosine Phosphatases by this compound and Perthis compound* | Semantic Scholar [semanticscholar.org]
- 4. The enhancement by perthis compound of tyrosine phosphorylation on prostatic proteins occurs through the inhibition of membrane-associated tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine/threonine phosphatase activity of calcineurin is inhibited by sodium orthothis compound and dithiothreitol reverses the inhibitory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound effect on the Na,K-ATPase and the Na-K pump in in vitro-grown rat vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of endothelial cell myosin light chain phosphorylation and permeability by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protein Tyrosine Phosphatase Inhibitor, Perthis compound, Inhibits Angiotensin II-Induced β-Arrestin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Orthovanadate and Okadaic Acid in Cellular Signaling Research
In the landscape of cell signaling research, the use of specific inhibitors is paramount to dissecting the intricate phosphorylation-dependent pathways that govern cellular processes. Among the vast arsenal (B13267) of available biochemical tools, sodium orthovanadate and okadaic acid have emerged as cornerstone inhibitors for studying protein phosphatases. While both are potent phosphatase inhibitors, they exhibit distinct specificities, mechanisms of action, and cellular effects. This guide provides an objective comparison of sodium orthothis compound and okadaic acid, supported by experimental data, to aid researchers in selecting the appropriate tool for their investigative needs.
Mechanism of Action and Specificity
Sodium orthothis compound (Na₃VO₄) is a broad-spectrum inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Its inhibitory action stems from its ability to act as a transition-state analog of phosphate (B84403).[2] this compound, in its tetrahedral this compound (VO₄³⁻) form, structurally mimics the phosphate group, allowing it to bind to the active site of PTPs and form a stable adduct with the catalytic cysteine residue, thereby rendering the enzyme inactive.[2] Beyond PTPs, sodium orthothis compound also inhibits alkaline phosphatases and a variety of ATPases, including Na+/K+ ATPase.[3]
Okadaic acid, a marine toxin isolated from the black sponge Halichondria okadaii, is a potent and selective inhibitor of serine/threonine protein phosphatases.[4][5] It primarily targets protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), with a significantly higher affinity for PP2A.[6][7] Its mechanism involves binding to the catalytic subunit of these phosphatases, thereby occluding the active site and preventing the dephosphorylation of substrate proteins. Okadaic acid shows very little to no inhibitory activity against PP2C, acid and alkaline phosphatases, or protein tyrosine phosphatases.[6][7]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the inhibitory concentrations (IC50) of sodium orthothis compound and okadaic acid against various phosphatases, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Potency (IC50) of Sodium Orthothis compound
| Target Phosphatase | IC50 | References |
| Protein Tyrosine Phosphatases (general) | ~10 µM | [3][8] |
| (Na,K)-ATPase | 40 nM | [9] |
| Alkaline Phosphatase | 10 µM | [3] |
Note: The potency of sodium orthothis compound can be influenced by its polymerization state. Activation by boiling at pH 10 is crucial for maximal inhibitory activity.[10][11]
Table 2: Inhibitory Potency (IC50) of Okadaic Acid
| Target Phosphatase | IC50 | References |
| Protein Phosphatase 1 (PP1) | 3 - 50 nM | [6][7][12] |
| Protein Phosphatase 2A (PP2A) | 0.1 - 1 nM | [6][7][12] |
| Protein Phosphatase 2B (Calcineurin) | ~4,000 nM | [13] |
| Protein Phosphatase 4 (PP4) | 0.1 nM | [7] |
| Protein Phosphatase 5 (PP5) | 3.5 nM | [7] |
Cellular Effects and Research Applications
The distinct specificities of sodium orthothis compound and okadaic acid translate into different cellular effects and research applications.
Sodium Orthothis compound is widely used to preserve the phosphotyrosine status of proteins in cell lysates for downstream applications like Western blotting and immunoprecipitation.[2][14] By inhibiting PTPs, it effectively "freezes" the cellular phosphoproteome at the moment of lysis. In living cells, it can be used to study the roles of tyrosine phosphorylation in various signaling pathways, including those involved in cell growth, proliferation, and apoptosis.[15] For instance, it has been shown to suppress p53-mediated apoptosis and enhance the proliferation of certain progenitor cells.
Okadaic Acid is a valuable tool for investigating cellular processes regulated by serine/threonine phosphorylation.[6] Its potent inhibition of PP2A and PP1 leads to the hyperphosphorylation of numerous cellular proteins. This makes it a powerful inducer of various cellular responses, including apoptosis, cytoskeletal reorganization, and cell cycle arrest.[16][17] It is frequently used to study the roles of PP2A and PP1 in signaling cascades such as the MAPK/ERK pathway.[18] Furthermore, its ability to induce hyperphosphorylation of the tau protein has made it a tool for creating cellular and animal models of Alzheimer's disease.[5][7]
The following diagram illustrates the differential effects of these inhibitors on a generalized signaling pathway.
Caption: Differential inhibition of protein phosphatases by sodium orthothis compound and okadaic acid.
Experimental Protocols
Activation of Sodium Orthothis compound
For maximal inhibitory activity against PTPs, sodium orthothis compound must be "activated" to depolymerize this compound oligomers into the monomeric orthothis compound form.[10][11]
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized water
-
1 M NaOH
-
1 M HCl
-
pH meter
-
Boiling water bath or microwave
Procedure:
-
Prepare a 200 mM stock solution of sodium orthothis compound in deionized water.[19][20]
-
Adjust the pH of the solution to 10.0 using 1 M NaOH or 1 M HCl. The solution will turn yellow.[20][21]
-
Boil the solution until it becomes colorless (approximately 10 minutes).[20][22]
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0 with 1 M HCl. The solution may turn yellow again.[21]
-
Repeat the boiling and pH adjustment steps until the solution remains colorless at pH 10.0.[20][21]
-
Aliquot the activated sodium orthothis compound and store at -20°C.
The following diagram outlines the workflow for activating sodium orthothis compound.
Caption: Workflow for the activation of sodium orthothis compound.
General Protocol for Okadaic Acid Treatment in Cell Culture
Materials:
-
Okadaic Acid
-
DMSO or Ethanol (for stock solution)
-
Cell culture medium
-
Cultured cells
Procedure:
-
Prepare a stock solution of okadaic acid in DMSO or ethanol. For example, to make a 1 mM stock, reconstitute 25 µg in 31.1 µl of DMSO.[6]
-
Store the stock solution at -20°C. It is recommended to aliquot to avoid multiple freeze-thaw cycles.[6]
-
On the day of the experiment, dilute the stock solution to the desired working concentration in pre-warmed cell culture medium. Typical working concentrations range from 10 nM to 1 µM.[6]
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of okadaic acid.
-
Incubate the cells for the desired period, typically ranging from 15 minutes to several hours, depending on the experimental goals.[6]
-
After incubation, proceed with cell lysis or other downstream analyses.
The following diagram provides a logical comparison of the primary targets and downstream effects of the two inhibitors.
Caption: Logical comparison of sodium orthothis compound and okadaic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Okadaic acid: the archetypal serine/threonine protein phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and cellular mechanism of okadaic acid (OKA)-induced neurotoxicity: a novel tool for Alzheimer's disease therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Sodium orthothis compound - Wikipedia [en.wikipedia.org]
- 11. neb.com [neb.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sodium orthothis compound inhibits growth and triggers apoptosis of human anaplastic thyroid carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Okadaic Acid: More than a Diarrheic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocols [cellsignet.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. encodeproject.org [encodeproject.org]
Validating Phosphatase Inhibition: A Comparative Guide to Using Sodium Orthovanadate as a Positive Control
For researchers, scientists, and drug development professionals, ensuring the accurate assessment of protein phosphorylation is paramount. Endogenous phosphatases released during cell lysis can compromise experimental results by dephosphorylating target proteins. This guide provides a comprehensive comparison of phosphatase inhibitors, with a focus on the use of sodium orthovanadate as a potent, broad-spectrum positive control for validating phosphatase inhibition in your experiments.
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, from signal transduction to cell cycle control.[1][2] The dynamic balance between protein kinases and phosphatases dictates the phosphorylation state of proteins and, consequently, cellular function. To study protein phosphorylation accurately, it is essential to inhibit phosphatase activity during sample preparation and analysis.[2][3][4]
Sodium orthothis compound (Na₃VO₄) is a widely used and effective inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases (APs).[5][6][7] It functions as a competitive inhibitor, acting as a phosphate (B84403) analog that binds to the active site of these enzymes.[6][8][9] This makes it an excellent positive control to confirm that phosphatase inhibition is effective in an experimental setup.
Performance Comparison: Sodium Orthothis compound vs. Other Phosphatase Inhibitors
While sodium orthothis compound is a powerful tool, it is important to understand its characteristics in comparison to other available inhibitors. The choice of inhibitor often depends on the specific research question and the types of phosphatases being investigated.[10] Broad-spectrum cocktails offer convenience for general protection of the phosphoproteome, while specific inhibitors are crucial for dissecting the roles of individual phosphatases.[10]
Here, we compare the performance of sodium orthothis compound with other commonly used phosphatase inhibitors.
| Inhibitor | Target Class | Mechanism of Action | Potency (IC50/Ki) | Activation Required | Key Features |
| Sodium Orthothis compound | Protein Tyrosine Phosphatases, Alkaline Phosphatases, some ATPases[6][9] | Competitive (Phosphate analog)[8][9] | PTP1B: Ki = 0.38 µM[8], Alkaline Phosphatase: Ki < 1 µM; IC50 ≈ 10 µM[9][11] | Yes (Depolymerization)[6][9] | Broad-spectrum for PTPs and APs; cost-effective. |
| Broad-Spectrum Inhibitor Cocktails (e.g., PhosSTOP™) | Serine/Threonine and Tyrosine Phosphatases[10] | Mixture of competitive and non-competitive inhibitors | Varies by component; generally provides broad inhibition | No | Convenient, all-in-one solution for general phosphoprotein protection.[10] |
| Okadaic Acid | Serine/Threonine Phosphatases (PP1, PP2A)[3] | Non-competitive | PP2A: IC50 ≈ 0.1 nM, PP1: IC50 ≈ 10-15 nM | No | Potent and selective inhibitor of specific serine/threonine phosphatases. |
| Microcystins | Serine/Threonine Phosphatases (PP1, PP2A)[3] | Covalent, irreversible | Potent, low nM range | No | High-potency, irreversible inhibition of PP1 and PP2A. |
| Sodium Fluoride (NaF) | Serine/Threonine and Acidic Phosphatases[2] | Irreversible | mM range[2] | No | Commonly used in combination with other inhibitors. |
| β-Glycerophosphate | Serine/Threonine Phosphatases[2] | Reversible | mM range[2] | No | Often included in lysis buffers. |
| ML095 | Placental Alkaline Phosphatase (PLAP)[9] | Biochemical inhibitor | PLAP: IC50 = 2.1 - 3.7 µM[9] | No | Highly selective for a specific alkaline phosphatase isozyme.[9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data.[10] Below are methodologies for key experiments related to the validation of phosphatase inhibition.
Activation of Sodium Orthothis compound
For maximal inhibitory activity, sodium orthothis compound must be depolymerized from its polymeric form to the monomeric this compound ion (H₂VO₄⁻).[6][9]
Materials:
-
Sodium Orthothis compound (Na₃VO₄)
-
Deionized Water
-
1 M NaOH
-
1 M HCl
-
pH meter
Procedure:
-
Prepare a 100-200 mM solution of sodium orthothis compound in deionized water.[6]
-
Adjust the pH of the solution to 10.0 using 1 M NaOH. The solution will initially appear yellowish.[6][9]
-
Boil the solution until it becomes colorless (approximately 10 minutes), indicating the conversion to monomeric this compound.[6]
-
Cool the solution to room temperature.
-
Readjust the pH to 10.0 with 1 M NaOH or 1 M HCl as needed.[6]
-
Store the activated sodium orthothis compound solution in aliquots at -20°C.
In Vitro Phosphatase Inhibition Assay (Colorimetric)
This protocol is used to determine the inhibitory effect of a compound on phosphatase activity using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified phosphatase enzyme (e.g., calf intestinal alkaline phosphatase)
-
Assay Buffer (e.g., 30 mM HEPPS, pH 8.0, 5 mM MgCl₂)[12]
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Activated Sodium Orthothis compound (positive control) or other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the activated sodium orthothis compound or test inhibitor in the assay buffer.
-
In a 96-well plate, add the purified phosphatase to each well, except for the negative control wells.
-
Add the different concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).[10]
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.[10]
-
Initiate the reaction by adding the pNPP substrate to all wells.[12]
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.[10]
-
Stop the reaction by adding a strong base (e.g., NaOH) which also enhances the color of the p-nitrophenol product.[10][13]
-
Measure the absorbance at 405 nm using a microplate reader.[9]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Western Blot Analysis of Protein Phosphorylation
This protocol assesses the effectiveness of phosphatase inhibitors in preserving the phosphorylation state of proteins in a cellular context.
Materials:
-
Cultured cells
-
Cell lysis buffer supplemented with and without phosphatase inhibitors (including activated sodium orthothis compound)
-
Primary antibody specific to the phosphorylated protein of interest
-
Primary antibody for the total protein (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Treat cultured cells with appropriate stimuli to induce protein phosphorylation.
-
Lyse the cells in lysis buffer either containing a phosphatase inhibitor cocktail or a known concentration of activated sodium orthothis compound. As a negative control, lyse a parallel set of cells in a buffer lacking inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Compare the intensity of the phosphoprotein bands between the samples with and without inhibitors. A stronger band in the inhibitor-treated lanes validates the effectiveness of the inhibition.
Visualizing Concepts in Phosphatase Inhibition
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway affected by phosphatases, a typical experimental workflow, and the conceptual difference between specific and broad-spectrum inhibitors.
Caption: MAPK signaling pathway regulated by protein tyrosine phosphatases.
References
- 1. Phosphatase Inhibitor Cocktail [sigmaaldrich.com]
- 2. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sodium orthothis compound = 90 titration 13721-39-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of human alkaline phosphatases by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. sserc.org.uk [sserc.org.uk]
Validating the Insulin-Mimetic Effects of Vanadate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insulin-mimetic effects of vanadate with known insulin (B600854) agonists. The information presented is supported by experimental data to aid in the validation and assessment of this compound as a potential therapeutic agent.
This compound, a salt of the element vanadium, has long been recognized for its insulin-like properties, stimulating glucose uptake and metabolism in a manner akin to insulin.[1][2] This has positioned it as a compound of interest in the study of diabetes and metabolic disorders. This guide delves into the experimental validation of this compound's insulin-mimetic effects, offering a comparative analysis with established insulin agonists, including insulin itself and Glucagon-Like Peptide-1 (GLP-1) receptor agonists.
Comparative Efficacy: this compound vs. Known Insulin Agonists
To objectively assess the insulin-mimetic potential of this compound, its performance in key metabolic assays is compared with that of insulin and GLP-1 receptor agonists. The following tables summarize quantitative data from various studies, highlighting the relative efficacy of these compounds in stimulating glucose uptake and glycogen (B147801) synthesis.
| Compound | Cell Type | Concentration | Effect on Glucose Uptake | Reference |
| This compound | Rat Cardiomyocytes | 5 mM | 2-fold increase over basal | [3] |
| Insulin | Rat Cardiomyocytes | 100 nM | 3-fold increase over basal | [3] |
| This compound | Rat Adipocytes | 5 - 20 µM | 20% to 34% increase | [4] |
| Decathis compound | Rat Adipocytes | - | ~6-fold increase in basal uptake | [5] |
| Insulin | Human Myotubes | EC50: 0.27 ± 0.03 nM | Stimulates 50% increase in 2-deoxyglucose uptake | [1][5] |
| Liraglutide | Mouse Skeletal Muscle Cells | - | Stimulated GLUT4 translocation | [6] |
| Exenatide | In vivo (Dogs) | - | ~20% increase in whole-body glucose disposal | [7] |
Table 1: Comparative Effects on Glucose Uptake. This table presents a summary of the effects of this compound and known insulin agonists on glucose uptake in different experimental models.
| Compound | Cell Type/Model | Conditions | Effect on Glycogen Synthesis | Reference |
| This compound | Dexamethasone-treated 3T3 Adipocytes | 4-day treatment | 2-3-fold increase | [8] |
| GLP-1 Agonists | Skeletal Muscle | - | Increases glycogen synthesis via AMPK activation | [9] |
| Exenatide | Hepatocytes | Co-culture with adipose tissue | Improves inhibitory effect of adipose tissue on key proteins in glycogen synthesis pathway | [10] |
Table 2: Comparative Effects on Glycogen Synthesis. This table summarizes the impact of this compound and GLP-1 receptor agonists on glycogen synthesis.
Unraveling the Mechanisms: Signaling Pathways
The insulin-mimetic actions of this compound are primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPs), enzymes that dephosphorylate and inactivate key components of the insulin signaling pathway. This inhibition leads to the prolonged activation of signaling cascades, even in the absence of insulin.
Insulin Signaling Pathway
The canonical insulin signaling pathway involves the activation of the insulin receptor, leading to the downstream activation of two major branches: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily responsible for the metabolic effects of insulin, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Figure 1: Insulin Signaling Pathway and the Role of this compound. This diagram illustrates the PI3K/Akt and MAPK/ERK pathways activated by insulin. This compound exerts its insulin-mimetic effects by inhibiting protein tyrosine phosphatases (PTPs), thereby enhancing and prolonging the phosphorylation-dependent signaling cascade.
Experimental Protocols for Validation
Accurate validation of insulin-mimetic compounds requires robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used to assess the effects of this compound and other agonists on glucose metabolism and intracellular signaling.
2-Deoxy-D-glucose (2-DG) Uptake Assay
This assay measures the rate of glucose transport into cells using a non-metabolizable glucose analog, 2-deoxy-D-glucose.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-Deoxy-D-[³H]glucose or a non-radioactive 2-DG detection kit
-
Insulin, this compound, and other test agonists
-
Lysis buffer (e.g., 0.1% SDS, 0.1M NaOH)
-
Scintillation cocktail (for radioactive method)
Procedure:
-
Cell Culture and Differentiation: Plate cells (e.g., 3T3-L1 pre-adipocytes or L6 myoblasts) in multi-well plates and differentiate them into mature adipocytes or myotubes according to standard protocols.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated cells for 2-4 hours in serum-free medium to reduce basal glucose uptake.
-
Agonist Stimulation: Wash the cells with KRH buffer and then incubate with the desired concentrations of insulin, this compound, or other agonists in KRH buffer for a specified time (e.g., 30 minutes).
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose (or non-radioactive 2-DG) to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold PBS. Lyse the cells using the appropriate lysis buffer.
-
Quantification:
-
Radioactive Method: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-Radioactive Method: Follow the manufacturer's instructions for the specific 2-DG uptake assay kit being used, which typically involves a colorimetric or fluorometric readout.
-
-
Data Analysis: Normalize the glucose uptake values to the protein concentration in each well.
Western Blot Analysis of Akt and ERK Phosphorylation
This technique is used to detect the activation of key signaling proteins by measuring their phosphorylation status.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with agonists as described for the glucose uptake assay. After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., total Akt) or a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software.
Experimental and Logical Workflow
The validation of an insulin-mimetic compound like this compound follows a logical progression of experiments, from initial screening to more detailed mechanistic studies.
References
- 1. Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of metformin and vanadium on leptin secretion from cultured rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liraglutide enhances glucose transporter 4 translocation via regulation of AMP-activated protein kinase signaling pathways in mouse skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exenatide sensitizes insulin-mediated whole-body glucose disposal and promotes uptake of exogenous glucose by the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High doses of catecholamines activate glucose transport in human adipocytes independently from adrenoceptor stimulation or vanadium addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLP-1 and Its Role in Glycogen Production: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exenatide improves hepatocyte insulin resistance induced by different regional adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Vanadate Under the Microscope: A Comparative Guide to its Experimental Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of vanadate's performance as a protein tyrosine phosphatase (PTP) inhibitor against various alternatives. Supported by experimental data, this document details methodologies for key experiments and visualizes critical signaling pathways to aid in the informed selection of research tools.
This compound and its derivatives are widely utilized as pan-inhibitors of protein tyrosine phosphatases (PTPs), crucial enzymes that counteract the activity of protein tyrosine kinases.[1] This inhibitory action makes this compound a valuable tool for studying signaling pathways regulated by tyrosine phosphorylation, such as the insulin (B600854), MAPK/ERK, and PI3K/Akt pathways. However, understanding its efficacy and potential off-target effects necessitates a thorough comparison with other available PTP inhibitors. This guide aims to provide a cross-validation of experimental results obtained with this compound by comparing its performance with alternatives, supported by quantitative data and detailed experimental protocols.
Performance Comparison of PTP1B Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases.[2][3] The following table summarizes the inhibitory potency of sodium orthothis compound and a selection of alternative inhibitors against PTP1B. It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions.
| Inhibitor | Type | Mechanism of Inhibition | Target Site | IC50 (µM) | Ki (µM) | Reference |
| Sodium Orthothis compound | Inorganic Vanadium Salt | Competitive | Active Site | ~0.204 | 0.38 ± 0.02 | [4] |
| Phenylarsine Oxide (PAO) | Organoarsenic Compound | Covalent | Vicinal Thiols | 0.6 - 2.0 | - | [3] |
| Trodusquemine (MSI-1436) | Aminosterol | Non-competitive | Allosteric (C-terminal) | 1 | - | [5] |
| PTP1B-IN-14 | Small Molecule | Allosteric | Allosteric Site | 0.72 | - | [3] |
| Mulberrofuran D2 (MD2) | Arylbenzofuran | Non-competitive | - | 3.11 ± 0.10 | 2.63 | [2] |
| JTT-551 | Small Molecule | Mixed-type | Active Site & Secondary Site | - | 0.22 ± 0.04 | [5] |
| Ertiprotafib | Small Molecule | - | - | 1.6-29 | - | [6] |
| ABBV-CLS-484 | Small Molecule | - | PTP1B, PTPN2 | 0.0025 (PTPN1) | - | [6] |
Deciphering the Inhibition: Experimental Protocols
Accurate cross-validation of experimental results relies on standardized and detailed methodologies. The following sections provide protocols for key experiments used to assess the efficacy of this compound and its alternatives.
Protocol 1: Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This colorimetric assay is a fundamental method for quantifying the inhibitory activity of compounds against PTPs, using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (B142953) (DTT)[2]
-
Test compounds (e.g., sodium orthothis compound, alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the PTP1B enzyme with varying concentrations of the test compound in the assay buffer for 10-15 minutes at 37°C.[2] Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[2]
-
Reaction Termination: Stop the reaction by adding the stop solution. The addition of a strong base also enhances the color of the p-nitrophenol product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.[2]
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the mechanism of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics (e.g., Lineweaver-Burk or Dixon plots).[3]
-
Protocol 2: Western Blotting for Analysis of Signaling Pathways
Western blotting is a key technique to analyze the phosphorylation status of proteins within signaling cascades, providing insight into the cellular effects of PTP inhibitors.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Cell culture reagents
-
Test compounds (this compound and alternatives)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthothis compound)[1]
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total proteins of interest, e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve cells for 4-24 hours to reduce basal pathway activation.[1]
-
Treat cells with desired concentrations of the test compounds for various durations. Include a vehicle control.
-
If applicable, stimulate the pathway with a growth factor (e.g., insulin, EGF) for a short period before harvesting.[7]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Scrape and collect the cell lysate, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[8]
-
Block the membrane to prevent non-specific antibody binding.[9]
-
Incubate with primary antibody overnight at 4°C.[9]
-
Wash and incubate with HRP-conjugated secondary antibody.[9]
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.[8]
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with PTP inhibitors, which are known to potentially induce cell cycle arrest.[10]
Materials:
-
Cell line of interest
-
Test compounds (this compound and alternatives)
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with various concentrations of the test compounds for a specified time.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining buffer containing RNase A and Propidium Iodide.
-
Incubate in the dark to allow for RNA digestion and DNA staining.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
-
Mandatory Visualizations
To further elucidate the mechanisms of action and experimental workflows, the following diagrams are provided.
Caption: General workflow for a PTP1B enzymatic inhibition assay.
Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Caption: Workflow for analyzing signaling pathway activation via Western Blot.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. An Overview of Vanadium and Cell Signaling in Potential Cancer Treatments [mdpi.com]
- 11. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Vanadate's Unique Mechanism of Action: A Comparative Guide to Phosphatase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between phosphatase inhibitors is critical for designing robust experiments and developing targeted therapeutics. This guide provides a detailed comparison of the inhibitory mechanisms of vanadate and other widely used phosphatase inhibitors, including okadaic acid, calyculin A, and sodium fluoride (B91410). We present supporting experimental data, detailed protocols for key assays, and visual representations of the signaling pathways affected.
Distinguishing Features of this compound as a Phosphatase Inhibitor
This compound primarily distinguishes itself from other common phosphatase inhibitors by its preferential inhibition of protein tyrosine phosphatases (PTPs). In its pentavalent state (this compound), it acts as a transition-state analog of phosphate, competitively inhibiting PTPs. This is in stark contrast to inhibitors like okadaic acid and calyculin A, which are potent inhibitors of serine/threonine phosphatases. Sodium fluoride, while also inhibiting serine/threonine phosphatases, has a less specific mechanism of action.
Perthis compound (B1264367), a combination of this compound and hydrogen peroxide, is an irreversible inhibitor of PTPs due to its ability to oxidize the catalytic cysteine residue in the active site of these enzymes[1]. This compound itself can also lead to irreversible inhibition under certain conditions through the in situ generation of perthis compound[1].
Comparative Analysis of Phosphatase Inhibitors
The following table summarizes the key characteristics and inhibitory concentrations of this compound and other commonly used phosphatase inhibitors.
| Inhibitor | Primary Target(s) | Mechanism of Action | Typical Working Concentration | IC50/Ki Values |
| This compound (Orthothis compound) | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases | Competitive, transition-state analog of phosphate. Can become irreversible.[1][2] | 1 - 100 µM | PTP1B: Ki ≈ 0.38 µM[1]; Alkaline Phosphatase: Ki < 1 µM[3][4] |
| Okadaic Acid | Protein Phosphatase 2A (PP2A), Protein Phosphatase 1 (PP1) | Non-competitive, binds to the catalytic subunit. | 10 - 1000 nM | PP2A: ~0.1-1 nM; PP1: ~15-50 nM[5][6][7] |
| Calyculin A | Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A) | Non-competitive, binds to the catalytic subunit. | 50 - 100 nM | PP1: ~2 nM; PP2A: ~0.5-1 nM[8] |
| Sodium Fluoride | Serine/Threonine Phosphatases, Acid Phosphatases | Non-competitive.[9] Also a G-protein activator.[10] | 1 - 20 mM | Acid Phosphatase: Ki ≈ 0.23 mM[11]; I50 ≈ 7.3 x 10⁻⁵ M[9] |
Impact on Cellular Signaling Pathways
The distinct target specificities of these inhibitors lead to differential effects on various signaling pathways.
This compound and the MAPK Signaling Pathway
By inhibiting PTPs, this compound leads to the hyperphosphorylation and activation of multiple protein kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) pathway such as ERK, JNK, and p38. This can trigger a range of cellular responses, including proliferation, differentiation, and apoptosis.
Caption: this compound inhibits PTPs, leading to increased phosphorylation and activation of MAPK signaling cascades.
Okadaic Acid and Tau Hyperphosphorylation
Okadaic acid's potent inhibition of PP2A, a major tau phosphatase, leads to the hyperphosphorylation of the microtubule-associated protein tau.[5][7] This is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The inhibition of PP2A can also lead to the activation of kinases such as ERK1/2 and MEK1/2, which can further phosphorylate tau.[12][13]
Caption: Okadaic acid inhibits PP2A, leading to tau hyperphosphorylation and neurofibrillary tangle formation.
Calyculin A and mTOR Signaling
Calyculin A potently inhibits both PP1 and PP2A, affecting a broad range of cellular processes.[8] One key pathway impacted is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and survival. Inhibition of PP2A by calyculin A can lead to the activation of Akt, an upstream activator of mTOR.
References
- 1. Mechanism of inhibition of protein-tyrosine phosphatases by this compound and perthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An okadaic acid-induced model of tauopathy and cognitive deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Okadaic Acid to Identify Relevant Phosphoepitopes in Pathology: A Focus on Neurodegeneration [mdpi.com]
- 5. Okadaic acid-induced Tau phosphorylation in rat brain: role of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of sodium fluoride-induced endothelial cell barrier dysfunction: role of MLC phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Okadaic-Acid-Induced Inhibition of Protein Phosphatase 2A Produces Activation of Mitogen-Activated Protein Kinases ERK1/2, MEK1/2, and p70 S6, Similar to That in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Okadaic-acid-induced inhibition of protein phosphatase 2A produces activation of mitogen-activated protein kinases ERK1/2, MEK1/2, and p70 S6, similar to that in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A role for Rho kinase in vascular contraction evoked by sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoride-induced hypertension by regulating RhoA/ROCK pathway and phenotypic transformation of vascular smooth muscle cells: In vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphatase Inhibitors: Assessing the Off-Target Effects of Vanadate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The study of protein phosphorylation, a cornerstone of cellular signaling, relies heavily on the use of phosphatase inhibitors to preserve the transient phosphorylation state of proteins. Sodium orthovanadate, a widely used protein tyrosine phosphatase (PTP) inhibitor, is valued for its efficacy and broad applicability. However, its utility can be compromised by off-target effects, necessitating a careful consideration of its suitability for specific experimental contexts. This guide provides a comprehensive comparison of the off-target effects of this compound with other commonly used phosphatase inhibitors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in selecting the most appropriate tool for their studies.
Introduction to Phosphatase Inhibitors and the Importance of Specificity
Phosphatases are a diverse group of enzymes that catalyze the dephosphorylation of proteins, playing a critical role in regulating a vast array of cellular processes.[1] Inhibitors of these enzymes are indispensable for studying the roles of protein kinases and phosphatases in signal transduction.[1] However, the structural similarity among phosphatase active sites, particularly within the protein serine/threonine phosphatase (PPP) family, presents a significant challenge in developing highly specific inhibitors.[2] Off-target inhibition can lead to misinterpretation of experimental results and confounding data. Therefore, a thorough understanding of the specificity profile of each inhibitor is paramount.
Quantitative Comparison of Inhibitor Specificity
The following tables summarize the inhibitory potency (IC50/Ki values) of this compound and other commonly used phosphatase inhibitors against a panel of on-target and off-target phosphatases. Lower values indicate higher potency. It is important to note that these values can vary depending on the specific assay conditions.
Table 1: Inhibitory Activity of this compound and Perthis compound
| Inhibitor | Target Phosphatase | IC50 / Ki Value | Primary Target Class |
| Sodium Orthothis compound | PTP1B | Ki: 0.38 µM | Protein Tyrosine Phosphatases |
| Calcineurin (PP2B) | Inhibits at µM conc. | Serine/Threonine Phosphatase | |
| PP1α | 95% inhibition | Serine/Threonine Phosphatase | |
| PP2A | 95% inhibition | Serine/Threonine Phosphatase | |
| Perthis compound | PTPs | Irreversible | Protein Tyrosine Phosphatases |
Note: this compound is a general inhibitor of PTPs, alkaline phosphatases, and some ATPases.[3] Perthis compound acts as an irreversible inhibitor by oxidizing the catalytic cysteine of PTPs.[2]
Table 2: Inhibitory Activity of Serine/Threonine Phosphatase Inhibitors
| Inhibitor | Target Phosphatase | IC50 Value |
| Okadaic Acid | PP2A | 0.1 - 1 nM |
| PP4 | 0.1 nM | |
| PP5 | 3.5 nM | |
| PP1 | 3 - 50 nM | |
| PP2B (Calcineurin) | 3.7 - 4 nM | |
| Calyculin A | PP1 | ~2 nM |
| PP2A | 0.5 - 1 nM | |
| Fostriecin (B16959) | PP2A | 1.5 - 40 nM |
| PP4 | 3 nM | |
| PP1 | 4 - 131 µM | |
| PP5 | ~60 µM | |
| Topoisomerase II | 40 µM | |
| Cantharidin | PP2A | 0.16 - 3.0 µM |
| PP1 | 1.7 - 9.0 µM |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12]
Impact on Cellular Signaling Pathways
The off-target effects of phosphatase inhibitors can have profound consequences on various signaling pathways. Understanding these perturbations is crucial for accurate data interpretation.
This compound
While primarily targeting PTPs, this compound also inhibits serine/threonine phosphatases, leading to the activation of multiple signaling cascades.[13] It has been shown to activate the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[14] Furthermore, this compound can suppress inflammatory responses by inhibiting PP1 and PP2A, thereby blocking the AKT-IKKβ-NF-κB signaling pathway.[14]
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cantharidin inhibits angiogenesis by suppressing VEGF-induced JAK1/STAT3, ERK and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxic mechanism of cantharidin: insights and strategies for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of PP1/PP2A inhibitor calyculin A on the E-C coupling cascade in murine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. Phosphatase inhibition by sodium orthothis compound displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vanadate and Other PTP1B Inhibitors for Researchers
A comprehensive guide to the performance, experimental validation, and signaling pathways of key Protein Tyrosine Phosphatase 1B inhibitors.
This guide provides a detailed comparative analysis of vanadate and other prominent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Dysregulation of PTP1B is implicated in type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured comparison of inhibitor potency, selectivity, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological processes.
Quantitative Comparison of PTP1B Inhibitors
The inhibitory potency of various compounds against PTP1B is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other selected PTP1B inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Type | Mechanism of Inhibition | Target Site | IC50 (µM) | Ki (µM) |
| This compound (as Sodium Orthothis compound) | Inorganic Compound | Competitive | Active Site | ~0.3 - 1.0 | 0.38 ± 0.02 |
| Trodusquemine (MSI-1436) | Aminosterol | Non-competitive / Allosteric | Allosteric (C-terminal) | ~1 | N/A |
| Claramine | Aminosterol | Non-competitive / Allosteric | Allosteric | N/A | N/A |
| DPM-1001 | Trodusquemine Analog | Allosteric | Allosteric | 0.1 (with 30-min pre-incubation) | N/A |
| JTT-551 | Small Molecule | Mixed-type | Active Site & Secondary Site | N/A | 0.22 ± 0.04 |
| Ertiprotafib | Small Molecule | Non-competitive | N/A | 1.6 - 29 | N/A |
| ABBV-CLS-484 | Small Molecule | Dual Inhibitor | PTP1B & PTPN2 | 0.0025 (PTP1B) | N/A |
N/A: Not available in the cited sources.
Selectivity Profile of PTP1B Inhibitors
Achieving selectivity for PTP1B over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP), is a major challenge in drug development.[4] High selectivity is crucial for minimizing off-target effects.[5]
| Inhibitor | IC50 for PTP1B (µM) | IC50 for TCPTP (µM) | Selectivity (Fold) |
| Trodusquemine (MSI-1436) | ~1 | 224 | ~200-fold |
| JTT-551 | Ki: 0.22 | Ki: 9.3 | ~42-fold |
| Claramine | N/A | N/A | Selective over TCPTP |
N/A: Not available in the cited sources.
In Vivo Efficacy of PTP1B Inhibitors in Preclinical Models
The therapeutic potential of PTP1B inhibitors is ultimately determined by their efficacy in relevant animal models of disease. The following table summarizes key findings from in vivo studies of selected inhibitors in models of diabetes and obesity.
| Inhibitor | Animal Model | Dose and Route | Key Findings |
| Trodusquemine (MSI-1436) | Diet-induced obese (DIO) mice | 5-10 mg/kg, i.p. | Improved glucose tolerance and insulin levels. |
| Claramine | Diabetic mice | 5 mg/kg, i.p. | Restored glycemic control in glucose and insulin tolerance tests. |
| Viscosol | HFD/STZ-induced diabetic mice | N/A | Improved biochemical parameters and insulin signaling. |
N/A: Not available in the cited sources.
Experimental Protocols
PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This colorimetric assay is a standard method for measuring PTP1B activity and evaluating inhibitors.[6][7]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a defined amount of PTP1B enzyme to each well of the 96-well plate.
-
Add the inhibitor dilutions to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., 1 N NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Study in a Diabetic Mouse Model
This protocol outlines a general procedure for evaluating the anti-diabetic effects of a PTP1B inhibitor in a diet-induced obese (DIO) mouse model.[3]
Animal Model:
-
Male C57BL/6 mice on a high-fat diet to induce obesity and insulin resistance.
Experimental Groups:
-
Vehicle control group
-
Test inhibitor group(s) at different doses
Procedure:
-
After the induction of diabetes, randomly assign mice to the different treatment groups.
-
Administer the test inhibitor or vehicle daily via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., glucose, insulin, lipids).
-
Harvest tissues (e.g., liver, muscle, adipose tissue) for further analysis, such as Western blotting to assess the phosphorylation status of key insulin signaling proteins.
Mandatory Visualizations
Signaling Pathways
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Experimental Workflows
Caption: Workflow for PTP1B enzymatic inhibition assay using pNPP.
References
- 1. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. toolify.ai [toolify.ai]
- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Phospho-Specific Antibodies Using Sodium Orthovanadate
For researchers, scientists, and drug development professionals, the accurate detection of protein phosphorylation is paramount to unraveling cellular signaling pathways. The specificity of the antibodies used in these investigations is the bedrock of reliable data. This guide provides an objective comparison of methods for validating phospho-specific antibodies, with a focus on the use of the phosphatase inhibitor, sodium orthovanadate, and includes supporting experimental data and detailed protocols.
The dynamic nature of protein phosphorylation, governed by a delicate balance between kinases and phosphatases, presents a significant challenge in immunoassays. Upon cell lysis, endogenous phosphatases can rapidly dephosphorylate target proteins, leading to a loss of signal and inaccurate quantification. The use of phosphatase inhibitors, such as sodium orthothis compound, is a critical step in preserving the phosphorylation status of proteins for downstream analysis.
The Role of Sodium Orthothis compound in Preserving Phosphorylation
Sodium orthothis compound (Na₃VO₄) is a widely used inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases. It acts as a transition-state analog of the phosphate (B84403) group, effectively blocking the enzymatic activity of these phosphatases and preserving the phosphorylation of tyrosine residues on target proteins. When preparing cell lysates for the analysis of phosphorylated proteins, the inclusion of activated sodium orthothis compound in the lysis buffer is a standard and crucial practice to ensure the integrity of the phosphoproteome.
Experimental Validation: A Multi-pronged Approach
While sodium orthothis compound is essential for preserving the phosphorylated state of proteins, it is also a key reagent in the validation of phospho-specific antibodies. A truly specific antibody should only recognize the phosphorylated epitope. Therefore, comparing the signal from a phospho-specific antibody in the presence and absence of phosphatase activity is a fundamental validation step.
Data Presentation: Quantifying Antibody Specificity
The following table presents representative data from a Western blot experiment designed to validate a phospho-specific antibody against the hypothetical protein, Kinase-X, phosphorylated at tyrosine 707 (p-Kinase-X Y707). The experiment compares the signal intensity in cell lysates prepared with and without sodium orthothis compound, as well as the effect of treating the lysate with a broad-spectrum phosphatase (Lambda Phosphatase) as a negative control.
| Treatment Condition | Phospho-Kinase-X (Y707) Signal Intensity (Arbitrary Units) | Total Kinase-X Signal Intensity (Arbitrary Units) | Normalized Phospho-Signal (p-Kinase-X / Total Kinase-X) | Fold Change vs. No Inhibitor |
| - Sodium Orthothis compound | 15,000 | 100,000 | 0.15 | 1.0 |
| + Sodium Orthothis compound | 120,000 | 105,000 | 1.14 | 7.6 |
| + Lambda Phosphatase | 5,000 | 102,000 | 0.05 | 0.33 |
This data clearly demonstrates that the presence of sodium orthothis compound significantly increases the detected signal from the phospho-specific antibody, indicating its effectiveness in preventing dephosphorylation. Conversely, treatment with lambda phosphatase nearly abolishes the signal, confirming that the antibody is specific to the phosphorylated form of Kinase-X.
Comparison of Validation Methods
Several methods can be employed to validate the specificity of a phospho-specific antibody. The choice of method depends on the specific research question, available resources, and the desired level of confidence.
| Validation Method | Principle | Key Advantages | Key Disadvantages |
| Phosphatase Inhibitor Treatment (e.g., this compound) | Preserves the phosphorylated state of the target protein by inhibiting endogenous phosphatases. | Simple to incorporate into standard lysis protocols; essential for accurate representation of in vivo phosphorylation levels. | Does not directly confirm epitope specificity; only indicates that the signal is phosphorylation-dependent. |
| Phosphatase Treatment (e.g., Lambda Phosphatase) | Removes phosphate groups from the target protein, which should abolish the signal from a specific phospho-antibody. | Provides strong evidence of phospho-specificity; serves as an excellent negative control. | Requires an additional experimental step; effectiveness of phosphatase treatment needs to be confirmed. |
| Peptide Competition Assay | The antibody is pre-incubated with a peptide corresponding to the phosphorylated epitope, which should block its binding to the target protein. | Directly tests the epitope specificity of the antibody. | Requires synthesis of both phosphorylated and non-phosphorylated peptides; can sometimes lead to ambiguous results if not properly optimized. |
| Kinase Assay & In Vitro Phosphorylation | A recombinant kinase is used to phosphorylate a target protein in vitro, which is then used to test the antibody's recognition of the phosphorylated form. | Highly controlled method to directly confirm antibody specificity for the phosphorylated protein. | Requires purified recombinant kinase and substrate; may not fully recapitulate the in vivo context. |
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the underlying biological context, the following diagrams illustrate a typical signaling pathway involving protein phosphorylation and the workflow for validating a phospho-specific antibody.
Experimental Protocols
Preparation of Activated Sodium Orthothis compound (100 mM Stock)
-
Dissolve 1.84 g of sodium orthothis compound (Na₃VO₄) in 80 ml of distilled water.
-
Adjust the pH to 10.0 with 1 M HCl or 1 M NaOH. The solution will turn yellow.
-
Boil the solution until it becomes colorless.
-
Cool to room temperature.
-
Readjust the pH to 10.0.
-
Repeat steps 3-5 until the solution remains colorless and the pH stabilizes at 10.0.
-
Bring the final volume to 100 ml with distilled water.
-
Aliquot and store at -20°C. Use at a final concentration of 1-2 mM in the lysis buffer.
Cell Lysis and Sample Preparation
-
Culture and treat cells as required for the experiment (e.g., stimulation with a growth factor to induce phosphorylation).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and activated sodium orthothis compound (final concentration 1-2 mM).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
Lambda Phosphatase Treatment
-
To a 50 µg aliquot of protein lysate, add 1 µl of lambda protein phosphatase (400 U/µl) and the corresponding 10x reaction buffer.
-
Adjust the final volume with water.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
Peptide Competition Assay
-
Prepare three identical protein samples for Western blotting.
-
Prepare three antibody solutions:
-
Antibody alone (in dilution buffer).
-
Antibody + phosphorylated peptide (the peptide used as the immunogen).
-
Antibody + non-phosphorylated control peptide.
-
-
The molar ratio of peptide to antibody should be approximately 200:1.
-
Incubate the antibody-peptide mixtures for 30 minutes at room temperature with gentle rocking.
-
Proceed with the Western blot protocol, incubating each membrane with one of the prepared antibody solutions. A specific signal should be observed only in the "Antibody alone" and "Antibody + non-phosphorylated peptide" lanes. The signal should be significantly reduced or absent in the "Antibody + phosphorylated peptide" lane.[1][2]
Western Blotting
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For normalization, the blot can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Conclusion
The validation of phospho-specific antibodies is a non-negotiable step for generating reliable and reproducible data in signal transduction research. The use of sodium orthothis compound is fundamental for preserving the phosphorylation state of proteins during sample preparation. When coupled with negative controls, such as lambda phosphatase treatment, and epitope-specific methods like peptide competition, researchers can be confident in the specificity of their antibodies and the accuracy of their findings. This multi-faceted approach to validation ensures the integrity of experimental data and contributes to the advancement of our understanding of cellular processes.
References
A Comparative Analysis of the Cytotoxicity of Vanadate and Other Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of vanadate with other prominent phosphatase inhibitors, namely okadaic acid, calyculin A, and cantharidin. The information presented is curated from various scientific studies to aid in the selection of appropriate reagents for research and to provide insights into their potential as therapeutic agents.
Executive Summary
Phosphatase inhibitors are invaluable tools in cell biology and are increasingly investigated for their anticancer properties. Their ability to modulate cellular signaling pathways by preventing the dephosphorylation of key proteins makes them potent inducers of cell cycle arrest and apoptosis in cancer cells. This guide focuses on comparing the cytotoxicity of sodium orthothis compound, a widely used tyrosine phosphatase inhibitor, with three serine/threonine phosphatase inhibitors: okadaic acid, calyculin A, and cantharidin. While direct comparative studies are limited, this document compiles available data on their cytotoxic concentrations and mechanistic pathways.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other phosphatase inhibitors across various cancer cell lines. It is crucial to note that these values are derived from different studies with varying experimental conditions (e.g., cell lines, exposure times, and cytotoxicity assays). Therefore, direct comparison of absolute IC50 values should be approached with caution.
Table 1: Cytotoxicity of Sodium Orthothis compound (SOV)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| 8505C | Anaplastic Thyroid Carcinoma | 2.30 (mean) | 1-6 days | CCK-8 |
| A549[1] | Lung Carcinoma | ~10-15 | 72 hours | MTT/CV |
| DU145[1] | Prostate Carcinoma | ~10 | 72 hours | MTT/CV |
| Cal27[2] | Oral Squamous Cell Carcinoma | 25 | 72 hours | Not Specified |
| Cal27[2] | Oral Squamous Cell Carcinoma | 10 | 7 days | Not Specified |
| HL60 & HL60/A[3] | Acute Promyelocytic Leukemia | ~10-20 | 72 hours | CCK-8 |
| Bovine Kidney Cells | Normal | 20-500 | Not Specified | Not Specified |
Table 2: Cytotoxicity of Other Phosphatase Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 | Exposure Time | Assay |
| Okadaic Acid | U-937[4] | Histiocytic Lymphoma | 100 nM | Not Specified | CVDE/Mitochondrial Dehydrogenase |
| MG63[5] | Osteosarcoma | 75 nM | Not Specified | Not Specified | |
| Caco-2 | Colorectal Adenocarcinoma | 49 nM | 24 hours | Neutral Red Uptake | |
| HT29-MTX | Colorectal Adenocarcinoma | 75 nM | 24 hours | Neutral Red Uptake | |
| Calyculin A | KB-V1[6] | Multidrug-Resistant Carcinoma | 70-fold more resistant than KB-3 | Not Specified | Cytotoxicity/Colony-Forming |
| Cantharidin | Hep 3B[7] | Hepatocellular Carcinoma | 2.2 µM | 36 hours | Not Specified |
| Chang Liver Cells[7] | Normal | 30.2 µM | 36 hours | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9][10][11]
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat cells with various concentrations of the phosphatase inhibitor and incubate for the desired time.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.[10]
-
b) CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.[12][13]
-
Protocol:
Colony Formation Assay (Clonogenic Assay)
This assay measures the ability of a single cell to grow into a colony.
-
Principle: It assesses the long-term effects of a cytotoxic agent on cell proliferation and survival.
-
Protocol:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Treat the cells with the phosphatase inhibitor for a specified period.
-
Remove the inhibitor and allow the cells to grow in fresh medium for 1-3 weeks, until visible colonies are formed.[1]
-
Fix the colonies with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet.[15]
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Apoptosis and Cell Cycle Analysis
a) Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17][18]
-
Protocol:
-
Treat cells with the phosphatase inhibitor to induce apoptosis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Add Annexin V-FITC and PI to the cell suspension.[17]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the cells by flow cytometry.
-
b) Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in G2/M phase have twice the DNA content of cells in G0/G1 phase, and cells in S phase have an intermediate amount.[2]
-
Protocol:
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping. Fixation should be for at least 30 minutes at 4°C.[3][19][20]
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA, as PI can also bind to double-stranded RNA.[2][3]
-
Analyze the DNA content by flow cytometry.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of these phosphatase inhibitors are mediated through the disruption of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
This compound-Induced Apoptosis
This compound primarily inhibits protein tyrosine phosphatases (PTPs), leading to the hyperphosphorylation of tyrosine residues on various signaling proteins. This dysregulation can trigger apoptosis through multiple pathways, including the activation of the MAPK/Nrf2 and PI3K/Akt signaling pathways.[21] The generation of reactive oxygen species (ROS) also appears to be a significant contributor to this compound-induced apoptosis.[22][23]
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Modulation of ROS/MAPK signaling pathways by okadaic acid leads to cell death via, mitochondrial mediated caspase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Okadaic acid induces apoptosis through the PKR, NF-κB and caspase pathway in human osteoblastic osteosarcoma MG63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cantharidin Suppresses Cell Viability and Induces Apoptosis of SK-N-SH and SH-SY5Y Cells | In Vivo [iv.iiarjournals.org]
- 7. Okadaic acid activates the PKR pathway and induces apoptosis through PKR stimulation in MG63 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. dojindo.co.jp [dojindo.co.jp]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ossila.com [ossila.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. static.igem.org [static.igem.org]
- 18. kumc.edu [kumc.edu]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 21. mdpi.com [mdpi.com]
- 22. This compound induces apoptosis in epidermal JB6 P+ cells via hydrogen peroxide-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of Vanadate with Signaling Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadate, the oxoanion of vanadium in the +5 oxidation state, is widely recognized for its potent ability to inhibit protein tyrosine phosphatases (PTPs).[1][2] PTPs are a crucial class of enzymes that counteract the activity of protein tyrosine kinases (PTKs), thereby regulating the phosphorylation state of numerous signaling proteins. By inhibiting PTPs, this compound mimics a phosphate (B84403) group and acts as a competitive inhibitor, effectively locking signaling pathways in an activated state.[1][3] This mechanism prolongs and amplifies phosphorylation-dependent signaling cascades, leading to a range of biological effects.
While this compound exhibits standalone bioactivity, its true therapeutic potential may lie in its synergistic interactions with other signaling modulators. This guide provides a comparative analysis of these synergistic effects, supported by experimental data and detailed protocols, to inform future research and drug development.
Synergistic Effects with Growth Factors
This compound demonstrates significant synergy with growth factors whose signaling pathways are heavily reliant on tyrosine phosphorylation. By preventing the dephosphorylation of activated receptor tyrosine kinases and their downstream substrates, this compound potentiates their mitogenic and metabolic effects.
Key Interactions:
-
Epidermal Growth Factor (EGF): this compound sustains the activation of the EGF receptor (EGFR) and its downstream signaling components.[4] This synergy is so pronounced that the oncolytic virus-enhancing effects of this compound are dependent on EGFR signaling.[5] In studies with bone cells, this compound synergistically potentiated the mitogenic actions of EGF, leading to increased cell proliferation.[6][7]
-
Insulin (B600854) and Insulin-like Growth Factor I (IGF-I): this compound is well-known for its insulin-mimetic properties, which are attributed to its inhibition of PTPs that normally deactivate the insulin receptor.[1][8] This leads to enhanced glucose uptake and metabolic regulation.[9] In rat adipocytes, this compound was shown to enhance insulin sensitivity and prolong its biological response.[10] It also works synergistically with IGF-I to stimulate bone cell proliferation.[7][11]
-
Platelet-Derived Growth Factor (PDGF): In baboon aortic smooth muscle cells, PDGF-BB was found to further activate the p42/p44MAPK pathway in the presence of this compound.[12] this compound also stimulates PDGF B chain gene expression in human mesangial cells.[13][14] In combination with PDGF, this compound can prevent the density-dependent growth inhibition of Normal Rat Kidney (NRK) cells.[15][16]
-
Skeletal Growth Factor (SGF): Similar to other growth factors, this compound potentiates the mitogenic actions of SGF on osteoblasts.[6][7]
Data Presentation: Growth Factor Synergy
| Signaling Modulator | Cell Type | Observed Synergistic Effect | Key Downstream Pathways Affected | Reference(s) |
| EGF | Bone Cells, Renal Carcinoma Cells | Potentiated mitogenic action, increased cell proliferation, enhanced viral sensitization. | EGFR, MEK1/2, STAT1/2, NF-κB | [5][6][7] |
| Insulin / IGF-I | Adipocytes, Cardiomyocytes, Bone Cells | Enhanced insulin sensitivity, prolonged insulin response, stimulated glucose uptake, increased cell proliferation. | Insulin Receptor, PI 3-Kinase, PKB/Akt | [7][9][10] |
| PDGF | Aortic Smooth Muscle Cells, Mesangial Cells | Increased DNA synthesis, enhanced MAPK activation, prevention of density-dependent growth inhibition. | PDGF Receptor, p42/p44 MAPK, PLC, PKC | [12][13][16] |
Synergistic Effects with Oncolytic Viruses
A novel and promising area of research is the use of this compound to enhance the efficacy of oncolytic virotherapy. This compound can overcome tumor resistance to certain viruses by modulating the host's innate immune response.
Key Interactions:
-
Vesicular Stomatitis Virus (VSVΔ51): this compound has been shown to synergize with RNA-based oncolytic viruses like VSVΔ51.[17] This effect is mediated through the sustained activation of the EGFR signaling pathway.[5] this compound treatment "rewires" the cellular interferon (IFN) response. It attenuates the antiviral Type I IFN response, which normally inhibits viral spread, by reducing STAT2 activation.[18] Concurrently, it promotes a pro-inflammatory Type II IFN response through the nuclear accumulation of phosphorylated STAT1, creating a more favorable environment for viral oncolysis and antitumor immunity.[5][18]
Data Presentation: Oncolytic Virus Synergy
| Parameter | VSVΔ51 Alone | This compound + VSVΔ51 | Effect of EGFR Inhibitor (Gefitinib) | Reference(s) |
| Viral Titer | Baseline | Significantly Increased | Increase is abrogated | [5] |
| Cancer Cell Viability | Moderate Decrease | Significantly Decreased | Decrease is prevented | [5][17] |
| STAT1 Nuclear Accumulation | Baseline | Increased | Increase is abrogated | [5][18] |
| STAT2 Phosphorylation | Increased | Inhibited | Inhibition is reversed | [5][18] |
| Pro-inflammatory Cytokines | Baseline | Upregulated | Upregulation is blocked | [17] |
Synergistic Effects with Other Modulators
-
Hydrogen Peroxide (H₂O₂): When combined, this compound and H₂O₂ form perthis compound, a highly potent, irreversible PTP inhibitor.[19] Perthis compound achieves this by oxidizing the essential cysteine residue in the PTP active site.[1] This combination exhibits powerful insulin-mimetic effects and can transactivate the EGFR.[19][20]
Data Presentation: PTP Inhibition
| Inhibitor | Target PTP | Inhibition Mechanism | Inhibition Constant (Ki) | Reference(s) |
| Orthothis compound | PTP1B | Competitive | 0.38 ± 0.02 µM | [3][21] |
| Perthis compound | General PTPs | Irreversible (Cysteine Oxidation) | N/A | [1][21] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: General mechanism of this compound as a PTP inhibitor.
Caption: this compound synergizes with EGF by inhibiting PTPs.
Experimental Workflow Diagram
Caption: Workflow for a reverse kinase inhibitor screen.
Experimental Protocols
Protocol 1: Analysis of this compound-Enhanced Viral Infectivity
This protocol is adapted from studies investigating the synergy between this compound and oncolytic viruses.[5][17]
-
Cell Culture: Human renal carcinoma 786-0 cells are cultured in appropriate media. This cell line is known to be naturally resistant to VSVΔ51 infection, making it a suitable model to study sensitizing agents.[5]
-
Cell Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with sodium orthothis compound (e.g., 125-150 µM) for 4 hours.
-
For inhibitor studies, specific kinase inhibitors (e.g., Gefitinib for EGFR, UO126 for MEK1/2) are added concurrently with or prior to this compound.[5]
-
-
Viral Infection: After pre-treatment, cells are infected with VSVΔ51 encoding a reporter like Green Fluorescent Protein (VSVΔ51-GFP) or Firefly Luciferase (VSVΔ51-FLuc) at a specified multiplicity of infection (MOI), typically 0.1.[5][17]
-
Quantification of Viral Spread and Titer:
-
At 24-48 hours post-infection (hpi), viral spread can be visualized and quantified by fluorescence microscopy (for GFP) or by measuring luciferase activity.
-
To determine viral output, the supernatant from infected cells is collected at 48 hpi and viral titers are quantified using a standard plaque assay or a high-throughput titration method.[5]
-
-
Cell Viability Assessment: Cell viability is measured at 48 hpi using a resazurin (B115843) (Alamar blue) assay, which measures metabolic activity.[5]
-
Western Blot Analysis: To probe the signaling pathways, cell lysates are collected after treatment. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total and phosphorylated forms of key proteins like EGFR, ERK, STAT1, and STAT2.[5]
Protocol 2: Assessment of Growth Factor Synergy
This protocol is based on methodologies used to study the mitogenic effects of this compound in combination with growth factors.[6][22]
-
Cell Culture and Serum Starvation: Cells (e.g., osteoblasts, MCF-10A) are cultured to near confluency. To synchronize the cells and reduce baseline signaling, they are washed and incubated in serum-free media for 24 hours prior to stimulation.[22]
-
Pre-treatment: Cells are pre-treated with sodium orthothis compound (e.g., 1 mM, activated by heating) for 15 minutes at 37°C.[22]
-
Growth Factor Stimulation: Following pre-treatment, cells are stimulated with a specific growth factor (e.g., 20 nM EGF) for various time points (e.g., 10 seconds to 80 seconds for early signaling events).[22]
-
Cell Lysis: To terminate the stimulation, the media is rapidly discarded, and the plates are flash-frozen in liquid nitrogen. Cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[22]
-
Protein Phosphorylation Analysis:
-
Western Blotting: Lysates can be analyzed by Western blot using phospho-specific antibodies to assess the phosphorylation status of the receptor (e.g., EGFR) and downstream targets.
-
Mass Spectrometry: For a global view, phosphoproteomic analysis using mass spectrometry can identify and quantify hundreds of phosphorylation sites that are altered by the synergistic treatment.[22]
-
-
Cell Proliferation Assay: To measure mitogenic effects, cells are treated as described above for longer periods (24-48 hours). Proliferation can be assessed by [³H]thymidine incorporation assays or by counting cell numbers.[6]
Conclusion
This compound's role as a pan-protein tyrosine phosphatase inhibitor makes it a powerful modulator of cellular signaling. Its ability to synergize with growth factors and oncolytic viruses highlights its potential in various therapeutic contexts, from diabetes to oncology.[1][17] The core mechanism of this synergy lies in the amplification and prolongation of kinase-driven signaling cascades that are normally tightly regulated by PTPs. By understanding these interactions at a molecular level, researchers can better design combination therapies that leverage the unique properties of this compound to enhance therapeutic outcomes. The experimental frameworks provided herein offer a starting point for further investigation into these potent synergistic relationships.
References
- 1. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dependency of EGFR activation in vanadium-based sensitization to oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound stimulates bone cell proliferation and bone collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insulin in combination with this compound stimulates glucose transport in isolated cardiomyocytes from obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of insulin action by this compound: evidence of a role for phosphotyrosine phosphatase activity to alter cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The mitogen-activated protein kinase pathway contributes to this compound toxicity in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of mesangial cells by the phosphatase inhibitor this compound. Potential implications for diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. Orthothis compound both mimics and antagonizes the transforming growth factor beta action on normal rat kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Multi-modal Potentiation of Oncolytic Virotherapy by Vanadium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peroxide(s) of vanadium: a novel and potent insulin-mimetic agent which activates the insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of epidermal growth factor receptor is responsible for perthis compound-induced phospholipase D activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Early signaling dynamics of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vanadate: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of vanadate compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste streams effectively. Adherence to these guidelines, in conjunction with your institution's specific safety data sheets (SDSs) and standard operating procedures (SOPs), is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound waste with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of this compound waste should occur in a well-ventilated area, ideally within a fume hood.[1]
In the event of a spill, evacuate the area and ensure adequate ventilation.[2][3] For solid this compound compounds, use wet methods for cleanup to avoid generating dust.[1] Liquid spills should be absorbed with an inert material such as vermiculite (B1170534) or sand.[1] All cleanup materials must be collected in a sealed, properly labeled container for hazardous waste disposal.[1][3]
Waste Segregation and Containerization
Proper segregation of chemical waste is the foundational step in safe disposal.[1] this compound waste should be collected in separate, clearly labeled, and compatible containers.[1]
Key Containerization Practices:
-
Containers must be in good condition, with no cracks or signs of deterioration, and have a secure screw cap.
-
Do not overfill containers; leave at least one inch of headroom to allow for expansion.
-
The container material must be compatible with the this compound waste to prevent reactions or leakage.
-
Label all waste containers clearly with "Hazardous Waste" and the specific contents.
Disposal Procedures
This compound compounds are subject to federal, state, and local environmental regulations and must be disposed of as hazardous waste.[2][4][5] Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [3][6]
The primary and recommended method for this compound disposal is through a licensed professional waste disposal service.[2] This service may employ chemical incineration with an afterburner and scrubber to ensure complete and safe destruction of the compound.[2][3]
Step-by-Step Disposal Workflow:
-
Characterize the Waste: Identify the specific this compound compound and any other chemicals present in the waste stream.
-
Segregate and Contain: Collect the this compound waste in a designated, properly labeled, and sealed container.
-
Store Safely: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from incompatible materials and general laboratory traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely published and can vary by jurisdiction, the following table summarizes relevant occupational exposure limits and reportable quantities, which underscore the hazardous nature of these compounds.
| Parameter | Value | Compound | Agency/Regulation |
| Permissible Exposure Limit (PEL) - Ceiling | 0.5 mg/m³ (respirable dust) | Vanadium pentoxide | OSHA |
| Permissible Exposure Limit (PEL) - Ceiling | 0.1 mg/m³ (fume) | Vanadium pentoxide | OSHA |
| Recommended Exposure Limit (REL) - 15-min Ceiling | 0.05 mg/m³ | Vanadium compounds | NIOSH |
| Reportable Quantity (RQ) | 1,000 pounds | Vanadium pentoxide | EPA |
| Reportable Quantity (RQ) | 1,000 pounds | Vanadyl sulfate (B86663) dehydrate | EPA |
Data sourced from Agency for Toxic Substances and Disease Registry (ATSDR) and the U.S. Environmental Protection Agency (EPA).[8][9]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. fivephoton.com [fivephoton.com]
- 3. benchchem.com [benchchem.com]
- 4. neb.com [neb.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Table 8-1, Regulations, Advisories, and Guidelines Applicable to Vanadium and Compounds - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Vanadate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling vanadate compounds, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. This compound compounds can be toxic if inhaled or ingested and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Certain vanadates are also suspected of causing reproductive harm.[1] Therefore, adherence to the following PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, Butyl, Neoprene, or Nitrile rubber).[2][3] | To prevent skin contact and absorption. It is crucial to select gloves tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US).[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[2] A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | An approved air-purifying respirator with a high-efficiency particulate (HEPA) filter is recommended, especially when there is a risk of generating dust.[3] | To prevent inhalation of harmful this compound dust. |
| Protective Clothing | A lab coat, apron, or coveralls should be worn.[2][4] For emergency situations, a full-body chemical protective suit may be necessary.[3] | To protect the skin from contamination. |
| Footwear | Closed-toe shoes, preferably chemical-resistant safety footwear. | To protect feet from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from acquisition to disposal is essential for laboratory safety. The following workflow outlines the key steps to be followed.
Caption: A workflow diagram for the safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific this compound compound being used.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation before use.
-
Work Area Preparation: All handling of this compound powders should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and inhalation of dust.[2][5] Ensure that an eyewash station and safety shower are readily accessible.[4]
2. Handling:
-
Weighing and Transferring: When weighing or transferring this compound powder, do so carefully to avoid creating dust. Use a spatula for transfers and handle containers with care.
-
Spill Response: In the event of a small spill, dampen the solid material with water to prevent it from becoming airborne.[6] Then, carefully transfer the material to a suitable, labeled container for disposal.[6][7] For larger spills, evacuate the area and alert emergency responders.[2][7]
3. Cleanup:
-
Decontamination: After handling, thoroughly clean and decontaminate all work surfaces with soap and water.[6]
-
PPE Removal: Remove contaminated PPE carefully, avoiding contact with the skin.[4] Contaminated gloves should be disposed of immediately.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where this compound is handled.[4][8]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: A logical flow for the proper disposal of this compound waste.
Disposal Procedures:
-
Waste Characterization: this compound waste must be treated as hazardous waste.[4][5]
-
Collection: All this compound waste, including contaminated materials like gloves and absorbent paper, should be collected in a suitable, clearly labeled, and sealed container.[4][6]
-
Disposal Service: Arrange for the disposal of this compound waste through a licensed professional waste disposal service.[4][8] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][7] For certain this compound compounds, specific EPA waste numbers may apply, such as P119 for ammonium (B1175870) metathis compound.[5][7]
References
- 1. usvanadium.com [usvanadium.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. shop.clay-planet.com [shop.clay-planet.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. SODIUM this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. loradchemical.com [loradchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
